molecular formula C14H13NO4 B3032050 Dimethyl 4-methyl-2,3-quinolinedicarboxylate CAS No. 10037-31-7

Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Cat. No.: B3032050
CAS No.: 10037-31-7
M. Wt: 259.26 g/mol
InChI Key: DDGYJSFQHGMAKZ-UHFFFAOYSA-N
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Description

Dimethyl 4-Methyl-2,3-quinolinedicarboxylate (CAS 10037-31-7) is a high-purity chemical intermediate with a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol . It serves as a key precursor in the synthesis of novel pyrrolo[1,2-a]quinoline derivatives, a class of compounds demonstrating significant potential in pharmaceutical research and development . Recent scientific investigations have highlighted the exceptional biological activity of these derivatives. Specifically, compounds synthesized from this core structure have exhibited potent in vitro antifungal activity against Candida albicans , an opportunistic fungal pathogen, with minimum inhibitory concentrations (MIC) as low as 0.4 µg/mL . Molecular docking studies suggest these analogues bind effectively to key pathogenic proteins such as secreted aspartic protease 3 (SAP3; 2H6T) and sterol 14-alpha demethylase (5TZ1), indicating a promising mechanism of action distinct from standard antifungal drugs like fluconazole . Furthermore, related quinoline-3,4-dicarboxylate scaffolds are being explored for their anti-proliferative activity against human cancer cell lines, underscoring the value of this compound as a versatile building block in medicinal chemistry and drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-methylquinoline-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-9-6-4-5-7-10(9)15-12(14(17)19-3)11(8)13(16)18-2/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGYJSFQHGMAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401848
Record name dimethyl 4-methyl-2,3-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10037-31-7
Record name dimethyl 4-methyl-2,3-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Dimethyl 4-methyl-2,3-quinolinedicarboxylate , a critical intermediate in the development of bioactive quinoline scaffolds, including potential MCH-R1 antagonists and antibacterial agents.

This guide prioritizes a Friedländer-type annulation approach using 2-aminoacetophenone and dimethyl acetylenedicarboxylate (DMAD) . This route is selected for its atom economy, high yield (~79%), and operational simplicity compared to multi-step Pfitzinger modifications.

Executive Summary

The quinoline-2,3-dicarboxylate scaffold is a privileged structure in medicinal chemistry, serving as a precursor for pyrrolo[3,4-b]quinoline derivatives and other tricyclic systems. This protocol describes the direct cyclocondensation of 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD) . Unlike traditional Friedländer syntheses that often require harsh acidic conditions or unstable o-aminoaldehydes, this method proceeds via a domino aza-Michael/aldol/dehydration sequence under mild conditions.

Key Performance Indicators (KPIs)
MetricSpecification
Target Yield 75% – 80%
Purity >98% (HPLC/NMR)
Reaction Time 12 – 24 Hours
Appearance Pale yellow to colorless crystals
Melting Point 129 – 130 °C

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent disconnection at the N1-C2 and C3-C4 bonds. The strategy exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the alkyne esters.

Mechanistic Logic
  • Aza-Michael Addition: The amine of 2-aminoacetophenone attacks the electron-deficient alkyne of DMAD.

  • Intramolecular Cyclization: The resulting enamine carbon attacks the pendant ketone carbonyl.

  • Aromatization: Dehydration drives the formation of the stable quinoline aromatic system.

Retrosynthesis Target Dimethyl 4-methyl-2,3- quinolinedicarboxylate Precursors 2-Aminoacetophenone + Dimethyl Acetylenedicarboxylate (DMAD) Intermediate Enamine Intermediate (Michael Adduct) Precursors->Intermediate Aza-Michael Addition Intermediate->Target Cyclodehydration (- H2O)

Figure 1: Retrosynthetic logic flow for the target quinoline scaffold.

Materials & Equipment

Reagents
  • 2-Aminoacetophenone (98%): The nucleophilic scaffold provider. Storage: 2-8°C, light sensitive.

  • Dimethyl Acetylenedicarboxylate (DMAD) (99%): The C2-C3 synthon. Caution: Potent lachrymator and vesicant.[1] Handle in fume hood.

  • Ethanol (Absolute): Primary solvent (Greener alternative to Benzene).

  • Pyridine (Optional Catalyst): 20 mol% can accelerate the reaction (See Optimization).

  • Methanol: For recrystallization.

Equipment
  • Round-bottom flask (100 mL or 250 mL) with reflux condenser.

  • Magnetic stirrer and oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup.[2]

  • TLC plates (Silica gel 60 F254).

Experimental Protocol

Step 1: Reaction Setup
  • Charge: In a clean, dry 100 mL round-bottom flask, dissolve 2-aminoacetophenone (2.70 g, 20.0 mmol) in absolute ethanol (40 mL).

  • Addition: Add dimethyl acetylenedicarboxylate (DMAD) (2.84 g, 20.0 mmol) dropwise to the stirring solution at room temperature.

    • Note: The reaction is slightly exothermic. A color change (yellowing) indicates the formation of the Michael adduct (enamine).

  • Catalysis (Optional): For faster kinetics, add pyridine (0.32 mL, 4.0 mmol). If omitting pyridine, extend reaction time.

Step 2: Cyclization (Reflux)
  • Heat: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C).

  • Duration: Maintain reflux for 12–20 hours .

  • Monitoring: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

    • Starting Material (2-Aminoacetophenone): Higher Rf.

    • Product: Lower Rf, UV active (bright blue/purple fluorescence often observed).

Step 3: Workup & Purification
  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oily residue or solid.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot methanol (approx. 15-20 mL).

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4 °C) for 2 hours.

  • Filtration: Collect the resulting crystals by vacuum filtration.

  • Wash: Wash the filter cake with cold methanol (2 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

Data Summary Table
ParameterValue
Theoretical Yield 5.18 g
Typical Isolated Yield 3.90 g – 4.10 g (75–79%)
Melting Point 129 – 130 °C
Appearance Pale yellow needles/prisms

Mechanistic Insight

The reaction proceeds through a specific sequence that ensures the 4-methyl regioselectivity.

  • Nucleophilic Attack: The aniline nitrogen (lone pair) attacks the triple bond of DMAD. This is favored over the acetyl oxygen attack due to the higher nucleophilicity of the amine.

  • H-Bond Stabilization: The resulting enamine intermediate is stabilized by an intramolecular hydrogen bond between the NH and the ester carbonyl.

  • Cyclization: The carbon atom of the enamine (beta to the amino group) becomes nucleophilic. It attacks the electrophilic carbonyl carbon of the acetyl group.

  • Dehydration: The resulting tertiary alcohol intermediate undergoes elimination of water, driven by the formation of the fully aromatic quinoline system.

Mechanism Step1 2-Aminoacetophenone + DMAD Step2 Michael Adduct (Enamine) Step1->Step2 Aza-Michael Step3 Intramolecular Aldol Attack Step2->Step3 Cyclization Step4 Dehydration (-H2O) Step3->Step4 Elimination Final Quinoline Product Step4->Final Aromatization

Figure 2: Step-wise mechanistic pathway of the modified Friedländer annulation.

Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Four protons corresponding to the quinoline backbone (approx. δ 7.5 – 8.2 ppm).

    • Ester Methyls: Two distinct singlets around δ 3.95 and δ 4.05 ppm (due to non-equivalence at C2 and C3).

    • C4-Methyl: A singlet at approx. δ 2.6 – 2.8 ppm. Crucial for confirming the methyl group is intact and not oxidized.

  • IR Spectroscopy (KBr):

    • C=O Stretching: Strong bands at 1720–1740 cm⁻¹ (Ester carbonyls).

    • Absence of N-H: Lack of broad bands >3200 cm⁻¹ confirms cyclization (no residual aniline or amide).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Michael addition.Add 20 mol% Pyridine or Iodine as catalyst. Increase reflux time.
Oily Product Residual solvent or impurities.Recrystallize from Methanol or Ethanol/Hexane mixture. Scratch glass to induce nucleation.
Side Products Polymerization of DMAD.Ensure dropwise addition of DMAD. Do not overheat (>100°C) without solvent.
Starting Material Remains Moisture in solvent.Use anhydrous Ethanol or add molecular sieves. Water inhibits the dehydration step.

References

  • Thieme Chemistry. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15. Georg Thieme Verlag. (Source for general quinoline synthesis protocols). Link

  • Muscia, G. C., et al. (2008). "Efficient synthesis of quinoline derivatives." Tetrahedron Letters. (Validates the 2-aminoacetophenone + DMAD route).
  • Yadav, J. S., et al. (2004).[3] "Phosphotungstic acid catalyzed Friedländer synthesis."[3] Synthesis. (Discussion on catalytic improvements).

  • BenchChem. (2025).[4] "2'-Aminoacetophenone: A Versatile Precursor." (Data on precursor stability and reactivity). Link

  • Organic Chemistry Portal. "Friedländer Synthesis." (Mechanistic overview). Link

Sources

Dimethyl 4-methyl-2,3-quinolinedicarboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Executive Summary

This compound (CAS: 10037-31-7) is a specialized heterocyclic intermediate utilized primarily in the synthesis of polycyclic pharmaceutical scaffolds. Characterized by a highly functionalized quinoline core, it serves as a critical precursor for pyrrolo[1,2-a]quinolines and other fused-ring systems exhibiting antimalarial, antibacterial, and anticancer activities. Its dual ester functionality at positions 2 and 3, combined with a steric methyl group at position 4, offers unique regioselective reactivity profiles essential for designing target-specific small molecules.

Structural & Physicochemical Profile

PropertyData
CAS Number 10037-31-7
IUPAC Name Dimethyl 4-methylquinoline-2,3-dicarboxylate
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Appearance Solid (typically crystalline needles)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane; Sparingly soluble in Ethanol; Insoluble in Water.[1]
Key Functional Groups • Methyl esters (C2, C3) – Electrophilic sites for substitution/cyclization.• Quinoline Nitrogen – Weakly basic, participates in coordination.• C4-Methyl – Steric anchor, activates adjacent positions.

Synthetic Pathways & Mechanism[2][3][4][5]

The most authoritative route for synthesizing this compound involves the cyclocondensation of 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD) . This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

Mechanism of Action
  • Michael Addition: The amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electron-deficient alkyne of DMAD. This forms an enamine intermediate (fumarate/maleate adduct).

  • Cyclization: The carbonyl carbon of the acetophenone moiety undergoes intramolecular attack by the enamine carbon (or nitrogen-assisted cyclization depending on conditions), followed by dehydration to aromatize the system into the quinoline ring.

Visualization: Synthesis Workflow

SynthesisPath Precursor1 2-Aminoacetophenone Intermediate Michael Adduct (Enamine Intermediate) Precursor1->Intermediate Nucleophilic Attack Precursor2 Dimethyl Acetylenedicarboxylate (DMAD) Precursor2->Intermediate Cyclization Intramolecular Cyclization (- H2O) Intermediate->Cyclization Heat / Acid Cat. Product Dimethyl 4-methyl-2,3- quinolinedicarboxylate Cyclization->Product Aromatization

Figure 1: Synthetic pathway transforming 2-aminoacetophenone and DMAD into the quinoline scaffold via Michael addition and cyclodehydration.

Chemical Reactivity & Functionalization

The utility of this compound lies in the differential reactivity of its two ester groups.

A. Regioselective Hydrolysis
  • Reactivity: The ester at Position 2 is generally more susceptible to alkaline hydrolysis than the ester at Position 3.

  • Causality: The C2 ester is adjacent to the electron-withdrawing quinoline nitrogen, increasing the electrophilicity of the carbonyl carbon. Furthermore, the C4-methyl group provides steric bulk that partially shields the C3 ester, retarding its hydrolysis rate.

  • Outcome: Controlled hydrolysis yields 4-methyl-3-(methoxycarbonyl)quinoline-2-carboxylic acid , a key intermediate for decarboxylation or selective amidation.

B. Cyclization with Amines (Imide Formation)
  • Reactivity: Reaction with primary amines or hydrazines leads to the formation of fused tricyclic systems, such as pyrrolo[3,4-b]quinolines .

  • Application: This pathway is extensively used to generate DNA-intercalating agents and topoisomerase inhibitors.

C. Reduction
  • Reactivity: Complete reduction (e.g., using LiAlH₄) converts both esters to hydroxymethyl groups, yielding 4-methyl-2,3-bis(hydroxymethyl)quinoline .

  • Application: The resulting diol is a precursor for macrocyclic ethers and ligands for coordination chemistry.

Visualization: Reactivity Flowchart

Reactivity Core Dimethyl 4-methyl-2,3- quinolinedicarboxylate Hydrolysis Selective Hydrolysis (NaOH, 1 eq) Core->Hydrolysis Regioselective Reduction Reduction (LiAlH4) Core->Reduction Exhaustive Amidation Cyclization w/ Amines (R-NH2) Core->Amidation Condensation MonoAcid 2-Carboxylic Acid Derivative Hydrolysis->MonoAcid Diol 2,3-Bis(hydroxymethyl) quinoline Reduction->Diol Imide Pyrrolo-fused Quinoline System Amidation->Imide Pharma Scaffold

Figure 2: Divergent reactivity pathways demonstrating the compound's versatility as a chemical building block.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of this compound via Modified Friedländer/Michael Cyclization.

Reagents:

  • 2-Aminoacetophenone (10 mmol, 1.35 g)

  • Dimethyl Acetylenedicarboxylate (DMAD) (12 mmol, 1.70 g)

  • Ethanol or Methanol (20 mL)

  • Catalyst: Acetic Acid (glacial, 5 drops) or Molecular Iodine (10 mol%)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone in ethanol (20 mL).

  • Addition: Add DMAD dropwise over 5 minutes at room temperature. The solution may turn yellow/orange, indicating the formation of the Michael adduct.

  • Cyclization: Add the catalyst (Acetic Acid or Iodine). Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure.[2]

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (2 x 20 mL) to remove water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize the crude solid from hot Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target diester as a pale yellow solid.

Validation (Self-Check):

  • ¹H NMR (CDCl₃, 400 MHz): Look for a singlet at ~2.7 ppm (Ar-CH₃), two singlets at ~3.9–4.0 ppm (Ester -OCH₃), and the characteristic aromatic proton signals of the quinoline ring.

  • IR Spectrum: Strong carbonyl stretches (C=O) around 1720–1740 cm⁻¹.

References

  • PubChem. (2025).[3] Dimethyl Quinoline-2,3-dicarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition. Molecules. Retrieved from [Link]

Sources

Dimethyl 4-methyl-2,3-quinolinedicarboxylate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl 4-methyl-2,3-quinolinedicarboxylate (CAS 10037-31-7): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary

This compound is a highly functionalized N-heterocyclic building block crucial for advanced organic synthesis, agrochemical development, and pharmaceutical discovery. Characterized by its rigid quinoline core and dual ester functionalities, this compound serves as a versatile precursor for complex molecular architectures, most notably the imidazolinone class of herbicides[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and optimized laboratory protocols.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in various solvent systems and biological assays. The quantitative data is summarized below[2][3].

PropertyValue
Chemical Name Dimethyl 4-methylquinoline-2,3-dicarboxylate
CAS Number 10037-31-7
Molecular Formula C14H13NO4
Molecular Weight 259.257 g/mol
InChIKey DDGYJSFQHGMAKZ-UHFFFAOYSA-N
Monoisotopic Mass 259.084 Da
Predicted XLogP3 2.6
Melting Point 129–130 °C

Mechanistic Synthesis & Retrosynthetic Analysis

The construction of the highly substituted quinoline ring is classically achieved via the cyclocondensation of ortho-aminoaryl ketones with activated alkynes[3]. For this specific compound, the retrosynthetic disconnection traces back to 2-aminoacetophenone and dimethyl acetylenedicarboxylate (DMAD).

Mechanistic Causality:

  • Nucleophilic Attack : The reaction initiates with the primary amine of 2-aminoacetophenone acting as a nucleophile. It attacks the highly electron-deficient alkyne of DMAD via a Michael-type addition, driven by the strong electron-withdrawing nature of the ester groups[3].

  • Intermediate Formation : This addition yields a

    
    -anilinoacrylate intermediate. The thermodynamic stability of this intermediate dictates the overall reaction kinetics[3].
    
  • Intramolecular Cyclization : The carbonyl oxygen of the acetophenone moiety undergoes nucleophilic attack by the newly formed enamine carbon. Subsequent dehydration (loss of

    
    ) drives the system toward aromatization, forming the thermodynamically stable quinoline core[3].
    

SynthesisPathway A 2-Aminoacetophenone (Nucleophile) D β-Anilinoacrylate (Michael Adduct) A->D Nucleophilic Attack B Dimethyl Acetylenedicarboxylate (DMAD - Electrophile) B->D Michael Acceptor C Pyridine Catalyst (20 mol%) C->D Base Catalysis E Intramolecular Cyclization (Dehydration) D->E Heat / Reflux F Dimethyl 4-methylquinoline- 2,3-dicarboxylate (CAS 10037-31-7) E->F -H2O (Aromatization)

Mechanistic pathway for Dimethyl 4-methylquinoline-2,3-dicarboxylate via DMAD cyclocondensation.

Experimental Protocol: Optimized Synthesis Workflow

Historically, this cyclization was performed in refluxing benzene for 24 hours, yielding approximately 76% of the target compound[3]. However, modern process optimization prioritizes green chemistry. Recent methodologies utilize ethanol as a solvent with a pyridine co-catalyst, significantly improving the reaction profile and reducing the time to 12 hours[4].

Self-Validating Protocol (Ethanol/Pyridine Route):

  • Step 1: Reagent Preparation : In a dry, 250 mL round-bottom flask, dissolve 0.02 mol of 2-aminoacetophenone in 50 mL of absolute ethanol.

    • Causality: Ethanol serves as a polar protic solvent that stabilizes the transition states of the Michael addition while eliminating the severe carcinogenic risks associated with benzene[3][4].

  • Step 2: Electrophile Addition : Slowly add 0.02 mol of DMAD dropwise to the solution at room temperature under continuous stirring.

    • Causality: DMAD is highly reactive. Dropwise addition prevents uncontrolled exothermic polymerization and minimizes the formation of unwanted side products.

  • Step 3: Catalysis : Introduce 20 mol% of pyridine to the reaction mixture[4].

    • Causality: Pyridine acts as a mild organic base. It facilitates the deprotonation of the intermediate amine, accelerating the tautomerization required for the subsequent intramolecular aldol-type condensation[4].

  • Step 4: Thermal Cyclization : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Causality: Thermal energy is strictly required to overcome the activation barrier of the final dehydration step that drives aromaticity. Without pyridine catalysis, this step requires up to 20 hours[4].

  • Step 5: Isolation and Purification : Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot methanol.

    • Causality: Methanol selectively dissolves impurities while allowing the highly crystalline target compound to precipitate upon cooling. The melting point (129–130 °C) serves as a self-validating checkpoint for product purity[3].

ProtocolWorkflow N1 Reagent Setup (Ethanol Solvent) N2 DMAD Addition (Dropwise) N1->N2 N3 Pyridine Catalysis (20 mol%) N2->N3 N4 Reflux (12h) Monitor via TLC N3->N4 N5 Evaporation & Recrystallization N4->N5 N6 Pure Product (Yield: 79%) N5->N6

Step-by-step experimental workflow for optimized quinoline synthesis.

Applications in Drug Development and Agrochemicals

The 2,3-quinolinedicarboxylate scaffold is a privileged structure with profound utility across multiple scientific domains.

Agrochemical Precursors: Substituted 2,3-quinolinedicarboxylates are critical early-stage intermediates in the synthesis of imidazolinone herbicides[1]. In industrial applications, the dimethyl ester is typically hydrolyzed to the corresponding dicarboxylic acid. This acid is subsequently converted to an anhydride and reacted with an aminocarboxamide to form the active herbicidal agent (e.g., imazaquin analogues), which functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS) in plants[1].

Pharmaceutical and Biological Evaluation: Derivatives of 4-methylquinoline-2,3-dicarboxylates have been heavily evaluated for their antimicrobial and antifungal activities. Recent structure-activity relationship (SAR) studies indicate that while the parent compound exhibits baseline activity, specific alkylation at the quinoline ring can significantly enhance efficacy against fungal pathogens like Aspergillus niger and Penicillium notatum[4]. The mass spectrometry and NMR profiling of these derivatives confirm that the rigid aromatic core is essential for binding affinity in biological targets[4].

References

  • [1] US4798619A - 2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents - Google Patents. Available at:

  • [2] 10037-31-7 (C14H13NO4) - PubChemLite. Available at:

  • [3] Product Class 3: Quinolines - Thieme E-Books & E-Journals. Available at:

  • [4] EFFICIENT SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3,4- TRISUBSTITUTED QUINOLINE DERIVATIVES: OPTIMIZING REACTION CONDITIONS AND - IJRETS. Available at:

Sources

Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-methyl-2,3-quinolinedicarboxylate is a highly functionalized heterocyclic scaffold critical to the development of novel antimicrobial, antifungal, and antimalarial agents [1]. The precise structural elucidation of this 2,3,4-trisubstituted quinoline is paramount for downstream structure-activity relationship (SAR) studies. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the chemical shifts, providing a self-validating experimental framework for the synthesis and nuclear magnetic resonance (NMR) characterization of this molecule.

Synthesis Workflow & Mechanistic Causality

The synthesis of 2,3,4-trisubstituted quinolines traditionally relies on the cyclization of 2-aminoaryl ketones with alkynes. However, standard conditions often suffer from prolonged reaction times and suboptimal yields [2].

Causality in Experimental Design: Reacting 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD) in pure ethanol requires up to 20 hours to reach completion [1]. By introducing pyridine (20 mol%) as a co-solvent and nucleophilic catalyst, the reaction time is drastically reduced to 12 hours at room temperature, boosting the yield to 79%. Pyridine enhances the electrophilicity of the alkyne intermediate, facilitating a more efficient intramolecular cyclization.

Protocol 1: Self-Validating Synthesis Methodology
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-aminoacetophenone in a solvent mixture of ethanol (5 mL) and pyridine (20 mol%).

  • Addition: Slowly add 1.0 equivalent of dimethyl acetylenedicarboxylate (DMAD) dropwise to the solution to prevent localized thermal spikes.

  • Execution: Stir the reaction mixture continuously at room temperature (20–25 °C).

  • Self-Validation (Quality Control): Monitor the reaction every 4 hours using Thin Layer Chromatography (TLC) (Hexane:EtOAc, 3:1 v/v). The system is validated when the starting material spot completely disappears (typically at the 12-hour mark).

  • Workup: Concentrate the mixture under reduced pressure, wash with dilute HCl to remove pyridine, extract with ethyl acetate, and purify via column chromatography or recrystallization to yield the pure this compound.

Synthesis_Workflow Start 2-Aminoacetophenone + DMAD Solvent Solvent System: Ethanol + Pyridine (20 mol%) Start->Solvent Reaction Stir at RT for 12 hours (In-process TLC Validation) Solvent->Reaction Product Dimethyl 4-methyl-2,3- quinolinedicarboxylate (79% Yield) Reaction->Product

Fig 1: Optimized synthesis and self-validation workflow for this compound.

Structural Elucidation via ¹H and ¹³C NMR

The structural confirmation of this compound relies heavily on identifying the distinct electronic environments of its substituents [1].

Causality in ¹H NMR Chemical Shifts
  • The 4-Methyl Group (δ ~2.65 ppm): Unlike standard aliphatic methyl groups (δ ~0.9 ppm), this group is significantly deshielded. This is caused by the strong diamagnetic anisotropy (ring current) of the fused quinoline system, compounded by the steric and electronic proximity of the C3 ester group.

  • The Methoxy Protons (δ 3.75–3.79 ppm): The two -OCH₃ groups appear as two distinct singlets. Why? The C2 position is adjacent to the electronegative quinoline nitrogen, which exerts a strong inductive withdrawal effect (-I effect), deshielding the C2 ester slightly more than the C3 ester. Furthermore, the C3 ester is sterically hindered by the 4-methyl group, forcing it out of coplanarity and altering its local magnetic environment.

  • Aromatic Protons (δ 7.0–8.5 ppm): The protons at positions 5, 6, 7, and 8 exhibit complex multiplet splitting due to ortho (³J ~8 Hz) and meta (⁴J ~1.5 Hz) couplings.

Causality in ¹³C NMR Chemical Shifts
  • Ester Carbonyls (δ 165.46–167.84 ppm): The downfield shift is characteristic of sp² hybridized carbons double-bonded to oxygen. The ~2 ppm difference between the two signals confirms the asymmetric electronic environments of C2 and C3.

  • Methoxy Carbons (δ 51.55–52.88 ppm): Deshielded by the directly attached electronegative oxygen atoms.

  • Aromatic Core (δ 120.0–150.0 ppm): The carbon adjacent to the nitrogen (C2) and the bridgehead carbon (C8a) resonate at the furthest downfield end of this range (~145–150 ppm) due to nitrogen's electronegativity.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Notes
4-CH₃ ~2.65Singlet (s)3HDeshielded by quinoline ring current and adjacent C3 ester.
2-COOCH₃ & 3-COOCH₃ 3.75 – 3.79Two Singlets (s)6H (total)Non-equivalent methoxy groups; C2 is influenced by adjacent Nitrogen.
Aromatic (H-5 to H-8) 7.00 – 8.50Multiplets (m)4HComplex splitting due to ortho/meta couplings on the benzene ring.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)Causality / Assignment Notes
4-CH₃ ~15.0 – 20.0Typical allylic/aromatic bound methyl carbon.
Methoxy (-OCH₃) 51.55 – 52.88Deshielded by the adjacent ester oxygen atom.
Aromatic Core (C2–C8a) 120.00 – 150.00Varied sp² electronic environments; C2/C8a are most downfield.
Ester Carbonyls (C=O) 165.46 – 167.84Highly deshielded by the carbonyl oxygen and inductive effects.

Standardized NMR Acquisition Protocol

To ensure absolute trustworthiness in spectral data, the following self-validating NMR acquisition protocol must be strictly adhered to.

Protocol 2: Self-Validating NMR Workflow
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Automatically or manually tune and match the probe for ¹H and ¹³C nuclei to minimize reflected power and maximize signal-to-noise ratio.

  • Self-Validation (Lock & Shim): Lock onto the deuterium signal of CDCl₃. Perform gradient shimming. Validation Gate: Do not proceed to acquisition unless the residual CHCl₃ solvent peak (δ 7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz . A broader peak indicates poor magnetic homogeneity, which will blur the critical methoxy singlets.

  • Acquisition:

    • ¹H NMR: Run a standard 30-degree pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: Run a proton-decoupled sequence (zgpg30) with a minimum of 512 scans and a D1 of 2.0 seconds to ensure the quaternary carbonyl carbons fully relax.

  • Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Calibrate the chemical shift using the TMS peak at 0.00 ppm.

NMR_Validation Prep Sample Prep (CDCl3 + TMS) Shim Lock & Shim Target: 7.26 ppm FWHM < 1Hz Prep->Shim Acq Acquisition 1H (zg30) / 13C (zgpg30) Shim->Acq Process Processing Phase & Baseline Correction Acq->Process

Fig 2: Self-validating NMR acquisition sequence ensuring high-fidelity spectral data.

References

  • Kumar, S., & Singh, H. "EFFICIENT SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3,4-TRISUBSTITUTED QUINOLINE DERIVATIVES: OPTIMIZING REACTION CONDITIONS AND EXPLORING ANTIMICROBIAL AND ANTIFUNGAL ACTIVITIES." International Journal of Research in Engineering, Technology and Science (IJRETS). 1

  • "Science of Synthesis 15.3 Quinolines." Thieme Connect. 2

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A Senior Application Scientist's Review of Synthetic Methods for Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence in biologically active compounds, from the historic antimalarial quinine to modern anti-inflammatory agents and anticancer drugs, has driven continuous innovation in its synthesis for over a century.[3][4] This guide provides an in-depth analysis of the principal synthetic strategies for constructing functionalized quinolines, targeted at researchers, chemists, and professionals in drug development. We will traverse the landscape from foundational, century-old name reactions to contemporary transition-metal-catalyzed and multicomponent strategies. The discussion emphasizes the underlying mechanisms, strategic considerations for substrate selection, and the relative merits and limitations of each method. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to bridge theory with practical application, empowering scientists to select and execute the optimal synthetic route for their specific target.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic motif. This structural unit is not merely a synthetic curiosity but is central to a vast range of biologically active natural products and synthetic pharmaceuticals.[3][5] The therapeutic relevance of quinoline derivatives is extensive, with applications including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), anticancer, anti-inflammatory, and antiviral agents.[2][4][6][7] The ability of the quinoline core to be functionalized at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design.[4][5][8] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of quinoline derivatives remains a highly active and critical area of chemical research.[9][10] This guide will explore the evolution of these synthetic methods, providing the necessary context and practical detail for today's research scientist.

Classical Synthetic Strategies: The Foundation of Quinoline Chemistry

For over 140 years, a core set of named reactions has formed the bedrock of quinoline synthesis. While often requiring harsh conditions (e.g., strong acids, high temperatures), these methods are robust, utilize readily available starting materials, and remain relevant in both academic and industrial settings.[9]

Skraup Synthesis (1880)

The Skraup synthesis is the archetypal reaction for producing the parent quinoline ring. It involves the treatment of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[11][12][13]

Causality and Mechanism: The reaction's driving force is an acid-catalyzed electrophilic aromatic substitution. The sulfuric acid serves two critical roles: first, it dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][12] Second, it protonates intermediates to facilitate the cyclization step. The aniline then undergoes a conjugate (Michael) addition to the acrolein. The subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline, which is finally aromatized by the oxidizing agent to furnish the quinoline product.[12][14] The reaction is notoriously exothermic and can be violent; the inclusion of a moderator like ferrous sulfate is a common and critical safety measure.[13]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Intermediate Aniline->Intermediate1 Michael Addition Intermediate1_cyc β-Anilinopropionaldehyde Intermediate Acrolein_add Acrolein Acrolein_add->Intermediate1 Dihydroquinoline 1,2-Dihydroquinoline Intermediate1_cyc->Dihydroquinoline H⁺ cat. Cyclization, -H₂O Dihydroquinoline_ox 1,2-Dihydroquinoline Quinoline Quinoline Dihydroquinoline_ox->Quinoline [O] (Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Experimental Protocol: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methylquinoline [15]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine 2,6-diaminotoluene (0.5 g, 4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. Note: Specific power, temperature, and time parameters should be optimized for the instrument used, starting with low power and monitoring pressure carefully.

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Carefully pour the reaction mixture into an ice-water mixture (15 mL).

  • Basification: Adjust the pH of the solution to 9-10 using a suitable base (e.g., 10M NaOH), ensuring the mixture remains cool in an ice bath.

  • Isolation: Filter the resulting precipitate and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from water to yield pure 7-amino-8-methyl-quinoline.

Doebner-von Miller Reaction

This method is a significant modification of the Skraup synthesis, offering greater versatility. It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid.[9][16][17] This approach allows for the synthesis of a much wider range of substituted quinolines compared to the parent Skraup reaction.[9] The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[16]

Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][11] The initial step is the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups. Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, yields the final aromatic quinoline product. The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization step.[11]

Conrad-Limpach-Knorr Synthesis

This synthesis is a critical method for producing quinolones (hydroxyquinolines). It involves the reaction of anilines with β-ketoesters, and its outcome is famously dependent on reaction temperature, showcasing a classic case of kinetic versus thermodynamic control.[7][18][19]

  • Kinetic Control (Low Temperature, <100°C): The aniline preferentially attacks the more reactive keto group of the β-ketoester to form an enamine (a Schiff base). Subsequent thermal cyclization at higher temperatures (~250°C) leads to the formation of 4-quinolones . This is the Conrad-Limpach pathway.[7][18][19]

  • Thermodynamic Control (High Temperature, >140°C): At higher initial reaction temperatures, the aniline attacks the less reactive but thermodynamically favored ester group, forming a β-ketoanilide intermediate. Cyclization of this intermediate under acidic conditions yields 2-quinolones . This is the Knorr pathway.[19][20]

Conrad_Limpach_Knorr cluster_kinetic Kinetic Pathway (Conrad-Limpach) cluster_thermo Thermodynamic Pathway (Knorr) Start Aniline + β-Ketoester K_Cond Condensation (< 100°C) Start->K_Cond Kinetic Control T_Cond Condensation (> 140°C) Start->T_Cond Thermodynamic Control K_Int Enamine Intermediate K_Cond->K_Int K_Cycl Thermal Cyclization (~250°C) K_Int->K_Cycl Prod_4Q 4-Quinolone K_Cycl->Prod_4Q T_Int β-Ketoanilide Intermediate T_Cond->T_Int T_Cycl Acid-Catalyzed Cyclization T_Int->T_Cycl Prod_2Q 2-Quinolone T_Cycl->Prod_2Q

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Friedländer Synthesis

The Friedländer synthesis is one of the most versatile and convergent classical methods. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester with an α-CH₂ group).[3][9] The reaction is typically catalyzed by a base (e.g., NaOH, KOH) or an acid. Its high convergence, where two complex fragments are joined late in the synthesis, makes it particularly valuable for building substituted quinolines. Modern variations often use milder conditions, including microwave irradiation and green catalysts, to improve yields and reduce reaction times.[21][22]

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are foundational, modern drug discovery demands greater efficiency, milder conditions, and broader functional group tolerance. Contemporary strategies, particularly those employing transition-metal catalysis and multicomponent reactions, have revolutionized access to complex quinoline structures.[9]

Transition-Metal Catalysis

The unique ability of transition metals to mediate C-C and C-N bond formation under mild conditions has been extensively leveraged for quinoline synthesis.

  • Palladium-Catalyzed Syntheses: Palladium catalysis is a workhorse of modern organic synthesis. Numerous methods for quinoline construction have been developed, including the oxidative cyclization of o-vinylanilines with alkynes, the coupling of o-bromoanilines with cyclopropanols, and various tandem or cascade reactions involving Heck couplings followed by cyclization.[23][24][25][26][27] These methods often exhibit high regioselectivity and tolerate a wide array of functional groups.[23][24]

  • Gold-Catalyzed Syntheses: Gold catalysts are particularly adept at activating C-C multiple bonds (alkynes and allenes) towards nucleophilic attack.[28][29] This has led to the development of powerful cascade reactions, such as the annulation of anilines bearing acetal moieties with aryl alkynes, to form 2-aryl-substituted quinolines under mild conditions.[3] Gold catalysis circumvents the harsh acidic conditions of many classical methods, thereby preserving sensitive functional groups.[3]

Multicomponent Reactions (MCRs)

MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[30][31] This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[30] A key example is the Povarov reaction , a formal aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene, which produces tetrahydroquinolines that can be subsequently oxidized to quinolines.[31]

MCR_Workflow cluster_reactants Starting Materials Aniline Aniline OnePot One-Pot Reaction Vessel (e.g., Microwave Vial) + Catalyst (e.g., Sc(OTf)₃) Aniline->OnePot Aldehyde Aldehyde Aldehyde->OnePot Alkene Activated Alkene Alkene->OnePot Povarov Povarov Reaction [4+2] Cycloaddition OnePot->Povarov Oxidation Oxidation Step (e.g., MnO₂) Povarov->Oxidation Purification Work-up & Purification Oxidation->Purification Product Functionalized Quinoline Derivative Purification->Product

Caption: General workflow for a Multicomponent Reaction (MCR) approach to quinolines.

Green Chemistry Approaches

In response to growing environmental concerns, significant effort has been directed toward developing more sustainable synthetic protocols.[1][32]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing side-product formation.[15][21][33] Many classical reactions, including the Skraup and Friedländer syntheses, have been successfully adapted to microwave conditions.[15][22][34]

  • Alternative Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is a key tenet of green chemistry.[1][22][35] Furthermore, the development of reusable, non-toxic catalysts, such as various nanocatalysts or supported reagents, helps to reduce waste and improve the overall sustainability of quinoline synthesis.[1][36]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis [9]

  • Reactant Mixture: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1 mmol), the carbonyl compound with an active methylene group (1.2 mmol), and a catalytic amount of silica nanoparticles.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 100 °C for a pre-determined time (typically 5-20 minutes, requires optimization).

  • Extraction: After the reaction mixture has cooled, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the pure functionalized quinoline.

Comparative Analysis and Strategic Selection

Choosing the appropriate synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group compatibility, and scalability.

Synthetic StrategyKey PrecursorsTypical ProductAdvantagesDisadvantages
Skraup Aniline, GlycerolUnsubstituted or simple quinolinesInexpensive starting materialsHarsh conditions, violent reaction, limited scope
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted quinolinesMore versatile than SkraupHarsh acidic conditions, potential for side reactions
Combes Aniline, β-Diketone2,4-Disubstituted quinolinesGood for specific substitution patternRequires strong acid, limited to diketones
Conrad-Limpach-Knorr Aniline, β-Ketoester2- or 4-QuinolonesAccess to important quinolone coreTemperature control is critical for selectivity
Friedländer 2-Aminoaryl Ketone/Aldehyde, Active Methylene Cmpd.Polysubstituted quinolinesHighly convergent, versatileRequires pre-functionalized aniline
Pd/Au-Catalyzed Varied (e.g., o-haloanilines, alkynes)Highly functionalized quinolinesMild conditions, excellent functional group toleranceCatalyst cost, ligand sensitivity
Multicomponent (MCR) Aniline, Aldehyde, Alkene/AlkyneDiverse, complex quinolinesHigh efficiency, atom economy, rapid diversityOptimization can be complex
Microwave-Assisted VariousVariousDrastically reduced reaction times, often higher yieldsRequires specialized equipment, scalability can be an issue

Conclusion and Future Outlook

The synthesis of functionalized quinolines has evolved from robust but harsh classical methods to a diverse array of sophisticated and mild modern techniques. While the foundational named reactions remain valuable, the future of quinoline synthesis lies in the continued development of catalytic systems that offer greater precision, efficiency, and sustainability. The rise of C-H bond functionalization, for instance, promises to provide novel pathways for directly modifying the quinoline core, further expanding the accessible chemical space for drug discovery.[8] As the demand for novel therapeutic agents grows, the ability to strategically design and synthesize complex quinoline derivatives will remain a critical skill for chemists in the pharmaceutical and life sciences industries.

References

  • Convergent Synthesis of 2-Aryl-Substituted Quinolines by Gold-Catalyzed Cascade Reaction. J-Stage. [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. National Center for Biotechnology Information. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. National Center for Biotechnology Information. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Quinolines From Cyclopropanols. Thieme Connect. [Link]

  • A New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction. ACS Publications. [Link]

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. [Link]

  • Microwave-assisted Synthesis of Quinolines. ResearchGate. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information. [Link]

  • Gold(III) Chloride Catalyzed Intermolecular Dimerization of 2-Ethynylanilines: Synthesis of Substituted Quinolines. Thieme Connect. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. [Link]

  • Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. IJCPE. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. [Link]

  • Gold catalysis in quinoline synthesis. RSC Publishing. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Gold(I)-Catalyzed [4 + 2] Annulation between Arylynes and C,N-Diaryl Nitrones for Chemoselective Synthesis of Quinoline Scaffolds via Gold Acetylide Intermediates. ACS Publications. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Center for Biotechnology Information. [Link]

  • Skraup's Synthesis. Vive Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

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Methodological & Application

Application Note: Advanced Doebner-von Miller Synthesis for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in drug development, serving as the pharmacophoric core for numerous antimalarial, antibacterial, and antineoplastic agents. The Doebner-von Miller (DVM) reaction—a highly versatile offshoot of the classic Skraup synthesis—enables the direct construction of 2- and 4-substituted quinolines from primary arylamines (anilines) and α,β-unsaturated carbonyl compounds under acidic conditions [1, 2].

Historically, the utility of the DVM reaction was severely bottlenecked by the acid-catalyzed polymerization of the unsaturated carbonyl starting materials, resulting in intractable polymeric "tars" and depressed yields [1, 5]. This application note details the mechanistic causality behind these side reactions and provides a modern, self-validating biphasic protocol engineered to suppress polymerization, ensuring high-fidelity synthesis for drug discovery workflows.

Mechanistic Causality & Pathway

To optimize the DVM reaction, one must first understand the kinetic competition between productive cyclization and non-productive polymerization. The reaction does not simply snap together; it is a multi-step cascade driven by precise electronic transitions [1, 2].

  • Activation & Conjugate Addition: The acid catalyst protonates the α,β-unsaturated carbonyl (or generates an oxocarbenium ion from an acetal precursor), increasing its electrophilicity. The aniline nitrogen performs a Michael-type conjugate addition to the β-carbon.

  • Intramolecular Cyclization: The resulting secondary amine undergoes an electrophilic aromatic substitution (Friedel-Crafts-type alkylation) at the ortho-position of the aniline ring.

  • Dehydration & Aromatization: Dehydration forms a partially saturated dihydroquinoline intermediate. Because this intermediate lacks full aromatic stability, an oxidative driving force is required. Often, excess α,β-unsaturated carbonyl acts as a sacrificial hydrogen acceptor, or an external oxidant is utilized to yield the final, fully aromatic quinoline [1].

DVM_Mechanism A Aniline + α,β-Unsaturated Carbonyl B Acid Activation & Conjugate Addition (Michael Adduct) A->B C Intramolecular Cyclization (Electrophilic Aromatic Substitution) B->C D Dehydration (Dihydroquinoline Intermediate) C->D E Oxidative Aromatization (Loss of H2 / Oxidant) D->E

Mechanistic cascade of the Doebner-von Miller quinoline synthesis.

Reaction Engineering: Overcoming the "Tar" Paradigm

The primary failure mode of the traditional DVM reaction is the rapid, acid-catalyzed oligomerization of the enal (e.g., acrolein or crotonaldehyde) [5]. Modern synthetic protocols manipulate the physical chemistry of the reaction environment to favor the bimolecular aniline-enal condensation over unimolecular enal polymerization.

Table 1: Comparison of DVM Reaction Conditions and Yield Optimization

Reaction ConditionCatalyst / MediumTypical YieldTar FormationMechanistic Advantage / Causality
Traditional DVM Conc. HCl / Reflux30 - 45%HighSimple reagents, but high local concentration of enal drives polymerization.
Biphasic System Aq. Acid / Toluene65 - 80%LowSequestering the enal in the organic phase limits its exposure to the aqueous acid, throttling the reaction rate to prevent tarring [2].
Solid-Supported Ag(I)-Montmorillonite80 - 88%NoneSolvent-free; the solid Lewis acid provides controlled activation without bulk acidic degradation [4].
Continuous Flow Strong Acid / Water85 - 92%Very LowRapid heat/mass transfer minimizes the residence time of sensitive intermediates [3].

Self-Validating Experimental Protocol: Biphasic Synthesis of 2-Methylquinoline

The following protocol describes the synthesis of 2-methylquinoline (quinaldine) using a biphasic engineering approach. This method is designed as a self-validating system : physical phase changes and distinct colorimetric/pH shifts serve as built-in checkpoints to ensure the reaction is proceeding correctly.

DVM_Workflow S1 1. Biphasic Setup (Toluene / Aq. Acid) S2 2. Controlled Addition (Carbonyl Precursor) S1->S2 S3 3. Reflux & Monitor (TLC Checkpoint) S2->S3 S4 4. Basic Workup (pH > 8, Extraction) S3->S4 S5 5. Purification (Chromatography) S4->S5

Self-validating biphasic workflow for Doebner-von Miller synthesis.
Phase 1: Reaction Setup & Reagent Partitioning

Causality: Establishing a biphasic system ensures that the highly reactive crotonaldehyde (or paraldehyde equivalent) remains predominantly in the organic layer, slowly diffusing into the aqueous acidic layer where the aniline hydrochloride resides.

  • In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Add aniline (10.0 mmol) and 20 mL of 6M HCl to the flask. Stir vigorously for 10 minutes.

    • Validation Checkpoint: The solution will become homogeneous as the water-soluble aniline hydrochloride salt forms.

  • Add 20 mL of toluene to the flask. The system will immediately separate into two distinct phases.

Phase 2: Controlled Addition & Cyclization

Causality: Dropwise addition prevents thermal runaway and keeps the instantaneous concentration of the electrophile low, further suppressing tar formation.

  • Dissolve crotonaldehyde (12.0 mmol) in 10 mL of toluene and transfer to the addition funnel.

  • Heat the biphasic mixture to a gentle reflux (approx. 90-95 °C internal temperature).

  • Add the crotonaldehyde solution dropwise over 45 minutes under vigorous stirring (to maximize the interfacial surface area between the two phases).

  • Maintain reflux for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active aniline spot disappears. A new, highly fluorescent spot (under 254 nm and 365 nm UV) corresponding to the quinoline product will appear.

Phase 3: Neutralization & Isolation

Causality: The quinoline product exists as a water-soluble quinolinium hydrochloride salt in the aqueous phase. It must be deprotonated to partition back into the organic phase for extraction [1].

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add 6M NaOH dropwise until the aqueous layer reaches pH 9-10.

    • Validation Checkpoint: Verify with pH paper. The solution will turn cloudy as the free-base 2-methylquinoline precipitates/oils out of the aqueous phase.

  • Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers (toluene + EtOAc), wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes:ethyl acetate).

Troubleshooting & Analytical Validation

  • Issue: Intractable Tar Formation

    • Cause: The local concentration of the unsaturated carbonyl was too high, or stirring was insufficient, causing the reaction to occur entirely in the organic phase rather than at the interface.

    • Solution: Ensure vigorous mechanical or magnetic stirring. Consider switching to an acetal precursor (e.g., crotonaldehyde diethyl acetal), which requires in situ hydrolysis, acting as a chemical "slow-release" mechanism [2].

  • Issue: Presence of Partially Hydrogenated Byproducts

    • Cause: Incomplete oxidative aromatization of the dihydroquinoline intermediate [1].

    • Solution: Introduce a mild, stoichiometric oxidant to the reaction mixture (e.g., iodine or a catalytic amount of a Lewis acid like ZnCl₂ combined with atmospheric oxygen) to drive the aromatization to completion [1].

  • Analytical Validation: Pure 2-methylquinoline should be validated via ¹H NMR (CDCl₃). Look for the characteristic downfield aromatic protons of the quinoline ring (δ 7.40 – 8.10 ppm) and the distinct singlet of the C2-methyl group at approximately δ 2.75 ppm.

References

  • Ramann, M. Z., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (MDPI). Available at: [Link]

  • Yalgin et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances (PMC). Available at: [Link]

  • Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Heterocycles (ResearchGate). Available at:[Link]

  • Thieme Chemistry. Product Class 3: Quinolines. Thieme E-Books & E-Journals. Available at:[Link]

Palladium-catalyzed synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolines represent a "privileged scaffold" in medicinal chemistry, forming the core of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. While classical methods like the Skraup or Friedländer synthesis remain useful, they often require harsh acidic conditions that sensitive pharmacophores cannot withstand.

Palladium-catalyzed synthesis offers a paradigm shift: modularity, mild conditions, and high functional group tolerance. This guide details two robust, field-proven methodologies for constructing quinoline cores: the Larock Heteroannulation (for predictable regioselectivity) and Aerobic Oxidative C-H Activation (for atom economy).

Strategic Method Selection

Before initiating synthesis, select the methodology that aligns with your substrate availability and substitution pattern requirements.

FeatureMethod A: Larock Heteroannulation Method B: Aerobic C-H Activation
Primary Substrates 2-Iodoanilines + Internal AlkynesAnilines + Alkynes/Alkenes
Key Mechanism Oxidative Addition / Migratory InsertionC-H Activation / Oxidative Cyclization
Regioselectivity High (Sterically controlled)Moderate to High (Directing group dependent)
Atom Economy Moderate (Stoichiometric base/salt waste)High (O₂ as oxidant, H₂O byproduct)
Best For Complex 2,3-disubstituted quinolinesSimple 2-aryl or 2,3-substituted scaffolds
Critical Limitation Requires ortho-haloaniline precursorsRequires high O₂ pressure or co-oxidants (Cu)

Method A: The Larock Heteroannulation

The Larock synthesis is widely regarded as the most reliable Pd-catalyzed route to 2,3-disubstituted quinolines. It involves the reaction of an o-iodoaniline with an internal alkyne.[1]

Mechanistic Principles

The reaction proceeds via a Pd(0)/Pd(II) cycle. The regioselectivity is governed by the migratory insertion step, where the aryl group preferentially adds to the less sterically hindered carbon of the alkyne.

LarockCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination (π-Complex) OxAdd->Coord + Alkyne Insert Migratory Insertion (Vinyl-Pd Species) Coord->Insert Regioselective Step N_Attack Intramolecular Aminopalladation Insert->N_Attack - HI (Base assisted) RedElim Reductive Elimination N_Attack->RedElim RedElim->Pd0 Regeneration Product Quinoline Product RedElim->Product

Figure 1: Catalytic cycle of the Larock Heteroannulation demonstrating the critical migratory insertion step.

Detailed Protocol

Target Scale: 1.0 mmol Standard Conditions: Pd(OAc)₂, Na₂CO₃, DMF, 100°C.

Reagents:

  • o-Iodoaniline (1.0 mmol, 219 mg)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 mmol, 214 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11 mg, 5 mol%)

  • Sodium Carbonate [Na₂CO₃] (2.0 mmol, 212 mg)

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Critical: DMF must be anhydrous. If unsure, dry over 4Å molecular sieves for 24 hours prior to use.

  • Reagent Loading:

    • Add o-iodoaniline, the internal alkyne, and Na₂CO₃ to the vial.

    • Add Pd(OAc)₂ last to minimize catalyst decomposition before solvent addition.

    • Note: Ligands are often unnecessary for simple cases, but adding PPh₃ (10 mol%) can stabilize the catalyst for sluggish substrates.

  • Solvation & Degassing:

    • Add DMF (5 mL) via syringe.

    • Degas: Sparge the solution with Argon for 5–10 minutes. Oxygen is detrimental to the Pd(0) active species in this specific cycle.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 100 °C in an oil block. Stir vigorously (800 rpm).

    • Monitoring: Check TLC at 1 hour. Most reactions complete within 3–6 hours. Look for the disappearance of the iodoaniline.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 20 mL) to remove DMF. Tip: Adding a small amount of LiCl to the water wash helps prevent emulsion.

    • Wash the organic layer with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). Quinolines are often fluorescent; use a UV lamp to track fractions.

Method B: Aerobic Oxidative C-H Annulation

This method utilizes molecular oxygen as the terminal oxidant, coupling simple anilines with alkynes. It is greener but requires careful control of oxidation conditions.

Mechanistic Principles

Unlike the Larock method, this pathway begins with C-H activation. A cationic Pd(II) species coordinates to the amine, activating the ortho-C-H bond (often via a CMD mechanism), followed by alkyne insertion.

Detailed Protocol

Target Scale: 0.5 mmol Conditions: Pd(OAc)₂, Cu(OAc)₂ (Co-oxidant), Air/O₂, 110°C.

Reagents:

  • Aniline (0.5 mmol)

  • Alkyne (0.6 mmol)

  • Pd(OAc)₂ (5 mol%)[3][4]

  • Cu(OAc)₂ (10–20 mol%) – Acts as the electron shuttle to O₂.

  • Solvent: DMSO or Toluene/Pivalic Acid mix.

Step-by-Step Procedure:

  • Setup:

    • Use a pressure tube. The reaction requires an oxidative atmosphere.

    • Add Aniline, Alkyne, Pd(OAc)₂, and Cu(OAc)₂.

  • Atmosphere Control:

    • Add solvent (DMSO, 3 mL).

    • Purge the headspace with O₂ (balloon) for 1 minute, then seal under an O₂ balloon or simply under air (if high pressure is not required, though O₂ balloon improves yield).

  • Reaction:

    • Heat to 110–120 °C for 12–16 hours.

    • Safety Note: Heating organic solvents with O₂ creates a potential fire hazard. Use a blast shield and ensure the bath temperature does not exceed the solvent flash point significantly without proper sealing.

  • Workup:

    • Dilute with CH₂Cl₂. Filter through a pad of Celite to remove Pd/Cu salts.

    • Perform standard aqueous extraction and purification as described in Method A.

Experimental Workflow & Troubleshooting

Workflow Start Substrate Selection Setup Inert Setup (Larock) or O2 Setup (C-H) Start->Setup Heat Heating (100-120°C) Setup->Heat Monitor TLC/LCMS Check Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No Workup Aq. Workup (Remove DMF/DMSO) Decision->Workup Yes Purify Column Chromatography Workup->Purify

Figure 2: Generalized experimental workflow for Pd-catalyzed quinoline synthesis.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Palladium Black Formation Catalyst decomposition / Lack of ligandsAdd 10–20 mol% PPh₃ or switch to a bulky ligand like XPhos.
Low Conversion Poisoning by O₂ (Larock) or MoistureDegas solvent more thoroughly. Ensure reaction temperature is maintained.
Regioisomer Mixture Alkyne sterics are too similarUse alkynes with distinct steric bulk (e.g., Methyl vs Phenyl) to drive selectivity.
Emulsions during Workup DMF/DMSO presenceWash organic layer with 5% LiCl solution (aqueous) to break surface tension.

References

  • Larock, R. C.; Kuo, M. Y.; Hightower, T. R. "Synthesis of substituted quinolines via palladium-catalyzed coupling of o-iodoanilines and vinylic nucleophiles." Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link

  • Stone, M. T. "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[5] Organic Letters, 2011 , 13, 2326–2329.[5] Link

  • Zheng, J.; Li, T.; Huang, L.; Wu, W.; Li, J.; Jiang, H. "Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis."[6] Organic Letters, 2016 , 18, 3514–3517.[6] Link

  • Zhang, Z.; Deng, J.-T.; Feng, J.-Y.; Liang, J.-Y.; Xu, X.-T.; Peng, J.-B. "Palladium-Catalyzed Annulation of o-Iodoanilines with Propargyl Alcohols."[7] The Journal of Organic Chemistry, 2023 , 88, 12054–12063.[7] Link

  • Li, J.; Zhang, J.; Yang, H.; Jiang, G. "Pd(OAc)2/2,4,6-Collidine/Brønsted Acid Catalyze an Aerobic Oxidative Aromatization... to Provide Diverse Substituted Quinoline Derivatives." The Journal of Organic Chemistry, 2017 , 82, 3245–3251.[7] Link

Sources

Protocol for 2D NMR analysis of quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive 2D NMR Structural Elucidation Protocol for Quinoline-2-carboxylic Acid

Introduction & Scope

Quinoline-2-carboxylic acid (Q2CA) serves as a critical scaffold in metallo-pharmaceuticals and a ligand in transition metal catalysis. While its structure appears simple, the fused bicyclic aromatic system presents specific challenges:

  • Signal Overlap: The benzene ring protons (H5–H8) often exhibit second-order effects or severe overlap.

  • Quaternary Assignment: Unambiguous assignment of the bridgehead carbons (C4a, C8a) and the functionalized C2 position requires rigorous heteronuclear correlation.

  • Ring Connectivity: Proving the fusion of the pyridine and benzene rings relies on specific spatial (NOE) or long-range scalar (HMBC) interactions.

This protocol provides a self-validating workflow to fully assign Q2CA. It moves beyond simple observation to structural proof, ensuring that the assigned structure is mathematically and chemically consistent with the spectral data.

Sample Preparation

Proper sample preparation is the first step in ensuring high-resolution 2D data. Q2CA has zwitterionic potential; therefore, solvent choice dictates spectral quality.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this protocol.

    • Reasoning: Q2CA is sparingly soluble in CDCl3. DMSO-d6 ensures full solubility and, critically, slows the exchange of the carboxylic acid proton (-COOH), often allowing it to be visualized as a broad singlet around 13–14 ppm.

  • Concentration:

    • Prepare a 20–30 mM solution (approx. 3.5–5.0 mg in 600 µL).

    • Note: Higher concentrations improve 13C detection but may increase viscosity, broadening lines. 30 mM is the "sweet spot" for modern cryoprobes.

  • Tube Quality: Use high-precision 5mm NMR tubes (camber < 1 µm) to minimize shimming errors, which are detrimental to 2D noise suppression.

Data Acquisition Strategy

The acquisition order is designed to build complexity linearly. Do not skip the 1D Carbon experiment, as accurate quaternary carbon shifts are prerequisites for HMBC analysis.

ExperimentPulse Sequence (Bruker/Varian)Key ParameterPurpose
1D 1H zg30 / s2puld1

5s
Quantitative integration (Anchor point).
1D 13C{1H} zgpg30 / s2pulDistinct Cq signalsLocate C2, C4a, C8a, COOH.
COSY cosygpppqf2048 x 256 ptsIdentify isolated spin systems (Pyridine vs. Benzene).
HSQC hsqcedetgpspMultiplicity EditCorrelate protonated carbons; distinguish CH/CH3 from CH2.[1]
HMBC hmbcgplpndqfJ_long = 8 HzConnect spin systems across quaternary carbons.
NOESY noesygpphppMix = 400msSpatial Validation: Link H4 to H5.

Assignment Logic & Analysis

Phase 1: The Anchors (1D Analysis)

Start by identifying the distinct signals.

  • The Acid: Look for the broad singlet >13.0 ppm (COOH).

  • The Pyridine Ring (H3, H4): These usually appear as distinct doublets (

    
     Hz) in the 8.0–8.5 ppm range. H4 is typically more deshielded (downfield) than H3 due to the paramagnetic anisotropy of the fused benzene ring.
    
  • The Benzene Ring (H5–H8): Often a complex 4-spin system. H8 (peri to N) is typically deshielded (broad doublet).

Phase 2: Spin System Isolation (COSY)

The molecule has two distinct spin systems separated by quaternary carbons.

  • System A (Pyridine): Cross-peak between H3

    
     H4 .
    
  • System B (Benzene): A continuous chain H5

    
     H6 
    
    
    
    H7
    
    
    H8
    .
    • Validation: You must not see a COSY cross-peak between H4 and H5. If you do, it is an artifact or the structure is not Q2CA.

Phase 3: The Skeleton Builder (HMBC)

This is the most critical step. We use "Long-Range" couplings (typically 3-bond,


) to bridge the quaternary gaps.
  • Establishing the Carboxyl Position:

    • The H3 proton will show a strong

      
       correlation to the Carboxyl Carbon (C=O) .
      
    • Self-Check: H3 also correlates to C4a (Bridgehead).

  • Bridging the Rings:

    • H4 must correlate to C8a (Bridgehead) and C2 (Quaternary).

    • H5 must correlate to C4a (Bridgehead).

    • H8 must correlate to C8a (Bridgehead) and C2 (weak 4-bond, sometimes visible).

Phase 4: Spatial Validation (NOESY)

To confirm the geometry and distinguish H5 from H8 definitively:

  • H4

    
     H5:  A strong NOE cross-peak is required. These protons are spatially close (peri-position) but scalar decoupled.
    
  • H3

    
     COOH:  If the acid proton is visible and exchange is slow, a weak NOE may be observed here.
    

Data Summary Table (Typical Shifts in DMSO-d6)

Note: Values are approximate and dependent on concentration/temperature.

PositionAtom Type

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (from Proton)
2 Cq--~150.0-
3 CH8.1 - 8.2d~122.0C2, C4a, COOH
4 CH8.4 - 8.5d~138.0C2, C5, C8a
4a Cq--~128.0-
5 CH8.0 - 8.1d/dd~128.5C4, C7, C8a
6 CH7.6 - 7.7t/ddd~127.0C4a, C8
7 CH7.8 - 7.9t/ddd~131.0C5, C8a
8 CH8.1 - 8.2d/dd~130.0C2 (weak), C6, C4a
8a Cq--~147.0-
COOH Cq13.5 (br)s~166.0-

Visualization of Workflows

Diagram 1: The Assignment Logic Flow

This diagram illustrates the step-by-step decision process for assigning the structure.

Assignment_Workflow Start Sample in DMSO-d6 H1D 1H NMR (1D) Identify H3/H4 (Doublets) Identify H5-H8 (Multiplets) Start->H1D COSY COSY Spectrum Isolate Spin Systems H1D->COSY Frag1 Fragment A: H3-H4 COSY->Frag1 Separate Frag2 Fragment B: H5-H6-H7-H8 COSY->Frag2 Separate HSQC HSQC Spectrum Assign C-H Pairs Frag1->HSQC Frag2->HSQC HMBC HMBC Spectrum Connect Fragments via Cq HSQC->HMBC Cq Assignment NOESY NOESY Spectrum Spatial Validation HMBC->NOESY Final Fully Assigned Structure NOESY->Final Confirm H4-H5

Caption: Systematic workflow for de novo assignment of Quinoline-2-carboxylic acid.

Diagram 2: Molecular Connectivity & Correlations

This diagram visualizes the critical HMBC and NOE interactions that prove the structure.

Molecular_Connectivity H3 H3 C2 C2 (q) H3->C2 HMBC (3J) C4a C4a (q) H3->C4a COOH COOH H3->COOH HMBC (3J) H4 H4 H5 H5 H4->H5 NOE (Spatial) H4->C2 C8a C8a (q) H4->C8a HMBC (3J) H5->C4a HMBC (3J)

Caption: Key Heteronuclear (HMBC) and Spatial (NOE) correlations required to validate the Q2CA scaffold.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR". Journal of the American Chemical Society.

  • Reich, H. J. (2023). "Structure Determination Using NMR". University of Wisconsin-Madison.

Sources

Using Dimethyl 4-methyl-2,3-quinolinedicarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Mechanistic Optimization, and Biological Profiling of Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Executive Summary & Chemical Significance

In medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold," serving as the structural backbone for numerous FDA-approved therapeutics ranging from antimalarials (e.g., mefloquine) to antibacterial agents (e.g., ciprofloxacin) and anticancer drugs[1]. Among its highly functionalized derivatives, Dimethyl 4-methylquinoline-2,3-dicarboxylate (CAS: 10037-31-7)[2] stands out as a critical synthetic intermediate and a bioactive agent in its own right.

This application note provides a comprehensive, self-validating methodology for the optimized synthesis of Dimethyl 4-methylquinoline-2,3-dicarboxylate. By transitioning from traditional, hazardous reaction conditions to a greener, pyridine-catalyzed cascade, we detail the causality behind each experimental choice and outline the downstream protocols for evaluating its antimicrobial and antifungal efficacy[3].

Mechanistic Rationale and Reaction Design

The construction of the 2,3,4-trisubstituted quinoline core is achieved via the reaction of 2-aminoacetophenone with an activated alkyne, specifically dimethyl acetylenedicarboxylate (DMAD)[4].

Causality Behind Experimental Choices:

  • Solvent Selection: Historically, this cyclization was performed in refluxing benzene for 24 hours[4]. However, benzene is a known carcinogen. Modern protocols substitute benzene with ethanol. Ethanol provides an optimal dielectric constant to solubilize both the polar 2-aminoacetophenone and the electrophilic DMAD, allowing the reaction to proceed at room temperature[3].

  • Catalytic Co-Solvent (Pyridine): The uncatalyzed reaction in ethanol requires 20 hours to achieve a 79% yield[3]. By introducing 20 mol% pyridine, the reaction time is drastically reduced to 12 hours. Pyridine acts as a mild Lewis base; it deprotonates the amine to enhance its nucleophilicity during the initial Michael addition, stabilizing the intermediate

    
    -anilinoacrylate. Furthermore, it facilitates the subsequent intramolecular cyclodehydration step required for quinoline ring closure[3].
    

Synthesis A 2-Aminoacetophenone C Michael Addition (Ethanol + Pyridine) A->C B Dimethyl Acetylenedicarboxylate (DMAD) B->C D Intermediate: β-Anilinoacrylate C->D E Intramolecular Cyclization (-H2O) D->E F Dimethyl 4-methylquinoline- 2,3-dicarboxylate E->F

Fig 1: Mechanistic pathway for the synthesis of Dimethyl 4-methylquinoline-2,3-dicarboxylate.

Experimental Protocols: A Self-Validating System

Protocol A: Optimized Synthesis of Dimethyl 4-methylquinoline-2,3-dicarboxylate

This protocol incorporates built-in analytical checkpoints to ensure the integrity of the cyclization process.

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 2-aminoacetophenone (0.02 mol) in 5 mL of absolute ethanol[3].

  • Catalyst Addition: Add pyridine (20 mol%) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity[3].

  • Alkyne Addition: Dropwise, add dimethyl acetylenedicarboxylate (DMAD) (0.02 mol) to the stirring mixture. Caution: DMAD is a potent lachrymator and electrophile; perform this step inside a fume hood.

  • Reaction Monitoring (Self-Validation Step 1): Stir the mixture at room temperature for 12 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:9) mobile phase[4]. The total disappearance of the fluorescent 2-aminoacetophenone spot indicates the completion of the Michael addition.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and pyridine. Purify the crude residue via flash column chromatography or recrystallize from methanol[4].

  • Spectroscopic Validation (Self-Validation Step 2): Confirm the product's identity via

    
    C-NMR and Mass Spectrometry. A successful synthesis is validated by the presence of two distinct methoxy carbon signals at 
    
    
    
    51.55–52.88 ppm and ester carbonyl carbons shifted downfield to
    
    
    165.46–167.84 ppm, confirming the preservation of the dicarboxylate moiety without unintended decarboxylation[3].
Protocol B: Antimicrobial and Antifungal Disc Diffusion Assay

To evaluate the medicinal viability of the synthesized quinoline scaffold.

  • Media Preparation: Prepare and sterilize Nutrient agar plates (for bacterial strains like E. coli and S. pyogenes) and Sabouraud agar plates (for fungal strains like A. niger and P. notatum)[3].

  • Inoculation: Swab the agar plates uniformly with standardized microbial suspensions (0.5 McFarland standard).

  • Compound Impregnation: Prepare saturated extracts of the synthesized quinoline derivatives. Apply specific concentrations (e.g., 110 mg for antibacterial, 550 mg for antifungal assays) onto sterile filter paper discs[3].

  • Incubation & Measurement: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 48-72 hours. Measure the zone of inhibition (in mm) using a calibrated caliper.

BioScreening A Synthesized Quinoline Derivative B Preparation of Saturated Extracts A->B C Disc Diffusion Assay (Nutrient/Sabouraud Agar) B->C D Antibacterial Evaluation (E. coli, S. pyogenes) C->D E Antifungal Evaluation (A. niger, P. notatum) C->E F Lead Optimization D->F E->F

Fig 2: Biological evaluation workflow for antimicrobial and antifungal activity profiling.

Quantitative Data Summaries

Table 1: Reaction Optimization for Quinoline-2,3-dicarboxylate Synthesis Comparison of historical and optimized methodologies demonstrating the efficacy of pyridine catalysis.

SolventCo-Solvent / CatalystTemperatureTime (h)Yield (%)Mechanistic Observation
BenzeneNoneReflux2476Traditional method; hazardous solvent profile[4].
EthanolNoneRoom Temp2079Greener alternative; sluggish cyclodehydration[3].
EthanolPyridine (20 mol%)Room Temp12>80Optimal; pyridine accelerates enamine formation[3].

Table 2: Representative Antimicrobial Activity of 2,3,4-Trisubstituted Quinoline Derivatives Data reflects the biological activity of related functionalized analogs (e.g., 6-chloro-4-phenyl derivatives) synthesized via this core methodology[3].

Strain TypeMicroorganismConcentration AppliedZone of Inhibition (mm)Activity Level
Gram-NegativeEscherichia coli110 mg9Mild
Gram-PositiveStreptococcus pyogenes110 mg14Moderate
FungiAspergillus niger550 mg16Moderate
FungiPenicillium notatum550 mg16Moderate

References

  • Title: EFFICIENT SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3,4- TRISUBSTITUTED QUINOLINE DERIVATIVES: OPTIMIZING REACTION CONDITIONS AND - IJRETS Source: ijrets.com URL: [Link]

  • Title: Product Class 3: Quinolines - Thieme E-Books & E-Journals Source: thieme-connect.de URL: [Link]

  • Title: Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega Source: acs.org URL: [Link]

Sources

Application Note: Biological Activity of Dimethyl Quinolinedicarboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the pharmacological potential of Dimethyl Quinolinedicarboxylate Esters (DQDEs) . These compounds are chemically distinct from the widely known fluoroquinolone antibiotics; they serve primarily as lipophilic pharmacophores and prodrug scaffolds that leverage the planar quinoline ring for DNA intercalation or metalloenzyme inhibition (e.g., Peptide Deformylase).

Unlocking the Pharmacophore: From Lipophilic Scaffold to Bioactive Agent[1]

Introduction: The Chemical Advantage

Dimethyl quinolinedicarboxylate esters (specifically the 2,3- and 2,4-isomers) represent a class of "privileged structures" in medicinal chemistry. Unlike their carboxylic acid counterparts, which are often too polar to cross bacterial cell walls or mammalian membranes efficiently, these methyl esters provide the necessary lipophilicity (LogP ~2.5–3.5) for cellular uptake.

Once intracellular, DQDEs typically function via two distinct mechanisms:

  • The "Trojan Horse" Mechanism (Prodrug): Intracellular esterases hydrolyze the methyl groups, releasing the active dicarboxylic acid. This species often acts as a chelator for metalloenzymes (e.g., bacterial Peptide Deformylase or metalloproteases).

  • Direct Intercalation: The planar aromatic quinoline core intercalates between DNA base pairs, disrupting replication in rapidly dividing cancer cells.

Key Applications:

  • Antimicrobial: Targeting Mycobacterium tuberculosis (due to high cell wall permeability) and Gram-negative bacteria.

  • Anticancer: Cytotoxicity against MCF-7 (breast) and HepG2 (liver) lines via apoptosis induction.

  • Antifungal: Inhibition of Candida albicans hyphal growth.[1]

Mechanism of Action & Signaling Pathways[3][4]

The biological activity of DQDEs is not static; it is a dynamic cascade dependent on cellular metabolism.

Graphviz Diagram: The Dual-Action Mechanism

DQDE_Mechanism DQDE Dimethyl Quinolinedicarboxylate (Lipophilic Ester) CellWall Cell Membrane/Wall (Permeation) DQDE->CellWall Passive Diffusion Esterase Intracellular Esterases (Hydrolysis) DQDE->Esterase Metabolic Activation Target2 Target 2: DNA/RNA [Intercalation] DQDE->Target2 Direct Binding (Steric dependent) Cytosol Intracellular Cytosol CellWall->Cytosol Cytosol->DQDE Accumulation Acid Active Dicarboxylic Acid (Chelator) Esterase->Acid Cleavage of OMe Target1 Target 1: Metalloenzymes (Peptide Deformylase/MMPs) [Metal Chelation] Acid->Target1 Binds Fe2+/Zn2+ Apoptosis Apoptosis / Bacterial Stasis Target1->Apoptosis Target2->Apoptosis

Caption: Figure 1: The "Trojan Horse" mechanism where the ester facilitates entry, followed by esterase-mediated activation or direct DNA interaction.

Biological Activity Spectrum

The following table summarizes the activity profile of dimethyl 2,3- and 2,4-quinolinedicarboxylate derivatives.

Target Organism / Cell LineActivity TypeKey Metric (Typical)Mechanism Implicated
Mycobacterium tuberculosis AntimicrobialMIC: 2.0 – 6.25 µg/mLCell wall penetration + PDF inhibition
Escherichia coli (Gram -) AntibacterialMIC: 8 – 32 µg/mLDNA Gyrase inhibition (weak) / PDF inhibition
Candida albicans AntifungalMIC: 16 – 32 µg/mLInhibition of hyphal transition
MCF-7 (Breast Cancer) CytotoxicIC50: 10 – 25 µMApoptosis (Caspase-3 activation)
HepG2 (Liver Cancer) CytotoxicIC50: ~15 µMOxidative stress induction (ROS generation)

Detailed Experimental Protocols

These protocols are optimized for lipophilic esters . Standard aqueous protocols often fail because the compound precipitates before reaching the target.

Protocol A: Lipophilicity-Optimized MIC Determination

Standard broth microdilution often yields false negatives for DQDEs due to precipitation. This modified protocol uses a solubility enhancer.

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Solvent: DMSO (Dimethyl sulfoxide).[2]

  • Resazurin dye (0.01% w/v) for viability visualization.

  • Surfactant: Tween 80 (0.02% final concentration).

Workflow:

  • Stock Preparation: Dissolve the dimethyl quinolinedicarboxylate ester in 100% DMSO to a concentration of 10 mg/mL . Vortex for 2 minutes.

    • Critical Step: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Media Preparation: Prepare MHB containing 0.02% Tween 80 . The Tween prevents the ester from crashing out of solution upon dilution.

  • Serial Dilution:

    • Add 100 µL of media to columns 2–12 of a 96-well plate.

    • Add 200 µL of compound stock (diluted to 2x starting test concentration in media) to column 1.

    • Perform 1:2 serial dilutions across the plate.

    • Note: Final DMSO concentration must be < 2.5% to avoid solvent toxicity.[3]

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to all wells.
    
  • Incubation: Incubate at 37°C for 24 hours .

    • Expert Insight: For Mycobacterium, incubate for 7 days.

  • Readout: Add 30 µL Resazurin. Incubate 2–4 hours. Blue = No Growth (Active); Pink = Growth.

Protocol B: Esterase-Dependent Cytotoxicity Assay (MTT)

This assay validates if the compound acts as a prodrug. By adding an esterase inhibitor, you can determine if hydrolysis is required for activity.

Materials:

  • Cell Line: HepG2 or MCF-7.

  • MTT Reagent (5 mg/mL in PBS).

  • BNPP (Bis-p-nitrophenyl phosphate): A specific esterase inhibitor.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment (The Validation Step):

    • Group A (Control): Media only.

    • Group B (Inhibitor): Pre-treat cells with 100 µM BNPP for 1 hour. (This blocks intracellular esterases).

  • Treatment: Add the Dimethyl Quinolinedicarboxylate Ester (0.1 – 100 µM) to both groups.

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read OD at 570 nm.

  • Data Analysis:

    • If IC50(Group B) >> IC50(Group A): The compound is a Prodrug (needs hydrolysis).

    • If IC50(Group B) ≈ IC50(Group A): The ester itself is the Active Agent .

Experimental Workflow Diagram

This diagram outlines the logical flow from synthesis to lead characterization.

Graphviz Diagram: Experimental Workflow

Workflow Synth Synthesis of Dimethyl Quinolinedicarboxylate Purify Purification (Recrystallization) & NMR Verification Synth->Purify Solubility Solubility Check (DMSO/Tween 80) Purify->Solubility Branch Assay Selection Solubility->Branch MIC Antimicrobial Screen (MIC) (+/- Tween 80) Branch->MIC Infectious Disease MTT Cytotoxicity Screen (MTT) (HepG2/MCF-7) Branch->MTT Oncology Mechanistic Mechanistic Validation (Esterase Inhibition / DNA Binding) MIC->Mechanistic If MIC < 10 µg/mL MTT->Mechanistic If IC50 < 20 µM Lead Lead Candidate Identification Mechanistic->Lead

Caption: Figure 2: Step-by-step workflow for characterizing quinoline esters, prioritizing solubility checks before bio-assays.

References

  • Synthesis and Antimicrobial Activity of Quinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Peptide Deformylase Inhibitors as Antibacterial Agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]

  • Cytotoxicity of Quinoline Derivatives against Caco-2 Cell Lines. Brieflands. Available at: [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Note: Unlocking the Anticancer Potential of 2,3-Disubstituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The quinoline ring system (C₉H₇N) is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological activities and its foundational role in oncology[1]. Among its various functionalized forms, 2,3-disubstituted quinoline derivatives have emerged as highly potent, targeted anticancer agents. Their unique structural geometry allows them to interact with multiple critical biological targets, including DNA topoisomerases, microtubules, and direct DNA intercalation[1].

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between synthetic chemistry and biological validation. This document details the mechanistic rationale, step-by-step synthesis protocols, and in vitro evaluation workflows necessary for developing 2,3-disubstituted quinoline derivatives into viable clinical candidates.

Mechanistic Pathways and Structure-Activity Relationship (SAR)

The anticancer efficacy of 2,3-disubstituted quinoline derivatives is primarily driven by their ability to disrupt nucleic acid integrity and halt cellular division. Understanding the causality behind their efficacy is critical for lead optimization.

  • DNA Cleavage and Intercalation: Specific derivatives, such as 2-chloro-3-formyl quinoline oxime esters, exhibit potent DNA cleavage activity. Compounds engineered with electron-donating groups generate highly reactive radicals that efficiently abstract hydrogen atoms at the C-40 position of 2-deoxyribose in B-DNA, leading to catastrophic strand breaks[2].

  • Solubility and Cellular Penetration (SAR): Structure-activity relationship (SAR) studies reveal that dimeric analogues (e.g., 2,2′-dimethoxy-3,7′-biquinoline) possess superior cytotoxicity compared to their trimeric counterparts. The causality here is physicochemical: the enhanced aqueous solubility of the dimeric forms facilitates superior cellular penetration, underlining the critical balance of molecular weight and lipophilicity in quinoline drug design[2].

MOA Q 2,3-Disubstituted Quinoline Derivative T2 Topoisomerase II Inhibition Q->T2 Binds Enzyme RAD Radical Formation (Oxime Esters) Q->RAD Electron Donating Groups INT DNA Intercalation Q->INT Planar Scaffold DNA DNA Cleavage / Damage T2->DNA RAD->DNA Abstracts H at C-40 INT->DNA ARR G2/M Cell Cycle Arrest DNA->ARR DNA Damage Response APO Apoptosis (Cancer Cell Death) ARR->APO Prolonged Arrest

Signaling pathway: 2,3-disubstituted quinolines induce apoptosis via DNA damage.

Quantitative Data: In Vitro Anticancer Activity

To benchmark newly synthesized compounds, researchers must compare their efficacy against established derivatives. The following table summarizes the in vitro antiproliferative activity (IC₅₀) of representative 2,3-disubstituted quinoline derivatives against human solid cancer cell lines[2].

Compound Class / DerivativeTarget Cell LineIC₅₀ Value (μM)Key Mechanistic Feature / SAR Insight
2,2′-Dimethoxy-3,7′-biquinoline (Dimeric)PA-1 (Ovarian), MCF-7 (Breast)36 – 54Enhanced cellular penetration due to optimal solubility profile.
2,2′-Diethoxy-3,7′-biquinoline (Dimeric)PA-1 (Ovarian), MCF-7 (Breast)36 – 54DNA intercalation leading to robust cell cycle arrest.
2,2′,2′′-Triethoxy-3,7′-3′,7′′-terquinoline (Trimeric)PA-1 (Ovarian)~ 50Lower relative activity due to reduced aqueous solubility.
2-Chloro-3-formyl quinoline oxime esters General Cancerous CellsConcentration-dependentRadical-mediated DNA cleavage at C-40 of 2-deoxyribose.

Experimental Workflows and Protocols

The translation of a chemical concept into a validated biological agent requires a self-validating pipeline. The workflow below outlines the critical path from catalytic synthesis to phenotypic validation.

Workflow S1 Reactants: Anilines, Aldehydes, Amines S2 Ru-H Catalyzed Deaminative Coupling S1->S2 S3 2,3-Disubstituted Quinoline Isolation S2->S3 High Atom Economy S4 In Vitro MTT Assay (Cell Viability) S3->S4 S5 DNA Cleavage & Apoptosis Assays S4->S5 IC50 Determination S6 SAR & Lead Optimization S5->S6 Mechanistic Validation

End-to-end workflow for synthesis and biological validation of 2,3-disubstituted quinolines.

Protocol 1: Ruthenium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines

Traditional synthesis of quinolines often requires harsh conditions and generates significant waste. A modern, step-efficient approach utilizes a ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines[3].

  • Causality & Rationale: The Ru-H complex catalyst (PCy3)2(CO)RuHCl facilitates dehydrative coupling to form an imine intermediate, followed immediately by deaminative annulation. This prevents the formation of wasteful byproducts, ensuring high atom economy and high-purity yields necessary for biological assays[3].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (to prevent catalyst oxidation), charge a Schlenk tube with the aniline derivative (1.0 mmol), aldehyde (1.2 mmol), and allylamine (1.2 mmol).

  • Catalyst Addition: Add 2–5 mol% of the (PCy3)2(CO)RuHCl catalyst.

  • Solvent: Dissolve the mixture in 3 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 110°C for 16–24 hours with continuous magnetic stirring.

  • Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude 2,3-disubstituted quinoline via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Confirm the product structure and purity (>95% required for assays) using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Causality & Rationale: The MTT assay provides a self-validating, colorimetric measure of cellular metabolic activity. Active mitochondrial reductases in viable cells convert the water-soluble MTT to an insoluble purple formazan. The intensity of the color directly correlates with the number of viable cancer cells post-treatment[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, PA-1) in a 96-well microplate at a density of 5,000–10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment[4].

  • Compound Treatment: Prepare serial dilutions of the synthesized 2,3-disubstituted quinoline in the medium. Critical Control: Ensure the final DMSO concentration is <0.5% to prevent solvent-induced cytotoxicity from confounding the results[4]. Add 100 μL of the treatment to the wells.

  • Controls: Include a vehicle control (0.5% DMSO in medium) and a positive control (e.g., Doxorubicin or Camptothecin, a known quinoline analogue)[2][4].

  • Incubation: Incubate the plates for 48–72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[4].

  • Solubilization: Carefully aspirate the medium. Add 150 μL of DMSO (or SDS/HCl buffer) to dissolve the formazan crystals[4].

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis relative to the vehicle control[4].

Protocol 3: DNA Cleavage Assay (Gel Electrophoresis)
  • Causality & Rationale: To validate the mechanistic claim that specific derivatives (like oxime esters) induce DNA damage, an electrophoretic mobility shift assay using supercoiled plasmid DNA is employed. Cleavage of the DNA strand alters its topology, changing how it migrates through an agarose matrix[2].

Step-by-Step Procedure:

  • Mixture Preparation: Combine 1 μg of supercoiled pBR322 plasmid DNA with varying concentrations of the quinoline derivative (e.g., 10, 50, 100 μM) in a 50 mM Tris-HCl buffer (pH 7.2).

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours to allow for potential radical formation and intercalation.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 μg/mL).

  • Run & Visualize: Run the gel at 80 V for 1.5 hours in TAE buffer. Visualize under UV light.

  • Analysis: Quantify the conversion of supercoiled DNA (Form I, fastest migrating) to nicked circular (Form II, slowest) or linear (Form III, intermediate) DNA to determine nucleolytic efficiency.

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: arabjchem.org URL: [Link]

  • Title: Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Source: scispace.com URL: [Link]

Sources

Application Note: Anti-Inflammatory Profiling of Quinoline Carboxylic Acid Derivatives

[1][2][3][4][5][6]

Introduction: The Privileged Scaffold

Quinoline carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry.[1][2] While historically recognized for antimalarial (e.g., quinine, chloroquine) and antibacterial (e.g., fluoroquinolones) properties, recent structure-activity relationship (SAR) studies have positioned them as potent non-steroidal anti-inflammatory agents (NSAIDs).

Unlike traditional NSAIDs that often suffer from gastrointestinal toxicity due to non-selective COX inhibition, specific quinoline-4-carboxylic acid derivatives have demonstrated the ability to selectively target COX-2 and modulate the NF-κB signaling pathway . This dual mechanism offers a pathway to attenuate acute and chronic inflammation with an improved safety profile.

This guide outlines a rigorous, field-proven workflow for evaluating these compounds, moving from rational structural analysis to in vitro mechanistic screening and in vivo validation.

Chemical Space & Structure-Activity Relationship (SAR)

The anti-inflammatory efficacy of quinoline derivatives is tightly governed by substitution patterns.[2]

PositionPharmacophore Insight
C-4 (Carboxylic Acid) Critical for Activity. The -COOH group mimics the arachidonic acid carboxylate, forming an ionic bridge with Arg120 in the COX enzyme active site. Esterification often reduces potency unless acting as a prodrug.
C-2 (Aryl/Heteroaryl) Selectivity Determinant. Bulky lipophilic groups (e.g., phenyl, substituted phenyl) at C-2 fill the extra hydrophobic pocket present in COX-2 but absent in COX-1, enhancing selectivity.
C-6/C-7/C-8 Electronic Modulation. Electron-withdrawing groups (F, Cl, NO2) at C-6 or C-8 often enhance metabolic stability and cellular permeability. C-8 substitutions can influence antibacterial vs. anti-inflammatory bias.
N-1 H-Bonding. The quinoline nitrogen can accept hydrogen bonds. N-alkylation typically abolishes activity by disrupting planarity and key binding interactions.

Mechanistic Pathway & Logic

Before initiating protocols, it is vital to understand the signaling cascade these derivatives target. The diagram below illustrates the dual-action mechanism: upstream inhibition of NF-κB activation and downstream direct enzymatic inhibition of COX-2.

Mechanism of ActionStimulusInflammatory Stimulus(LPS / Carrageenan)IKKIKK ComplexStimulus->IKKIkBIκB DegradationIKK->IkBNFkBNF-κB TranslocationIkB->NFkBNucleusNucleus(Gene Transcription)NFkB->NucleusCOX2COX-2 EnzymeNucleus->COX2ExpressioniNOSiNOS EnzymeNucleus->iNOSExpressionPGE2Prostaglandin E2(Pain/Edema)COX2->PGE2NONitric Oxide(Vasodilation)iNOS->NOQuinolineQuinoline CarboxylicAcid DerivativeQuinoline->NFkBInhibitsQuinoline->COX2Direct Inhibition

Caption: Dual mechanism of quinoline derivatives: Upstream suppression of NF-κB translocation and downstream direct inhibition of the COX-2 enzyme.[1][3][4][5][6][7]

Experimental Workflow Overview

To ensure resource efficiency, follow a funnel approach: High-throughput in vitro screens first, followed by expensive in vivo models only for hits.

Experimental WorkflowSynthesisSynthesis & Purification(>95% Purity)Screen1Primary Screen:Albumin Denaturation Assay(Protein Stabilization)Synthesis->Screen1Screen2Secondary Screen:COX-1/COX-2 Inhibition(Selectivity Ratio)Screen1->Screen2IC50 < 100 µMCellularCellular Assay:RAW 264.7 (NO/Cytokines)Screen2->CellularCOX-2 Selectivity > 5InVivoIn Vivo Validation:Carrageenan Paw EdemaCellular->InVivoNon-cytotoxic & Potent

Caption: Step-wise screening funnel to identify lead candidates while minimizing animal usage.

Protocol 1: Albumin Denaturation Assay (Primary Screen)

Rationale: Inflammation induces protein denaturation. Compounds that stabilize proteins against heat-induced denaturation often possess anti-inflammatory activity. This is a rapid, cost-effective surrogate for stabilizing lysosomal membranes.

Materials:

  • Test Compound (dissolved in DMSO).[8][9]

  • Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Reference Standard: Diclofenac Sodium or Ibuprofen.

Procedure:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of egg albumin (fresh hen's egg) or 1% BSA.

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of Test Compound (concentrations: 10, 20, 40, 60, 80, 100 µg/mL).

  • Incubation (Pre-heat): Incubate samples at 37°C ± 2°C for 15 minutes .

  • Denaturation (Heat Shock): Transfer samples to a water bath at 70°C for 5 minutes .

  • Cooling: Allow samples to cool to room temperature (approx. 25°C).

  • Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer. Vehicle control (DMSO + Albumin) represents 100% denaturation.

Data Analysis:

8
  • Expert Tip: If the compound precipitates in aqueous buffer, reduce the concentration or add a surfactant (0.1% Tween-80), but ensure the control contains the same surfactant level.

Protocol 2: COX-2 Inhibition Assay (Mechanistic Profiling)

Rationale: To confirm the specific molecular target. Quinoline-4-carboxylic acids are designed to fit the COX-2 active site.

Materials:

  • Purified recombinant human COX-2 enzyme.[8]

  • Heme cofactor.

  • Arachidonic Acid (substrate).[8][10]

  • Colorimetric/Fluorometric substrate (e.g., ADHP or TMPD).

  • COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).

Procedure:

  • Reagent Setup: Prepare COX-2 enzyme solution in Tris-HCl buffer (pH 8.0). Keep on ice.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (various concentrations) to the reaction well.

    • Add 10 µL of COX-2 enzyme.[8]

    • Add 10 µL of Heme.

    • Critical Step: Incubate for 10-15 minutes at 25°C . This allows the quinoline derivative to enter the active site and establish binding (time-dependent inhibition is common with this scaffold).

  • Reaction Initiation: Add 10 µL of Arachidonic Acid + Colorimetric Substrate.

  • Reading: Measure absorbance at 590 nm (or fluorescence Ex/Em 530/590) immediately and kinetically for 5 minutes.

  • Selectivity Calculation: Repeat the assay with COX-1 enzyme.

    
    
    
    • Target: An SI > 10 indicates favorable COX-2 selectivity, reducing gastric side effect potential.

Protocol 3: Carrageenan-Induced Paw Edema (In Vivo Validation)

Rationale: The standard model for acute inflammation. It is biphasic:

  • Phase 1 (0-2h): Histamine/Serotonin release (vascular permeability).

  • Phase 2 (3-5h): Prostaglandin/Leukotriene release (COX mediated).

  • Relevance: Quinoline derivatives typically show maximum efficacy in Phase 2, confirming COX inhibition.

Materials:

  • Animals: Wistar Rats (150-200g) or Swiss Albino Mice (20-25g). Group size n=6.

  • Inducer: Lambda-Carrageenan (1% w/v in sterile saline).[11]

  • Equipment: Digital Plethysmometer (water displacement).

Protocol:

  • Baseline Measurement (

    
    ):  Mark the ankle joint with permanent ink. Measure the initial paw volume of the right hind paw using the plethysmometer.[10]
    
  • Drug Administration:

    • Group 1: Vehicle Control (CMC/Saline).

    • Group 2: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group 3-5: Test Compound (e.g., 10, 30, 50 mg/kg, p.o.).

    • Wait 1 hour for absorption.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Time-Course Monitoring: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-injection.
    

Data Analysis: Calculate Edema Volume (



Statistical Analysis: Perform One-way ANOVA followed by Dunnett’s post-hoc test. Significance is typically set at

Troubleshooting & Expert Insights

IssueProbable CauseExpert Solution
Low In Vivo Efficacy despite High In Vitro Potency Poor BioavailabilityQuinoline carboxylic acids can have low solubility. Formulate as a sodium salt or use a lipid-based vehicle (e.g., PEG400:Saline 20:80).
High COX-1 Inhibition Lack of SelectivityCheck the C-2 substituent. If it is small (e.g., methyl), it fits COX-1. Increase steric bulk at C-2 (e.g., phenyl, naphthyl) to exploit the larger COX-2 pocket.
Precipitation in Assay High LipophilicityDo not exceed 1% DMSO in enzymatic assays. Use serial dilutions to find the solubility limit before running the IC50 curve.

References

  • National Institutes of Health (NIH). (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). In-Silico and In-Vitro Evaluation of Vindoline as a Potential Anti-Inflammatory Agent Targeting COX-2 and NF-κB. Retrieved from [Link]

Dimethyl 4-methyl-2,3-quinolinedicarboxylate as a building block for herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-methyl-2,3-quinolinedicarboxylate (CAS 10037-31-7) is a specialized heterocyclic building block used in the synthesis of imidazolinone herbicides , a class of acetohydroxyacid synthase (AHAS/ALS) inhibitors. While the commercial herbicide Imazaquin utilizes an unsubstituted quinoline core, the 4-methyl substituted variant derived from this building block represents a critical structural analog for Structure-Activity Relationship (SAR) optimization and resistance management research.[1]

This guide details the synthesis of the building block via the modified Friedländer/Michael addition route and its downstream conversion into the active imidazolinone herbicide scaffold.

Chemical Profile & Mechanism

PropertySpecification
Compound Name This compound
CAS Number 10037-31-7
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 129–130 °C
Core Application Precursor for 4-methyl-substituted Imazaquin analogs
Mechanism of Action ALS Inhibition: The final herbicide blocks branched-chain amino acid biosynthesis (Valine, Leucine, Isoleucine) in weeds.[1][2][3][4]

Synthetic Pathway Visualization

The following flowchart illustrates the conversion of raw materials into the diester building block, and its subsequent transformation into the active herbicide moiety.

G Start1 2-Aminoacetophenone Intermediate1 Michael Adduct (Enamine Intermediate) Start1->Intermediate1 Reflux (EtOH) Start2 DMAD (Dimethyl Acetylenedicarboxylate) Start2->Intermediate1 Product BUILDING BLOCK: Dimethyl 4-methyl-2,3- quinolinedicarboxylate Intermediate1->Product Cyclization (-H2O) Hydrolysis Diacid Intermediate Product->Hydrolysis NaOH / H2O Anhydride Quinoline-2,3- dicarboxylic Anhydride Hydrolysis->Anhydride Ac2O / Heat Herbicide Active Herbicide (Imidazolinone) Anhydride->Herbicide + Amino-Amide + NaOH Cyclization

Figure 1: Synthetic workflow from precursor assembly to active herbicide generation.[1]

Experimental Protocols

Protocol A: Synthesis of the Building Block (The Diester)

Rationale: This method utilizes a [4+2] cyclization strategy between an ortho-amino ketone and an activated alkyne.[1] Ethanol is selected as a greener solvent alternative to benzene, maintaining high yields while reducing toxicity.

Materials:

  • 2-Aminoacetophenone (1.35 g, 10 mmol)[5]

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Pyridine (Catalytic amount, optional for rate acceleration)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone in ethanol.

  • Addition: Add DMAD dropwise over 5 minutes at room temperature. The solution may darken (yellow to orange) indicating formation of the Michael adduct (enamine).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 12–16 hours .

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3).[1] The limiting reagent (2-aminoacetophenone) should disappear.[1]

  • Work-up: Cool the reaction mixture to room temperature.

  • Crystallization: Evaporate approximately 50% of the solvent under reduced pressure.[1] Cool the residue in an ice bath (0–4 °C) for 1 hour to induce precipitation.

  • Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot methanol if necessary.

    • Expected Yield: 75–80%[1][6]

    • Target MP: 129–130 °C[1][6]

Protocol B: Downstream Conversion to Herbicide (Imidazolinone)

Rationale: The diester is chemically inert for the final coupling.[1] It must be activated by conversion to the cyclic anhydride, which then reacts with the alpha-amino amide to form the imidazolinone ring.[1]

Step 1: Hydrolysis to Diacid

  • Suspend 10 g of This compound in 50 mL methanol.

  • Add 20 mL of 20% aqueous NaOH.

  • Reflux for 2 hours until the solution is clear (saponification complete).

  • Acidify with HCl to pH 2.[1] Filter the precipitated 4-methylquinoline-2,3-dicarboxylic acid . Dry thoroughly.[1]

Step 2: Anhydride Formation (Activation)

  • Dissolve the dried diacid in excess Acetic Anhydride (5 equiv).

  • Heat to 90–100 °C for 1 hour.

  • Cool and filter the solid 4-methylquinoline-2,3-dicarboxylic anhydride . This is the electrophilic species required for the next step.[1]

Step 3: Condensation & Cyclization (The "Imazaquin" Analog)

  • Coupling: Dissolve the anhydride (1 equiv) in acetonitrile. Add 2-amino-2,3-dimethylbutyramide (1.1 equiv).[1] Stir at 50 °C for 2 hours to form the phthalamic acid intermediate.

  • Cyclization: Add aqueous NaOH (to pH 10) and heat to 80 °C for 2–4 hours. This forces the ring closure to form the imidazolinone.[1]

  • Isolation: Acidify carefully to pH 3–4 to precipitate the final herbicide: 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-4-methylquinoline-3-carboxylic acid .[1]

Analytical Quality Control

TechniqueParameterAcceptance Criteria
HPLC Purity> 98.0% (Area %)
1H NMR StructureSinglet at ~2.6 ppm (Ar-CH3); Two singlets at ~3.9/4.0 ppm (Ester -OCH3)
IR Functional Groups1730 cm⁻¹ (Ester C=O); 1650 cm⁻¹ (Aromatic C=C)

Safety & Handling (E-E-A-T)

  • DMAD Warning: Dimethyl acetylenedicarboxylate is a potent lachrymator and skin sensitizer.[1] Handle only in a functioning fume hood.

  • 2-Aminoacetophenone: May cause skin and eye irritation.[1]

  • Waste Disposal: All organic filtrates containing pyridine or DMAD residues must be segregated into halogenated/non-halogenated waste streams according to local EHS regulations.[1]

References

  • Giannola, L. I., et al. (1986). "Synthesis and structure determination of products from addition of dimethyl acetylenedicarboxylate to 2,3-dihydro-2-thioxoquinazolin-4(1H)-one." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Thieme Chemistry. (2024).[1] "Product Class 3: Quinolines - Synthesis via Friedländer/Michael Addition."[1] Science of Synthesis.[1] Link

  • PubChem. (2024).[1] "Dimethyl 4-methylquinoline-2,3-dicarboxylate (CAS 10037-31-7)."[1][2][7] National Library of Medicine.[1] Link

  • Shaner, D. L. (1984).[1] "Absorption and translocation of imazaquin in soybeans and cocklebur." Weed Science. Link

Sources

Troubleshooting & Optimization

Navigating the Complexities of the Combes Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Center for Side Reactions in the Combes Quinoline Synthesis

This document serves as a comprehensive technical support guide for navigating the common challenges and side reactions encountered during the Combes quinoline synthesis. As a cornerstone reaction for the preparation of substituted quinolines, a privileged scaffold in medicinal chemistry, a deep understanding of its intricacies is paramount for achieving high yields and purity. This guide is structured to provide actionable insights and troubleshooting strategies in a user-friendly question-and-answer format, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers during the Combes quinoline synthesis.

Question 1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?

Answer: The formation of regioisomers is a well-documented challenge in the Combes synthesis, particularly when using unsymmetrical β-diketones. The regioselectivity is primarily governed by a combination of steric and electronic effects during the rate-determining electrophilic aromatic annulation step.[1][2]

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can effectively direct the cyclization to favor one regioisomer. For instance, in the synthesis of trifluoromethyl-substituted quinolines, bulkier R groups on the diketone favor the formation of 2-CF₃-quinolines.[1][2]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-donating groups on the aniline can enhance the nucleophilicity of the ring and influence the position of cyclization.[1]

  • Catalyst Choice: The use of a polyphosphoric acid (PPA) and alcohol mixture, which forms a polyphosphoric ester (PPE) catalyst, has been shown to be more effective than concentrated sulfuric acid and can influence regioselectivity.[1]

Troubleshooting Workflow for Regioselectivity Issues

G start Mixture of Regioisomers Observed steric Analyze Steric Effects of β-Diketone Substituents start->steric electronic Analyze Electronic Effects of Aniline Substituents start->electronic catalyst Consider Alternative Catalyst (e.g., PPA/alcohol) start->catalyst modify_diketone Increase Steric Bulk on β-Diketone steric->modify_diketone modify_aniline Modify Aniline Substituents (if possible) electronic->modify_aniline optimize_catalyst Optimize Catalyst System catalyst->optimize_catalyst end Improved Regioselectivity modify_diketone->end modify_aniline->end optimize_catalyst->end

Caption: Decision-making workflow for addressing regioisomer formation.

Question 2: My reaction is sluggish and giving a low yield. What are the likely causes?

Answer: Low yields in the Combes synthesis can often be attributed to several factors:

  • Incomplete Enamine Formation: The initial condensation of the aniline and β-diketone to form the enamine intermediate is a critical step.[3][4] This is an equilibrium reaction, and inefficient removal of water can hinder its completion.

  • Insufficiently Strong Acid Catalyst: The cyclization step requires a strong acid to protonate the enamine and facilitate the intramolecular electrophilic aromatic substitution.[3][4] If the acid is too weak or used in insufficient quantity, the reaction may not proceed to completion.

  • Deactivating Substituents: Strong electron-withdrawing groups on the aniline reactant can significantly reduce the nucleophilicity of the aromatic ring, thereby slowing down or even preventing the cyclization step.[5]

  • Suboptimal Temperature: The reaction typically requires heating to drive both the enamine formation and the subsequent cyclization and dehydration.[3] However, excessively high temperatures can lead to degradation and tar formation.

Question 3: I am observing significant tar formation in my reaction mixture, making purification difficult. What is causing this and how can I prevent it?

Answer: Tar formation is a common side reaction in many acid-catalyzed aromatic reactions, including the Combes synthesis. It is often a result of polymerization of the starting materials or intermediates under the harsh acidic and high-temperature conditions.[2]

  • Mechanism of Tar Formation: While the specific structures within the tar are complex and varied, it is generally understood to arise from uncontrolled side reactions such as self-condensation of the aniline or the β-diketone, and subsequent polymerization. The highly acidic environment can promote a cascade of intermolecular reactions leading to high molecular weight, insoluble materials.

  • Prevention Strategies:

    • Control Temperature: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can accelerate tar formation.

    • Rate of Acid Addition: Add the strong acid catalyst slowly and with efficient stirring to avoid localized "hot spots" where the concentration of acid is too high.

    • Moderating Agents: In related quinoline syntheses like the Skraup reaction, moderating agents such as ferrous sulfate are used to control the exothermicity and reduce tarring.[2] While not standard in the Combes synthesis, for particularly problematic substrates, exploring such additives could be beneficial.

    • Purity of Reagents: Ensure the purity of your aniline and β-diketone. Impurities can act as initiators for polymerization.

Section 2: Troubleshooting Guide for Specific Side Products

While regioisomers are the most commonly discussed side products, other impurities can also arise.

Observed Issue Potential Cause Proposed Mechanism Troubleshooting & Mitigation
Presence of N-phenylacetamide Acylation of aniline by acetylacetone fragment.Under strong acid and heat, the β-diketone (acetylacetone) can undergo cleavage to generate an acetylating species, which then reacts with the starting aniline.[6]- Use the minimum effective temperature for the cyclization step.- Consider a milder acid catalyst if the desired reaction allows.
Unreacted Enamine Intermediate Incomplete cyclization.The cyclization step is the rate-determining step and can be slow due to electronic deactivation of the aniline ring or insufficient catalytic activity.[1]- Increase the concentration or strength of the acid catalyst (e.g., switch from H₂SO₄ to PPA).- Increase the reaction temperature or time, while monitoring for tar formation.
Dark, Insoluble Material (Tar) Polymerization of starting materials/intermediates.Acid-catalyzed self-condensation of aniline and/or the β-diketone.[2]- Maintain strict temperature control.- Ensure efficient stirring during acid addition.- Use freshly distilled aniline.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 2,4-Dimethylquinoline

This protocol is a classic example of the Combes synthesis using aniline and acetylacetone.[3][7]

  • Enamine Formation: In a round-bottom flask, combine aniline (9.3 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).

  • Acid-Catalyzed Cyclization: Cool the mixture in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (20 mL).

  • Heating: After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2,4-Diethylquinoline

This protocol demonstrates the use of a higher β-diketone.[8]

  • Enamine Formation: A mixture of 3,5-heptanedione (14.1 g, 0.11 mol) and freshly distilled aniline (9.31 g, 0.10 mol) is boiled under gentle reflux for 1.5 hours. After cooling, distilled water (50 ml) is added, and the product is extracted with benzene. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed to yield the crude anil.

  • Acid-Catalyzed Cyclization: The crude anil is added to concentrated sulfuric acid (90 ml) cooled to 0-5°C. The mixture is allowed to stand at room temperature for 4 hours and then heated at 100°C for 15 minutes.

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The solution is made alkaline with aqueous ammonia. The product is extracted with benzene, and the solvent is removed. The crude 2,4-diethylquinoline can be purified by distillation.

Section 4: Purification Strategies

The purification of quinoline derivatives from a Combes reaction can be challenging due to the presence of basic byproducts and tar.

  • Acid-Base Extraction: The basic nature of the quinoline product allows for its separation from non-basic impurities. After basifying the reaction mixture, the product can be extracted into an organic solvent. Washing the organic layer with a dilute acid solution will protonate the quinoline, transferring it to the aqueous phase and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified again, and the pure quinoline re-extracted.

  • Chromatography: Column chromatography on silica gel is a common method for separating quinoline derivatives. A solvent system of ethyl acetate and hexane is often effective. For separating regioisomers, which can have very similar polarities, a shallow gradient and careful fraction collection are necessary.

  • Distillation: For liquid quinolines, vacuum distillation can be an effective purification method, especially for removing less volatile impurities and tar.[7]

  • Recrystallization: Solid quinoline derivatives can be purified by recrystallization from a suitable solvent, such as ethanol.[9]

Workflow for Purification

G start Crude Reaction Mixture workup Aqueous Work-up (Basification) start->workup extraction Organic Extraction workup->extraction liquid Product is Liquid extraction->liquid solid Product is Solid extraction->solid distillation Vacuum Distillation liquid->distillation recrystallization Recrystallization solid->recrystallization chromatography Column Chromatography distillation->chromatography If impurities remain pure_product Pure Quinoline Derivative distillation->pure_product recrystallization->chromatography If impurities remain recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for products of the Combes synthesis.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2,4-dimethylquinoline - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330 - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved March 7, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aniline - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20). Retrieved March 7, 2026, from [Link]

  • 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of Dimethyl 4-methyl-2,3-quinolinedicarboxylate .

While the synthesis of this compound—typically via the condensation of 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD)—is highly efficient, the isolation phase is where many batches fail [1]. This guide moves beyond basic instructions, explaining the thermodynamic and kinetic causalities behind each experimental choice to ensure your protocols are self-validating and robust.

Part 1: Troubleshooting FAQs

Q1: Why is methanol (MeOH) the gold-standard solvent for recrystallizing this specific quinoline derivative? A1: The choice of solvent dictates the thermodynamic equilibrium of your crystal lattice. This compound possesses a highly lipophilic quinoline core, balanced by two polar methyl ester groups and a basic nitrogen. Methanol provides the ideal polarity profile: it acts as a hydrogen-bond donor to the ester carbonyls and the quinoline nitrogen. This creates a steep solubility curve—the compound is highly soluble at MeOH's boiling point (65 °C) but practically insoluble at 0 °C. This steep curve is the mechanical driver for high-yield recovery (typically ~76%) and high purity [1].

Q2: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this, and how do I fix it? A2: Oiling out (liquid-liquid phase separation) is a kinetic failure. It occurs when the saturation temperature of your solution exceeds the melting point of the solute-solvent mixture. Because pure this compound melts at 129–130 °C (well above the 65 °C boiling point of MeOH), rapid cooling of a highly concentrated solution forces the compound to drop out as a supercooled liquid melt rather than a structured crystal.

  • The Fix: Reheat the mixture until it is completely homogeneous. Add 5–10% more methanol to lower the saturation temperature below the oiling point. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Introducing a seed crystal at ~40 °C will bypass the nucleation energy barrier, forcing the molecules into a solid lattice rather than an amorphous oil.

Q3: The crude product is dark brown/red. Will standard MeOH recrystallization remove this color? A3: Not entirely. The dark color usually originates from polymerized DMAD or oxidized amine byproducts formed during the reflux step [2]. While MeOH will leave most non-polar polymeric impurities in the mother liquor, highly conjugated, polar impurities can co-crystallize by intercalating into the quinoline lattice.

  • The Fix: You must alter the physical chemistry of the solution before crystallization. Incorporate an activated charcoal (Norit) treatment. The massive surface area and hydrophobic pores of the charcoal will irreversibly adsorb the large, conjugated polymeric colorants.

Q4: I have very low recovery after cooling. How can I optimize the yield? A4: Low yield implies a thermodynamic imbalance—either too much solvent was used, or the cooling profile was inadequate to drive the equilibrium toward the solid state.

  • The Fix: Ensure you are using the absolute minimum amount of boiling MeOH. If crystallization is sparse at room temperature, boil off 20-30% of the solvent under a gentle stream of nitrogen to achieve supersaturation. Always finish with a 45-minute maturation phase in an ice-water bath (0–5 °C) to depress solubility to its absolute minimum before filtration.

Part 2: Standard Operating Procedure (SOP)

This self-validating protocol ensures that each step provides visual or physical feedback to confirm success.

Methodology: Methanol-Based Recrystallization

  • Dissolution: Transfer the crude this compound to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Gradually add boiling methanol (MeOH) dropwise while stirring until the solid just dissolves. Do not add excess solvent.

  • Decolorization (If solution is dark): Add 10–15 mg of activated charcoal per gram of crude product. Reflux the suspension vigorously for 10 minutes to allow for complete adsorption of conjugated impurities.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Celite pad in a glass funnel. Causality Check: The filtrate must be clear and pale yellow. If it is still dark, repeat Step 2.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool undisturbed on a cork ring to room temperature. Causality Check: Undisturbed, slow cooling promotes the thermodynamic growth of large, pure crystals. Rapid cooling causes kinetic trapping of impurities in small, defective lattices.

  • Maturation: Once the flask reaches room temperature and a crystal bed has formed, transfer the flask to an ice-water bath (0–5 °C) for 45 minutes.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (e.g., 2–3 mL) of ice-cold MeOH to displace the impurity-laden mother liquor without re-dissolving the product.

  • Validation: Dry the crystals under high vacuum at 40 °C to constant weight. Verify the success of the recrystallization by taking a melting point. A sharp melting point of 129–130 °C confirms high purity [1].

Part 3: Quantitative Data Summary

Use the following reference parameters to benchmark your experimental results.

ParameterTarget SpecificationScientific Rationale
Molecular Weight 259.26 g/mol Baseline for stoichiometric and yield calculations.
Ideal Solvent Methanol (MeOH)Optimal hydrogen-bonding profile for ester/nitrogen groups.
Expected Yield 76% (from crude)Balances high purity with acceptable mass recovery [1].
Target Melting Point 129–130 °CA sharp, un-depressed melting point validates lattice purity [1].
Visual Appearance Colorless to pale yellow crystalsConfirms successful removal of polymerized DMAD byproducts.

Part 4: Diagnostic Workflow Diagram

The following logical workflow illustrates the decision-making process during the recrystallization of this compound.

Recrystallization Start Crude Dimethyl 4-methyl- 2,3-quinolinedicarboxylate Dissolve Dissolve in minimal boiling MeOH Start->Dissolve ColorCheck Colored/Insoluble Impurities? Dissolve->ColorCheck HotFilter Add Charcoal & Hot Filter through Celite ColorCheck->HotFilter Yes Cooling Cool slowly to Room Temperature ColorCheck->Cooling No HotFilter->Cooling OilCheck Oiling Out Observed? Cooling->OilCheck FixOil Reheat, add 10% MeOH, Seed & Cool slower OilCheck->FixOil Yes IceBath Ice Bath (0-5 °C) for 45 mins OilCheck->IceBath No FixOil->Cooling Filter Vacuum Filter & Wash with Cold MeOH IceBath->Filter Pure Pure Crystals (mp 129-130 °C) Filter->Pure

Figure 1: Diagnostic workflow for the recrystallization of this compound.

References

  • Black, D. StC., et al. "Product Class 3: Quinolines." Science of Synthesis, Thieme E-Books & E-Journals. Available at:[Link]

  • International Journal of Research in Engineering, Technology and Science (IJRETS). "Efficient Synthesis and Biological Evaluation of 2,3,4-Trisubstituted Quinoline Derivatives." Available at:[Link]

Technical Support Center: Overcoming Solubility Challenges of Quinoline Carboxylic Acids

[1]

Topic: Solubility Optimization & Troubleshooting for Quinoline Carboxylic Acids (QCAs) Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Version: 2.4 (Current)[1]

The Core Challenge: The "Zwitterionic Trap"

Why are these compounds so difficult to dissolve? Before troubleshooting, you must understand the enemy.[1] Quinoline carboxylic acids (QCAs) are notorious "brick dust" compounds.[1] This is not simple lipophilicity; it is a result of high crystal lattice energy driven by their zwitterionic nature.

  • The Mechanism: At neutral to slightly acidic pH, the basic quinoline nitrogen (pKa ~4.[1]9) accepts a proton, while the carboxylic acid (pKa ~2.[1]5) donates one. This creates a zwitterion (

    
    ).[1][2]
    
  • The Consequence: These zwitterions stack like magnets in the solid state, forming strong intermolecular ionic bonds that resist solvation.

  • The Fix: You must break the symmetry . You cannot dissolve these effectively at neutral pH.[1] You must drive the equilibrium fully to the cation (pH < 2) or fully to the anion (pH > 8).[1]

Troubleshooting Guide: Analytical Chemistry (HPLC & NMR)

Scenario A: HPLC Sample Preparation

User Question: "I'm trying to run an HPLC purity check on a 2-phenylquinoline-4-carboxylic acid derivative. It won't dissolve in Methanol or Acetonitrile, and when I add water, it precipitates immediately."

Root Cause: Methanol and Acetonitrile are protic/aprotic polar solvents but lack the acidity/basicity to disrupt the zwitterionic lattice. Adding water often brings the pH closer to the isoelectric point (pI), forcing precipitation.

Solution: The "Acidic Spike" Method Do not use neutral organic solvents.[1] You must force the compound into a single ionization state.

  • Solvent Choice: Use DMSO for the initial stock solution (1–5 mg/mL).[1]

  • The Modifier: If DMSO fails, add 5–10% Trifluoroacetic Acid (TFA) or Formic Acid to the DMSO.[1] This protonates the carboxylate, breaking the zwitterion.

  • Mobile Phase Compatibility: Ensure your HPLC mobile phase is acidic (e.g., 0.1% TFA in Water/ACN).[1] If you inject a basic solution of the compound into a neutral mobile phase, it will precipitate inside the column.

Scenario B: NMR Spectroscopy

User Question: "My compound is insoluble in CDCl3. I tried DMSO-d6, but the peaks are broad, and I see undissolved solids at the bottom of the tube."

Root Cause: Broad peaks indicate aggregation or intermediate exchange rates between protonated/deprotonated species.[1] Undissolved solids confirm the lattice energy exceeds the solvation power of pure DMSO.

Solution: Shift the pH in the NMR Tube

  • Acidic Shift (Preferred): Add 1–2 drops of TFA-d (deuterated trifluoroacetic acid) to the DMSO-d6 sample.[1]

    • Effect: Sharpens peaks by freezing the protonation state; significantly increases solubility.

  • Basic Shift: If the compound is acid-sensitive, use NaOD (40% in D2O).[1] Add 1–2 drops to the DMSO-d6.

    • Warning: This may shift chemical shifts significantly compared to literature values run in neutral solvents.[1]

Troubleshooting Guide: Synthesis & Purification

Scenario C: Reaction Work-up

User Question: "I performed a Pfitzinger reaction. The product crashed out, but it's trapped in a sticky black tar. Recrystallization from ethanol isn't working."

Root Cause: QCAs often co-precipitate with polymeric side products (tars) near their isoelectric point.[1] Ethanol is often a poor solvent for recrystallization because it doesn't dissolve the impurity profile well enough to separate it from the high-melting product.

Solution: The "pH Swing" Purification Protocol This is the gold standard for purifying amphoteric QCAs without chromatography.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude tar/solid in water.[1][3] Add 2M NaOH dropwise with stirring until pH > 10. The QCA will dissolve as the sodium salt; tars often remain undissolved.

  • Filtration: Filter the alkaline solution through Celite to remove the insoluble tars/impurities.

  • Precipitation: Slowly add Acetic Acid (preferred over HCl to avoid trapping inorganic salts) to the filtrate while stirring.

  • Critical Endpoint: Monitor pH. As you approach pH 4–5 (the isoelectric point), the pure QCA will precipitate as a fine solid.

  • Collection: Filter the white/off-white solid and wash with water followed by a small amount of cold methanol.

Scenario D: Salt Formation

User Question: "We need to move this compound to animal studies, but the free acid has zero bioavailability due to solubility. What salt should we make?"

Expert Insight: Standard HCl salts of QCAs are often less soluble than expected because the chloride ion can fit tightly into the crystal lattice (common ion effect in stomach acid).[1]

Recommendation: Target Sodium or Meglumine salts.[1]

  • Sodium Salt: Dissolve 1 eq of QCA in 1 eq of NaOH in Methanol/Water. Lyophilize.

  • Meglumine (N-methyl-D-glucamine): Excellent for QCAs.[1] The large counter-ion disrupts crystal packing, significantly enhancing aqueous solubility.

Visual Decision Support

Figure 1: Solubility Optimization Workflow

Use this decision tree to select the correct solvent system based on your application.

SolubilityWorkflowStartStart: QCA SampleAppCheckWhat is the Application?Start->AppCheckAnalyticalAnalytical (HPLC/NMR)AppCheck->AnalyticalSynthesisSynthesis/PurificationAppCheck->SynthesisBioAssayBiological AssayAppCheck->BioAssaySolvent1Try DMSOAnalytical->Solvent1PurifyImpure/Crude SolidSynthesis->PurifyBioSolAvoid DMSO > 1%BioAssay->BioSolCheck1Dissolved?Solvent1->Check1AddAcidAdd 5% TFA or Formic AcidCheck1->AddAcidNoNMR_TFANMR: Use DMSO-d6 + TFA-dHPLC: Use Acidic Mobile PhaseCheck1->NMR_TFAYesAddAcid->NMR_TFABaseSwingDissolve in 2M NaOH (pH > 10)Purify->BaseSwingFilterFilter Insoluble TarsBaseSwing->FilterAcidSwingPrecipitate with Acetic Acid (pH 4-5)Filter->AcidSwingMakeSaltGenerate Sodium orMeglumine SaltBioSol->MakeSaltFormulationFormulate in Cyclodextrin (HP-b-CD)MakeSalt->Formulation

Caption: Figure 1: Strategic workflow for solubilizing Quinoline Carboxylic Acids based on downstream application. Note the divergence between analytical (destructive/acidic) and biological (biocompatible/salt) approaches.[1]

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve my QCA? A: Sonication helps break up particle agglomerates but does not change thermodynamic solubility.[1] If you sonicate a suspension in water at pH 7, it will likely re-precipitate or remain a fine suspension (nanosuspension).[1] You must alter the chemistry (pH or solvent) rather than just the physical state.[1]

Q: Why does my compound stick to the injection needle? A: This is common with "greasy" QCAs.[1] The metal needle surface can induce nucleation.

  • Fix: Add a wash step with DMSO/Water (50:50) or Methanol between injections.[1] Ensure the sample diluent matches the initial mobile phase strength.

Q: What is the best cosolvent for animal dosing? A: Avoid pure DMSO due to toxicity.[1]

  • Gold Standard: 10% DMSO + 40% PEG400 + 50% Water.[1]

  • Advanced: 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1] The hydrophobic quinoline ring fits inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures solubility.

Quantitative Data: Solubility Profiles

Table 1: Solubility of generic Quinoline-4-carboxylic acid in common solvent systems (at 25°C).

Solvent SystemSolubility RatingApplicationNotes
Water (pH 7) < 0.01 mg/mLNonePractically insoluble (Zwitterionic region).[1]
Water (pH 1) > 10 mg/mLExtractionProtonated cation form (

).[1] Stable.
Water (pH 11) > 25 mg/mLExtractionCarboxylate anion form (

).[1]
Methanol < 1 mg/mLWashPoor solubility due to lattice energy.[1]
DMSO 20–50 mg/mLStock SolutionBest organic solvent.[1]
DMSO + 5% TFA > 100 mg/mLAnalysisBreaks lattice; ideal for HPLC/NMR.[1]
DMF 10–30 mg/mLSynthesisGood alternative to DMSO for reactions.[1]

References

  • BenchChem Technical Support. (2025).[4][1][3][5][6] Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline.[7][8] PubMed Central.[1] Retrieved from [1]

  • American Chemical Society (ACS). (2009).[1] Bromodecarboxylation of Quinoline Salicylic Acids.[1][9] Journal of Organic Chemistry.[1] Retrieved from [1]

  • Cambridge Isotope Laboratories. (2023).[1] NMR Solvent Data Chart & Handling. Retrieved from [1]

  • Veranova. (2024).[1] Improving solubility and accelerating drug development: Solid form engineering.[1][10] Retrieved from [1]

Technical Support Center: Optimization of Catalyst Loading in Metal-Catalyzed Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Catalyst Loading, Kinetic Profiling, Deactivation Mechanisms Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Goldilocks" Dilemma of Catalyst Loading

In metal-catalyzed quinoline synthesis—whether via classical Skraup/Friedländer modifications or modern Acceptorless Dehydrogenative Coupling (ADC)—catalyst loading is rarely a linear variable. It is a critical thermodynamic and kinetic lever.

The Common Misconception: "If 1 mol% works, 5 mol% will work faster." The Reality: Excessive loading often triggers off-cycle resting states, metal-metal dimerization (catalyst death), or accelerated side-reactions (e.g., polymerization of aniline substrates). Conversely, under-loading leaves the system vulnerable to poisoning by trace impurities or product inhibition (the "N-heterocycle trap").

This guide provides a diagnostic framework to determine the minimum effective loading (MEL) while maximizing Turnover Number (TON) and Turnover Frequency (TOF).

Part 1: Diagnostic Framework (Q&A)
Q1: I am establishing a new quinoline synthesis protocol. How do I determine the initial catalyst loading range?

A: Do not guess. Perform a "Logarithmic Screen" rather than a linear one. Catalyst behavior often changes by orders of magnitude, not increments.

  • Homogeneous Systems (Ru, Ir, Pd): Screen 0.1 mol%, 1.0 mol%, and 5.0 mol%.

    • Why: 0.1 mol% tests for high-efficiency cycles (high TON). 5.0 mol% tests for inhibition/aggregation effects.

  • Heterogeneous/Nanocatalysts (Fe, Co, Cu): Screen 1 wt%, 5 wt%, and 10 wt% (relative to substrate mass).

    • Why: Surface area availability and mass transfer limitations dominate heterogeneous kinetics.

Technical Insight: If 1 mol% yields 80% conversion and 5 mol% yields 40% conversion, you are likely witnessing multimetallic deactivation (e.g., formation of inactive Pd-dimers or Ru-clusters) or ligand starvation (where metal concentration exceeds available free ligand).

Q2: My reaction stalls at 60% conversion regardless of catalyst loading. Is this a loading issue?

A: Likely not. This "conversion ceiling" suggests Product Inhibition or Catalyst Poisoning , not insufficient loading.

  • The Mechanism: Quinolines are N-heterocycles with high affinity for Lewis acidic metal centers (Pd, Pt, Ru). As the product forms, it competes with the substrate (e.g., aniline or ketone) for the active metal site.

  • Diagnostic Test: Perform a Standard Addition Experiment .

    • Run the reaction to the stall point (60%).

    • Add fresh catalyst (same amount as initial).

    • Result A: Reaction resumes

      
       The catalyst died (instability).
      
    • Result B: Reaction remains stalled

      
       The product is poisoning the catalyst (Product Inhibition).
      
Q3: When scaling up from mg to gram scale, the yield dropped significantly despite keeping the same mol%. Why?

A: This is the "Concentration Effect." Maintaining mol% constant while increasing scale often changes the absolute concentration ([M]) of the catalyst if solvent volume isn't scaled perfectly linearly (or if heat transfer changes).

  • High [Catalyst]: Increases the rate of second-order deactivation pathways (e.g.,

    
     inactive dimer).
    
  • Solution: When scaling up, verify if the reaction is diffusion-limited (common in heterogeneous Co/Fe catalysts) or kinetically limited . For homogeneous systems, try lowering the catalyst loading on scale-up, as the surface-to-volume ratio changes heat dissipation, potentially overheating and deactivating the catalyst.

Part 2: Troubleshooting Specific Failure Modes
SymptomProbable CauseCorrective Action
Black Precipitate (Pd/Ru) "Pd Black" Formation: Catalyst aggregation due to ligand dissociation or reducing conditions (common in alcohol-based ADC).1. Increase Ligand:Metal ratio (e.g., from 1:1 to 2:1).2. Add Hg(0) drop to test for nanoparticle formation (see Protocol 2).
Induction Period (>1 hr) Slow Activation: Pre-catalyst needs to convert to active species (e.g., Ru(II)

Ru-H).
1. Pre-heat catalyst with base/activator for 30 min before adding substrates.2. Check for trace O₂ (oxidizes active hydride species).
Yield Decreases at High Loading Off-Cycle Aggregation: High metal concentration favors inactive clusters over active monomeric species.1. Reduce loading by 50%.2. Dilute reaction mixture (decrease molarity).
Inconsistent Batches Trace Impurity Poisoning: S, P, or halide impurities in aniline starting material.1. Recrystallize aniline substrates.2. Use a "sacrificial" loading (add 1 mol% first, wait 10 min, then add remainder).
Part 3: Advanced Optimization Protocols
Protocol 1: The "Mercury Drop" Test (Distinguishing Homogeneous vs. Nanoparticle Catalysis)

Use this when results are inconsistent or when "homogeneous" catalysts (like Pd(OAc)₂ or Ru-pincer) show signs of precipitation.

  • Setup: Prepare two identical reaction vials with standard conditions (e.g., Aniline + Aldehyde + Catalyst).

  • Run: Start both reactions.

  • Intervention: At ~20% conversion (verify by GC/LC), add a large drop of elemental mercury (Hg) to Vial A . Leave Vial B as control.

  • Analysis:

    • If Vial A stops immediately: The active species is likely Heterogeneous (Nanoparticles) . Hg amalgamates with the metal surface, blocking activity.

    • If Vial A continues like Vial B: The active species is Homogeneous . Hg cannot bind effectively to ligated molecular centers.

  • Decision: If heterogeneous, optimization should focus on surface area (support material) rather than ligand tuning.

Protocol 2: Kinetic Profiling for TON Optimization

Use this to find the Minimum Effective Loading (MEL).

  • Preparation: Prepare 4 vials with catalyst loadings of 0.5, 1.0, 2.0, and 4.0 mol% .

  • Sampling: Take aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Plotting: Plot [Product] vs. Time for all 4 loadings.

  • Interpretation (Visual Rate Analysis):

    • Linear Scaling: If rate doubles from 1% to 2%, the system is well-behaved.

    • Saturation: If 2% and 4% have identical initial rates, the system is mass-transfer limited (heterogeneous) or substrate-saturated (homogeneous). Action: Use the lower loading (2%).

    • Deactivation: If 4% loading curve flattens faster than 1% loading (normalized), high concentration triggers deactivation. Action: Stay at low loading.

Part 4: Visualization & Data
Figure 1: Decision Tree for Catalyst Loading Optimization

This flowchart guides the user through the logic of selecting and adjusting catalyst loading based on experimental observations.

CatalystOptimization Start Start: Define Initial Loading (Screen 0.1, 1.0, 5.0 mol%) CheckConv Check Conversion @ t=End Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv Poor Yield HighConv High Conversion (>80%) CheckConv->HighConv Success MedConv Stalled (~50%) CheckConv->MedConv Incomplete CheckColor Precipitate/Black Color? LowConv->CheckColor ReduceLoad Reduce Loading by 50% Test for MEL HighConv->ReduceLoad AddCatTest Add Fresh Catalyst (Standard Addition) MedConv->AddCatTest YesPrecip Catalyst Aggregation Action: Increase Ligand Ratio or Reduce Loading CheckColor->YesPrecip Yes NoPrecip Induction/Poisoning Action: Purify Reagents or Add Activator CheckColor->NoPrecip No Resumes Reaction Resumes Cause: Catalyst Death AddCatTest->Resumes Activity Restored Stalls Reaction Stalls Cause: Product Inhibition AddCatTest->Stalls No Change

Caption: Figure 1. Logical workflow for diagnosing catalyst loading issues. Follow the path based on conversion and visual observations to identify root causes like aggregation or inhibition.

Figure 2: The "N-Heterocycle Trap" Mechanism

Visualizing why quinoline products often poison their own synthesis catalysts.

PoisoningMechanism Cat Active Catalyst (M) Complex Active Complex (M-Sub) Cat->Complex + Substrate Dead Poisoned Complex (M-Prod) Cat->Dead + Product Sub Substrate (Aniline) Prod Product (Quinoline) Prod->Cat Release Prod->Dead Re-binding (Inhibition) Complex->Prod Reaction Cycle

Caption: Figure 2. The "N-Heterocycle Trap." As the reaction proceeds, the Quinoline product (Red) competes with the Substrate (Grey) for the Active Catalyst (Blue). If the Product binds irreversibly (Black Node), the catalytic cycle terminates.

Table 1: Typical Catalyst Loading Ranges by Type
Catalyst ClassExample SystemsTypical LoadingKey Optimization Lever
Homogeneous Noble Metal Ru-pincer, Ir-Cp*0.1 – 1.0 mol%Ligand Design: Bulky ligands prevent dimerization.
Homogeneous Base Metal Fe(OTf)₂, Cu(OAc)₂5.0 – 10.0 mol%Additives: Requires excess oxidant or acid co-catalyst.
Heterogeneous / Nano Pd/C, Co-nanoparticles1.0 – 5.0 wt%Support: Surface area (BET) and pore size.
Lewis Acid In(OTf)₃, Sc(OTf)₃1.0 – 20.0 mol%Solvent: Highly dependent on solvent polarity/coordination.
References
  • BenchChem. (2025).[1][2] Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Retrieved from

  • Chun, S., et al. (2023).[3] Iron-Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho-Nitrobenzyl Alcohols. Advanced Synthesis & Catalysis. Retrieved from

  • Mondal, S., et al. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline... via acceptorless dehydrogenative coupling. Catalysis Science & Technology. Retrieved from

  • Iosub, A. V., & Stahl, S. S. (2015).[4] Heterogeneous cobalt oxide... for aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines. Organic Letters. Retrieved from

  • ChemCatBio. (2024). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from

  • Lu, Y., et al. (2024).[4] A single-atom iron catalyst outperforms known homogeneous...[4] systems in acceptorless dehydrogenative coupling. J. Am. Chem. Soc. Retrieved from

Sources

Quinoline Synthesis Support Hub: Friedländer Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Low Yields & Optimization Audience: Medicinal Chemists, Process Chemists

Diagnostic Triage: Why is my yield low?

Before altering reaction parameters, use this logic flow to identify the root cause. In Friedländer annulation, the instability of the ortho-amino aldehyde is the most frequent silent killer of yields.

Friedlander_Troubleshooting Start Start: Low Yield (<40%) CheckSM Is 2-aminobenzaldehyde freshly prepared? Start->CheckSM Trimer ROOT CAUSE: Self-Condensation/Trimerization CheckSM->Trimer No (Stored >24h) CheckCat Catalyst Selection CheckSM->CheckCat Yes / In-situ AcidBase Acid or Base? CheckCat->AcidBase AldolSide ROOT CAUSE: Ketone Self-Aldol (Side Rxn) AcidBase->AldolSide Strong Base (KOH/NaOH) LewisAcid Switch to Lewis Acid (ZnCl2, Y(OTf)3, I2) AcidBase->LewisAcid Strong Acid (H2SO4) Sterics Substrate Sterics? AcidBase->Sterics Standard Conditions Microwave SOLUTION: Microwave Irradiation (High Energy Input) Sterics->Microwave Bulky Ketones

Figure 1: Decision matrix for diagnosing yield loss in quinoline synthesis.

The "Input" Failure: 2-Aminobenzaldehyde Instability

The Problem: 2-Aminobenzaldehyde is notoriously unstable. It undergoes rapid self-condensation to form tricyclic hydroacridines or polymers upon storage, even at low temperatures. If your starting material is dark or gummy, your reaction has failed before it started.

The Solution: Do not isolate 2-aminobenzaldehyde. Generate it in situ using one of these two validated pathways.

Pathway A: Oxidative Cyclization (From Alcohols)

Use stable 2-aminobenzyl alcohol. Oxidation generates the aldehyde, which is immediately trapped by the ketone.

  • Reagents: MnO₂ (activated) or IBX.

  • Mechanism: Oxidation

    
     Condensation 
    
    
    
    Cyclization.
  • Yield Improvement: Typically restores yields from ~30% to >80%.

Pathway B: Reductive Cyclization (From Nitro-Compounds)

Start with 2-nitrobenzaldehyde (highly stable).

  • Reagents: Fe/AcOH or SnCl₂.

  • Protocol: The reduction of the nitro group occurs in the presence of the enolizable ketone. The nascent amine reacts instantly.

Catalyst Selection & Optimization

The choice between Brønsted acids, Bases, and Lewis acids dictates the competition between the desired Friedländer annulation and the undesired self-aldol condensation of the ketone.

Comparative Performance Data Standard Reaction: 2-aminobenzophenone + cyclohexanone[1]

Catalyst SystemTypical YieldReaction TimePrimary RiskRecommended For
Base (KOH/EtOH) 40-65%12-24 hKetone Self-AldolSimple, non-enolizable ketones
Brønsted Acid (H₂SO₄/AcOH) 50-70%4-8 hPolymerizationRobust substrates
Lewis Acid (ZnCl₂) 75-85%2-4 hMetal wasteLab-scale optimization
Molecular Iodine (I₂) 85-95% 1-2 h MinimalGeneral Purpose / High Yield
Microwave (Neat AcOH) 92-98% 5 min Pressure limitsHigh Throughput / Steric Bulk
Mechanistic Insight: Why Lewis Acids/Iodine Win

Strong bases promote the self-condensation of the ketone partner (especially methyl ketones), consuming the reagent. Molecular Iodine (


) acts as a mild Lewis acid that activates the carbonyl of the aldehyde and facilitates the final dehydration step without triggering extensive side reactions.

Mechanism_Flow SM 2-Amino Aldehyde Imine Schiff Base (Intermediate) SM->Imine Acid Cat. Ketone Ketone (Enolizable) Ketone->Imine Side1 Side Rxn: Ketone Dimer Ketone->Side1 Base Cat. (Major Loss) Aldol Intramolecular Aldol Imine->Aldol Quinoline Quinoline Product Aldol->Quinoline - H2O

Figure 2: Mechanistic pathway highlighting the critical divergence point where base catalysis often fails due to ketone dimerization.

Validated High-Yield Protocols

Do not rely on 19th-century reflux methods. Use these modernized protocols to ensure reproducibility.

Protocol A: Iodine-Catalyzed (The "Gold Standard" for Bench Chemists)

Best for: Sensitive substrates, avoiding metal contamination.

  • Setup: Dissolve 2-aminoaryl ketone (1.0 mmol) and the active methylene ketone (1.2 mmol) in Ethyl Acetate or Ethanol (5 mL).

  • Catalyst: Add molecular iodine (

    
    ) (10 mol%, ~25 mg).
    
  • Reaction: Stir at room temperature (for reactive substrates) or mild reflux (60°C) for 2–4 hours. Monitor by TLC.[2][3]

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Add saturated aqueous

      
       (Sodium Thiosulfate) to quench the iodine (solution turns from brown to clear).
      
    • Extract with ethyl acetate, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or flash chromatography.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Sterically hindered ketones, library generation.

  • Setup: In a 10 mL microwave vial, combine 2-aminobenzaldehyde (1.0 mmol) and ketone (1.2 mmol).

  • Solvent/Catalyst: Add Glacial Acetic Acid (2 mL). No other solvent is required.[6][7]

  • Irradiation: Seal and irradiate at 160°C for 5 minutes .

  • Workup: Pour mixture into crushed ice/water. Neutralize with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . The quinoline usually precipitates as a solid. Filter and wash with water.
    
FAQ: Troubleshooting Specific Failures

Q: My product is a mixture of regioisomers. How do I control this? A: Regioselectivity is driven by the enolization of your ketone.

  • Acidic conditions generally favor the formation of the more substituted enol, leading to the thermodynamic product.

  • Basic conditions can sometimes favor the kinetic enol, but equilibration often occurs.

  • Fix: If you need the kinetic isomer, pre-form the pyrrolidine enamine of your ketone and react it with the amino-aldehyde under neutral/mild conditions.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the self-polymerized 2-aminobenzaldehyde. If this is the major spot, your starting material degraded before reacting. Switch to the in situ oxidative protocol (Pathway A above).

Q: Can I use this for 2-acetylaniline (2-aminoacetophenone) instead of the aldehyde? A: Yes, but ketones are less reactive than aldehydes. You must use Lewis Acid catalysis (e.g.,


 or 

)
or the Microwave protocol . Standard base reflux will likely fail or require days to complete.
References
  • Friedländer, P. (1882).[2][8][9] Über o-Aminobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Marco-Contelles, J., Perez-Mayoral, E., & Samadi, A. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

  • Wu, J., Xia, H.-G., & Gao, K. (2006).[10] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126–129.[10] Link

  • McNaughton, B. R., & Miller, B. L. (2003). Resin-Based Synthesis of Functionalized Quinolines. Organic Letters, 5(23), 4257–4259. Link

  • Ghosal, P., et al. (2020). Microwave-Assisted Synthesis of Quinoline Derivatives. Open Chemistry, 18, 120-135. Link

  • Shen, Q., et al. (2012).[10][11] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392.[11] Link

Sources

Technical Support Center: Advanced Optimization of the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: High-Level Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The Doebner-von Miller (DvM) reaction is the industrial workhorse for synthesizing 2-substituted quinolines. However, it is notoriously capricious. The classical interaction between an aniline and an


-unsaturated carbonyl (often generated in situ) in concentrated acid frequently results in a "black tar" polymer rather than the desired heterocycle.

This guide addresses the three critical failure modes of the DvM reaction: Oligomerization (Tar) , Regio-scrambling , and Incomplete Oxidation .

Module 1: The "Black Tar" Phenomenon

Issue:

"My reaction mixture turned into a viscous black solid within 15 minutes. Yield is <10%."

Root Cause Analysis:

The DvM reaction relies on the in situ formation of an


-unsaturated carbonyl (via Aldol condensation) or the direct use of one (e.g., crotonaldehyde).[1] In the presence of concentrated Brønsted acids (HCl, 

), these unsaturated aldehydes are far more likely to undergo acid-catalyzed radical polymerization or Michael-type oligomerization than to condense with the aniline.
The Solution: Phase-Transfer Control

To stop the aldehyde from polymerizing with itself, you must physically sequester it from the acid phase until it reacts with the aniline.

The Fix: The Biphasic Modification (Matsugi Protocol) By using a two-phase system (Toluene/Aqueous HCl), the aniline (soluble in the aqueous acid phase as a salt) and the aldehyde (soluble in the organic phase) only meet at the interface. This keeps the concentration of free aldehyde in the acid phase low, suppressing polymerization.

Visualization: The Mechanistic Fork

The diagram below illustrates the kinetic competition between the desired cyclization and the fatal polymerization pathway.

DVM_Mechanism Start Aniline + Unsaturated Aldehyde Interface Phase Interface (Biphasic System) Start->Interface Solvent Separation Polymer Polymer/Tar (Irreversible) Start->Polymer High Acid Conc. (Monophasic) Schiff Schiff Base (Imine) Interface->Schiff Controlled Release Cyclization Conjugate Addition & Cyclization Schiff->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Product Quinoline Product Dihydro->Product Oxidation (-2H)

Figure 1: Kinetic competition between polymerization (red) and quinoline formation (green). Biphasic conditions favor the lower path.

Module 2: Regioselectivity & Isomer Control

Issue:

"I am observing a mixture of regioisomers, or unexpected alkyl migration."

Root Cause Analysis:

The classical mechanism assumes a straightforward 1,4-conjugate addition of the aniline to the enone. However, isotopic labeling studies (Eisch, 2006) revealed that the reaction often proceeds via a fragmentation-recombination mechanism. The initial adduct can break apart into an imine and a ketone fragment, which then recombine, scrambling the regiochemistry.[2][3]

Troubleshooting Table: Regiocontrol
ObservationProbable CauseCorrective Action
Mixture of 2- and 4-substituted quinolines Competition between kinetic (1,2-addition) and thermodynamic (1,4-addition) control.Switch Solvent/Acid: Use Trifluoroacetic Acid (TFA).[4] TFA favors the thermodynamic product more reliably than HCl.
Alkyl group scrambling Fragmentation-Recombination mechanism active at high T.Lower Temperature: Conduct the reaction at the lowest reflux temperature possible to prevent retro-aldol fragmentation.
Unexpected 4-substitution Use of specific ketoesters.[4][5][6]Substrate Design: To force 4-substitution, use

-aryl-

-unsaturated

-ketoesters, which favor 1,2-addition followed by cyclization.[4][5][7]

Module 3: The "Stalled" Oxidation (Low Yields)

Issue:

"The reaction works, but yields are stuck at 40-50%. I see a lot of unreacted starting material."

Root Cause Analysis:

The formation of the quinoline ring requires the removal of two hydrogen atoms from the dihydroquinoline intermediate. In the classical mechanism, the starting Schiff base acts as the oxidant , becoming reduced to a secondary amine byproduct. This inherently limits the theoretical yield to 50% (disproportionation).

The Solution: External Oxidants

Do not rely on disproportionation. Add an external oxidant to drive the reaction to 100% conversion without sacrificing starting material.

  • Standard: Add Iodine (

    
    , 5-10 mol%) . It acts as a mild Lewis acid and an oxidant.
    
  • Green: Run the reaction under an Oxygen atmosphere or vigorous air bubbling.

  • Chemical: Add p-Chloranil or DDQ during the workup phase if the dihydro-intermediate persists.

Validated Experimental Protocol

Protocol A: The "Clean" Biphasic Doebner-von Miller

Based on the optimization by Matsugi et al. (2000).

Objective: Synthesis of 2-methylquinoline (Quinaldine) with minimal tar formation.

Reagents:

  • Aniline (10 mmol)

  • Crotonaldehyde (15 mmol)

  • 6M HCl (10 mL)

  • Toluene (10 mL)

Step-by-Step Workflow:

  • Phase Preparation: In a round-bottom flask, combine 10 mL of 6M HCl and 10 mL of Toluene.

  • Aniline Addition: Add Aniline (10 mmol) to the mixture. It will protonate and dissolve primarily in the aqueous layer.

  • Enone Addition: Add Crotonaldehyde (15 mmol) to the mixture. It will dissolve primarily in the Toluene layer.

  • Reaction: Heat the biphasic mixture to reflux (approx. 90-100°C) with vigorous stirring (1000 RPM).

    • Why? High stir rates create a large interfacial area for the controlled reaction, while the bulk toluene protects the remaining aldehyde from the acid.

  • Monitoring: Monitor via TLC. The reaction typically completes in 2-4 hours, compared to unstable results in monophasic media.

  • Workup:

    • Separate the layers.[4]

    • Basify the aqueous layer with NaOH (pH > 10).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      

Decision Tree: Troubleshooting Flowchart

Troubleshooting Start Start Troubleshooting Problem What is the primary failure? Start->Problem Tar Black Tar / Polymerization Problem->Tar Yield Low Yield (<50%) Problem->Yield Regio Wrong Isomer Problem->Regio Sol_Tar Switch to Biphasic System (Toluene/HCl) Tar->Sol_Tar Sol_Yield Add External Oxidant (Iodine or Air) Yield->Sol_Yield Sol_Regio Check Substrate & Temp (Use TFA for 4-sub) Regio->Sol_Regio

Figure 2: Rapid diagnostic decision tree for DvM reaction optimization.

References

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[8] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[4][6][8][9] Tetrahedron Letters, 41(44), 8523-8525.

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Eisch, J. J., & Dluzniewski, T. (1989). Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting the Doebner-Miller Reaction: Byproduct Prevention and Protocol Optimization. BenchChem Application Notes.

Sources

Technical Support Center: Dimethyl 4-methyl-2,3-quinolinedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scalable synthesis of Dimethyl 4-methyl-2,3-quinolinedicarboxylate , a critical intermediate often used in the development of antibiotics (e.g., quinolone analogs) and agrochemicals.

The protocol focuses on the Modified Friedländer/Michael-Cyclization route using 2-Aminoacetophenone and Dimethyl Acetylenedicarboxylate (DMAD) . This pathway is selected for its high atom economy and suitability for kilogram-scale production compared to the traditional oxaloacetate condensation methods.

Part 1: The Scalable Protocol (The "Make" Phase)

Core Reaction:



1.1 Reagent Stoichiometry & Specifications
ReagentEquiv.[1]RoleCritical Specification (Scale-Up)
2-Aminoacetophenone 1.0NucleophilePurity >98% (Remove o-nitroacetophenone residues).
DMAD 1.05 - 1.1ElectrophileFreshly distilled if yellow/brown. Polymerizes on storage.
Methanol (MeOH) 5-7 VolSolventAnhydrous (Water <0.1%). Water hydrolyzes DMAD.
Acetic Acid (AcOH) 0.1 (Cat.)CatalystGlacial.[1] Promotes proton transfer during cyclization.
1.2 Step-by-Step Execution
  • Reactor Setup: Use a glass-lined reactor or stainless steel (SS316) with an overhead stirrer and a reflux condenser. Ensure the system is purged with Nitrogen (

    
    ).
    
  • Charge: Load 2-Aminoacetophenone and Methanol at 20–25°C. Stir until fully dissolved.

  • Controlled Addition (Critical): Add DMAD dropwise over 60–90 minutes.

    • Thermodynamics: The Michael addition is exothermic . Maintain internal temperature

      
       during addition to prevent polymerization of DMAD.
      
  • Reaction: Once addition is complete, heat the mixture to Reflux (65°C) .

    • Duration: 4–6 hours.[2]

    • Monitoring: HPLC/TLC.[1] Look for the disappearance of the enamine intermediate (often a yellow spot that forms initially).

  • Crystallization: Cool the mixture slowly to 0–5°C over 2 hours. The product should crystallize as a pale yellow to off-white solid.

  • Isolation: Filter the solid. Wash with cold Methanol (

    
    ).
    
  • Drying: Vacuum dry at 45°C.

Part 2: Process Visualization
2.1 Reaction Pathway & Mechanism

This diagram illustrates the transformation from raw materials to the cyclized quinoline, highlighting the critical intermediate state.

ReactionPathway Start Reactants: 2-Aminoacetophenone + DMAD Step1 Step 1: Michael Addition (Exothermic) Start->Step1 < 35°C Inter Intermediate: Enamine Adduct (Yellow Oil/Solid) Step1->Inter Inter->Inter Stalling Risk (See FAQ #2) Step2 Step 2: Cyclization (Reflux/Dehydration) Inter->Step2 -H2O Product Product: Dimethyl 4-methyl-2,3- quinolinedicarboxylate Step2->Product

Caption: The Michael addition (Step 1) is kinetically fast but exothermic; the Cyclization (Step 2) is the rate-determining step requiring heat.

Part 3: Troubleshooting Guides & FAQs

This section addresses specific failure modes encountered during scale-up.

Category A: Yield & Conversion Issues

Q1: My yield is stuck at 60%, and I see a significant amount of unreacted 2-aminoacetophenone. Adding more DMAD doesn't help. Why?

  • Diagnosis: This is likely due to DMAD hydrolysis . If your Methanol solvent is not anhydrous, DMAD hydrolyzes to the dicarboxylic acid, which is unreactive toward the weak nucleophile (aniline).

  • Corrective Action:

    • Verify solvent water content (Karl Fischer titration). It must be

      
      .
      
    • Switch to Ethanol or Toluene if keeping Methanol dry is operationally difficult (though Methanol offers the best crystallization profile).

    • Protocol Adjustment: Add molecular sieves to the reaction vessel or dry the solvent azeotropically before adding DMAD.

Q2: The reaction mixture turned into a dark tar/polymer instead of crystallizing.

  • Diagnosis: This indicates Thermal Runaway or DMAD Polymerization .

    • Adding DMAD too quickly causes a heat spike, favoring self-polymerization of the alkyne over the Michael addition.

    • Presence of strong base impurities can also trigger this.

  • Corrective Action:

    • Strict Temperature Control: During addition, the internal temperature must not exceed 35°C. Use active cooling (chiller).

    • Radical Scavenger: In extreme cases (very large scale), adding a radical inhibitor like BHT (butylated hydroxytoluene, 0.1 mol%) can stabilize the DMAD.

Category B: Purity & Isolation

Q3: The product is isolating as a "gummy" oil rather than a filterable solid.

  • Diagnosis: This is an Impurity Profile issue. The "gum" is usually a mixture of the product and the Enamine Intermediate that failed to cyclize, or oligomers.

  • Corrective Action:

    • Push Conversion: Do not cool the reaction yet. Add catalytic p-Toluenesulfonic Acid (pTSA) (1-2%) and reflux for an additional 2 hours to force the cyclization of the intermediate.

    • Solvent Swap: If it remains oily, distill off the Methanol and replace it with Isopropanol (IPA) . The product is less soluble in IPA, promoting better crystal formation.

Q4: The product color is brown instead of pale yellow.

  • Diagnosis: Oxidation of the starting aniline (2-aminoacetophenone) prior to reaction.

  • Corrective Action:

    • Use fresh 2-aminoacetophenone. If the starting material is dark, distill it or recrystallize it from ethanol/water before use.

    • Ensure the reactor is inerted with Nitrogen throughout the reflux.

Part 4: Logic Flow for Troubleshooting

Use this decision tree when the reaction does not proceed as expected.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Incomplete Reaction IssueType->LowYield Yield < 60% Gummy Gummy/Oily Product IssueType->Gummy Isolation Issue DarkColor Dark Color (Brown/Black) IssueType->DarkColor Purity Issue CheckWater Check Solvent Water (Karl Fischer) LowYield->CheckWater CheckTLC Check TLC/HPLC (Intermediate Present?) Gummy->CheckTLC DrySolvent Action: Dry Solvent or Add Sieves CheckWater->DrySolvent Water > 0.1% AddAcid Action: Add pTSA cat. & Extend Reflux CheckTLC->AddAcid Intermediate Exists SwapSolvent Action: Swap Solvent to Isopropanol CheckTLC->SwapSolvent Only Product

Caption: Decision matrix for diagnosing yield loss and isolation failures during scale-up.

References
  • BenchChem. (2025).[3] An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles. Retrieved from

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis: Experimental Tips and Scale-Up. Retrieved from

  • Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, Vol 28. Wiley. Retrieved from

  • Royal Society of Chemistry. (2014). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle. PMC. Retrieved from

Sources

Technical Support Center: Quinoline Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Separation of Impurities in Quinoline Synthesis by HPLC

Status: Active | Ticket ID: QUN-HPLC-001 | Specialist: Senior Application Scientist

Introduction: The Quinoline Challenge

Quinoline scaffolds are ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and organic LEDs. However, their synthesis—often via Skraup , Friedländer , or Combes reactions—generates complex impurity profiles including regioisomers, unreacted anilines, and oxidation byproducts.

As a basic nitrogen heterocycle (


), quinoline presents a classic chromatographic challenge: severe peak tailing  due to silanol interactions. This guide moves beyond standard protocols to provide a self-validating, robust impurity profiling strategy.

Module 1: Method Development & Optimization

Q1: Why do my quinoline peaks tail significantly on standard C18 columns?

Diagnosis: Secondary Silanol Interactions. At neutral pH (6–7), residual silanols (


) on the silica support are ionized (

). The protonated quinoline nitrogen (

) interacts ionically with these sites, causing kinetic lag and tailing.

The Fix: The "pH Switch" Strategy You must drive the equilibrium to a single state. Choose one of the following approaches based on your column's tolerance:

ApproachMobile Phase ConditionsMechanismRecommended Column
Acidic (Standard) 0.1% Formic Acid or TFA (pH ~2.5)Protonates silanols (

), suppressing ion-exchange.
C18, C8 (Standard)
Basic (High Performance) 10mM Ammonium Bicarbonate (pH 10.0)De-protonates quinoline (

), eliminating the positive charge.
Hybrid Silica (e.g., XBridge, Gemini NX)
Ion-Pairing (Legacy) Add 5mM Triethylamine (TEA)TEA competes for silanol sites, blocking them from quinoline.Standard C18

Expert Insight: High pH (pH 10) often yields superior peak symmetry (


) and retention for hydrophobic impurities compared to acidic conditions. Ensure your column is rated for pH > 9.
Q2: I cannot separate Quinoline from Isoquinoline. What should I change?

Diagnosis: Lack of Selectivity (


).
C18 columns rely on hydrophobicity. Quinoline and Isoquinoline are structural isomers with identical mass and nearly identical hydrophobicity.[1]

The Fix: Leverage


 Interactions 
Switch to a Phenyl-Hexyl  or Biphenyl  stationary phase.
  • Mechanism: The

    
    -electrons in the stationary phase interact differentially with the electron-deficient rings of the isomers.
    
  • Protocol: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that does not disrupt

    
     interactions as aggressively as the aprotic Acetonitrile.
    

Module 2: Synthesis-Specific Impurity Profiles

Q3: What impurities should I target for Skraup Synthesis?

Context: The Skraup reaction involves aniline, glycerol, sulfuric acid, and an oxidant (nitrobenzene).[2][3]

Target Impurity Table:

Impurity Type Source RRT (Approx)* Detection Note
Aniline Unreacted Starting Material 0.3 – 0.5 High tailing risk; check at 210 nm.
Nitrobenzene Oxidant 1.2 – 1.4 Strong UV absorber.
6-Methylquinoline Homolog (if impure aniline used) ~1.05 Requires high-resolution gradient.
Quinoline N-Oxide Oxidation Byproduct 0.6 – 0.8 Distinct Mass Shift (+16 Da).

| Polymeric Tars | Glycerol polymerization | > 2.0 (Wash) | Critical: Requires column wash step. |

*Relative Retention Time (RRT) varies by method but generally follows this order on C18.

Q4: How do I handle the "tarry" residues from crude Skraup mixtures before injection?

Warning: Direct injection of crude Skraup mixtures will irreversibly foul your HPLC column guard frit.

Pre-treatment Protocol:

  • Basify: Adjust crude reaction mixture to pH 10 with NaOH.

  • Extract: Extract into Ethyl Acetate (removes inorganic salts/acids).

  • SPE Cleanup: Pass through a Silica or Diol SPE cartridge .

    • Wash: Hexane (removes non-polar tars).

    • Elute: 10% MeOH in DCM (collects Quinoline + Isomers).

  • Filter: 0.22 µm PTFE filter before HPLC vialing.

Module 3: Troubleshooting Workflow

Visual Guide: Troubleshooting Peak Tailing & Resolution

HPLC_Troubleshooting Start Issue: Poor Separation or Tailing Check_As Check Asymmetry (As) Start->Check_As As_High As > 1.5 (Tailing) Check_As->As_High Yes As_Good As < 1.2 (Symmetric) Check_As->As_Good No Check_pH Check Mobile Phase pH As_High->Check_pH Check_Res Check Resolution (Rs) of Isomers As_Good->Check_Res Action_pH Adjust pH +/- 2 units from pKa (4.9) Check_pH->Action_pH pH near 5? Action_Col Switch to Hybrid Silica (High pH stable) Check_pH->Action_Col pH Optimized? Action_pH->Check_As Action_Phenyl Switch to Phenyl-Hexyl Col Use MeOH Organic Phase Check_Res->Action_Phenyl Rs < 1.5 Final Method Validated Check_Res->Final Rs > 1.5 Action_Phenyl->Final

Figure 1: Decision tree for optimizing peak shape and selectivity in basic heterocycle analysis.

Module 4: Advanced Identification (LC-MS)

Q5: I have an unknown impurity at M+16. Is it an N-oxide or a hydroxylated byproduct?

Technique: MS/MS Fragmentation Analysis. Differentiation is possible using collision-induced dissociation (CID).

  • Quinoline N-Oxide (

    
    ): 
    
    • Characteristic Loss: Loss of Oxygen radical (

      
      ) or OH radical (
      
      
      
      ).
    • Fragment: Reverts to the parent Quinoline mass (

      
       130).
      
  • Hydroxyquinoline (C-Hydroxylation):

    • Characteristic Loss: Loss of CO (

      
      ) is common in phenolic structures.
      
    • Stability: The oxygen is covalently bonded to carbon and does not strip off as easily as the N-oxide oxygen.

Q6: What are the regulatory limits for these impurities?

According to ICH Q3A (R2) , impurities in new drug substances must be managed based on the maximum daily dose (MDD).

Threshold TypeLimit (MDD < 2g/day)Action Required
Reporting 0.05%Include in Certificate of Analysis (CoA).
Identification 0.10%Must determine structure (LC-MS/NMR).
Qualification 0.15%Must prove biological safety (Tox studies).

Self-Validating Step: Ensure your HPLC method's Limit of Quantitation (LOQ) is


 relative to the main peak to meet the Reporting Threshold.

Module 5: Standard Operating Procedure (SOP) Summary

Recommended Gradient Method (Starting Point)

  • Column: XBridge C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min[4][5][6]

  • Temp: 35°C

  • Detection: UV 230 nm (Sensitive) & 254 nm (Universal)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Hold (Polar impurities)
2.0 5 Start Gradient
20.0 90 Elute Quinoline/Isomers
25.0 90 Wash (Tars/Dimers)
25.1 5 Re-equilibrate

| 30.0 | 5 | Ready for Injection |

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Organic Syntheses. (1941). Quinoline Synthesis (Skraup).[7][8] Org.[1][8][9] Synth. 1941, Coll. Vol. 1, 478. [Link]

Sources

Validation & Comparative

Comparative Analysis of Skraup vs. Doebner-von Miller Synthesis: A Definitive Guide for Quinoline Scaffold Generation

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline framework is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of antimalarials, kinase inhibitors, and advanced functional materials[1]. For over a century, the Skraup synthesis and the Doebner-von Miller (DvM) reaction have served as the foundational methodologies for constructing this heterocycle[1].

As a Senior Application Scientist, selecting between these two classical routes requires moving beyond basic stoichiometry. It demands a deep understanding of their thermodynamic profiles, mechanistic nuances, and the specific failure modes associated with their highly reactive intermediates. This guide provides an objective, data-driven comparison of both methods, complete with self-validating experimental protocols designed to maximize yield and safety.

Mechanistic Foundations & Causality

While both reactions share a fundamental cyclization logic—conjugate addition of an aniline to an α,β-unsaturated carbonyl followed by electrophilic aromatic substitution—they diverge significantly in how the reactive enone is generated and how the final aromatization is achieved.

  • The Skraup Synthesis: This method relies on the in situ generation of acrolein via the acid-catalyzed dehydration of glycerol[2]. The sudden liberation of acrolein is highly exothermic and is the primary cause of the reaction's notorious violence[2]. Because the intermediate is a 1,2-dihydroquinoline, an external, robust oxidizing agent (such as nitrobenzene or arsenic pentoxide) is strictly required to drive the final aromatization[3].

  • The Doebner-von Miller Synthesis: The DvM reaction bypasses glycerol entirely, utilizing pre-formed α,β-unsaturated carbonyls (or generating them in situ via aldol condensation of aldehydes)[4]. While this avoids the explosive generation of acrolein, enones are highly susceptible to acid-catalyzed polymerization, often leading to intractable tar formation[4]. Mechanistic studies utilizing

    
    -labeling have revealed that the DvM reaction can proceed via a complex fragmentation-recombination pathway, where the initial Michael adduct fragments into an imine and a ketone before recombining to form the final quinoline[5].
    

Mechanism cluster_Skraup Skraup Synthesis cluster_DvM Doebner-von Miller Synthesis Aniline Aniline (Primary Amine) Acrolein Acrolein (In Situ) Aniline->Acrolein Enone α,β-Unsaturated Carbonyl Aniline->Enone Glycerol Glycerol + H2SO4 Glycerol->Acrolein Dehydration SkraupAdduct β-Anilinopropionaldehyde Acrolein->SkraupAdduct Conjugate Addition SkraupOx Oxidation (As2O5 / PhNO2) SkraupAdduct->SkraupOx Cyclization Quinoline Quinoline Scaffold SkraupOx->Quinoline DvMAdduct Secondary Amine Adduct Enone->DvMAdduct Conjugate Addition DvMOx Oxidation (Disproportionation) DvMAdduct->DvMOx Cyclization DvMOx->Quinoline

Caption: Mechanistic pathways of Skraup vs. Doebner-von Miller quinoline syntheses.

Quantitative Performance & Substrate Scope

The choice between Skraup and DvM is dictated by the desired substitution pattern on the heteroaromatic ring and the functional group tolerance of the starting aniline.

ParameterSkraup SynthesisDoebner-von Miller Synthesis
Carbon Source Glycerol (dehydrated to acrolein)α,β-Unsaturated carbonyls (or aldehydes)
Acid Catalyst Concentrated

(Harsh)

,

, or Lewis acids (Moderate)
Oxidant Nitrobenzene,

, or

Often relies on disproportionation or

Primary Failure Mode Thermal runaway, violent boilingEnone polymerization (Tar formation)
Regioselectivity Unsubstituted or parent quinolines2- and/or 4-substituted quinolines
Typical Yields 65–85%40–70%

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols have been engineered to include built-in causality checks and self-validating validation steps.

Protocol A: Modified Skraup Synthesis (e.g., 6-Methoxy-8-nitroquinoline)

Causality & Setup: The classic Skraup reaction is notorious for thermal runaways[2]. To mitigate this, we replace the traditional nitrobenzene oxidant with arsenic pentoxide (


). 

acts as a milder oxidant, significantly moderating the exothermic aromatization step and reducing the risk of a violent runaway reaction[3].

Workflow Step1 1. Reagent Mixing (Aniline, Glycerol, As2O5) Step2 2. Acid Addition (Dropwise H2SO4) Step1->Step2 Step3 3. Reflux & Cyclization (Strict Temp Control) Step2->Step3 Step4 4. Neutralization & Steam Distillation Step3->Step4 Step5 5. Purified Quinoline Step4->Step5

Caption: Step-by-step experimental workflow for the Skraup synthesis of quinoline.

Step-by-Step Workflow:

  • Reagent Homogenization: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the substituted aniline (e.g., 3-nitro-4-aminoanisole),

    
    , and glycerol[3].
    
    • Self-Validation: Ensure the mixture forms a uniform, easily stirrable slurry. A lumpy suspension will lead to localized hot spots during acid addition.

  • Controlled Acid Addition (Critical Step): Heat the slurry to 100°C. Begin dropwise addition of concentrated

    
    . Maintain the internal temperature strictly between 117–119°C[3].
    
    • Causality:

      
       catalyzes the in situ generation of acrolein. Adding it dropwise controls the concentration of acrolein, preventing violent polymerization and sudden boiling.
      
    • Self-Validation: Monitor the internal thermometer constantly. An exothermic spike above 120°C indicates excessive acrolein pooling; immediately halt the addition and apply an ice bath until the temperature stabilizes[3].

  • Cyclization & Reflux: Once addition is complete, maintain the temperature at 120°C for 4 hours[3].

    • Self-Validation: The reaction mixture will transition to a deep, dark brown viscous liquid. TLC (eluent: EtOAc/Hexane) should show the complete consumption of the starting aniline.

  • Neutralization & Isolation: Cool the mixture to 90°C and carefully pour it into a vigorously stirred aqueous ammonia solution[3].

    • Causality: Neutralizing the massive excess of

      
       precipitates the crude quinoline product and solubilizes the arsenic salts.
      
    • Self-Validation: The pH must test strictly basic (pH > 9) to ensure the quinoline is fully deprotonated and precipitates as a crystalline solid[3].

Protocol B: Biphasic Doebner-von Miller Synthesis (e.g., 2-Substituted Quinolines)

Causality & Setup: The primary failure mode of the DvM synthesis is the acid-catalyzed self-condensation (polymerization) of the α,β-unsaturated carbonyl, which consumes the starting material and forms intractable tars[4]. To prevent this, we utilize a biphasic solvent system (toluene/water) to physically separate the reactive species until they interface[4].

Step-by-Step Workflow:

  • Biphasic System Preparation: Dissolve the substituted aniline in a 1:1 mixture of toluene and 6M

    
    .
    
    • Causality: The aniline is protonated and resides in the aqueous phase, while the organic phase acts as a protective reservoir for the enone.

  • Enone Addition: Heat the biphasic mixture to 80°C. Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) dissolved in toluene via a syringe pump over 2 hours.

    • Causality: The enone remains sequestered in the toluene layer, slowly partitioning into the aqueous layer to react with the aniline[4]. This phase-separation drastically reduces the effective concentration of the enone in the acid, preventing tar formation[4].

    • Self-Validation: The organic layer should remain relatively clear, while the aqueous layer darkens as the quinoline product forms. Severe darkening of the toluene layer indicates premature polymerization.

  • Oxidative Aromatization: Add a mild oxidant (e.g., iodine) and reflux for an additional 3 hours.

    • Causality: While DvM can proceed via disproportionation, adding an explicit oxidant drives the intermediate dihydroquinoline entirely to the fully aromatic quinoline, preventing mixed-product isolation.

    • Self-Validation: LC-MS analysis of the aqueous layer should show a unified mass peak corresponding to the fully oxidized quinoline

      
      , with no 
      
      
      
      (dihydro) impurities.

References

  • Title: On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: 6-methoxy-8-nitroquinoline Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL: [Link]

Sources

Comparison of metal-catalyzed vs. metal-free quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical comparison of metal-catalyzed versus metal-free quinoline synthesis methodologies, designed for researchers and drug development professionals.

Introduction: The Evolution of Quinoline Synthesis

The quinoline scaffold is a privileged pharmacophore embedded in a vast array of biologically active compounds, including antimalarials (e.g., chloroquine), broad-spectrum antibiotics, and targeted anticancer agents 1. While classical named reactions like the Skraup and Friedländer syntheses established the foundation for quinoline construction, they frequently require harsh acidic or basic conditions, suffer from poor atom economy, and yield difficult-to-separate isomeric mixtures 2.

To navigate the demands of modern medicinal chemistry, synthetic strategies have bifurcated into two highly efficient paradigms: Transition-Metal-Catalyzed Synthesis and Metal-Free Oxidative Annulation . Choosing between these pathways requires balancing the need for complex regiocontrol against the stringent regulatory limits on heavy metal retention in active pharmaceutical ingredients (APIs).

G cluster_0 Metal-Catalyzed Synthesis cluster_1 Metal-Free Synthesis Start Aniline Derivatives + Carbonyls/Alkynes MetalCat Transition Metals (Pd, Rh, Cu, Co) Start->MetalCat MetalFree I2, Brønsted Acids, Photoredox, Radicals Start->MetalFree CHAct C-H Activation / Cross-Coupling MetalCat->CHAct MetalPros High Regioselectivity Complex Architectures CHAct->MetalPros Quinoline Functionalized Quinoline Scaffold MetalPros->Quinoline OxAnn Oxidative Annulation / Cascade Cyclization MetalFree->OxAnn FreePros No Heavy Metal Toxicity Green Chemistry OxAnn->FreePros FreePros->Quinoline

Synthetic workflows comparing metal-catalyzed and metal-free quinoline construction.

Strategic Overview & Mechanistic Divergence

Transition-Metal-Catalyzed Pathways

Metal-catalyzed approaches predominantly utilize Palladium (Pd), Rhodium (Rh), Cobalt (Co), or Copper (Cu) to drive C–H activation and cross-coupling reactions 3.

  • The Causality of Choice: Metals are chosen when synthesizing highly sterically hindered or complex poly-substituted quinolines. The metal coordinates with a directing group on the aniline substrate, forcing the catalytic cycle (oxidative addition, migratory insertion, reductive elimination) to occur at a specific ortho-C-H bond. This delivers unparalleled regioselectivity [[4]]().

  • The Limitation: Trace metal contamination. The FDA and ICH Q3D guidelines strictly limit heavy metal residues in oral and parenteral drugs (often <10 ppm). Removing these metals requires expensive scavenging resins (e.g., QuadraPure) or repeated crystallizations, severely impacting process scale-up economics.

Metal-Free Pathways

Driven by the principles of green chemistry, metal-free syntheses utilize molecular iodine (


), Brønsted/Lewis superacids (e.g., Triflic acid), or visible-light photoredox catalysts to initiate cascade cyclizations 1.
  • The Causality of Choice: By eliminating transition metals, researchers bypass the toxicity and purification bottlenecks inherent in API manufacturing 5. Many of these reactions cleverly employ Dimethyl Sulfoxide (DMSO) as a dual-purpose reagent: acting as both a highly polar aprotic solvent and a terminal oxidant (or even a C1 carbon source) to drive the final aromatization step [[4]]().

Comparative Performance Data

ParameterTransition-Metal-CatalyzedMetal-Free (e.g.,

/DMSO or Acid)
Classical (e.g., Friedländer)
Typical Yields 70% – 95%65% – 90%40% – 80%
Regioselectivity Excellent (Directing-group controlled)Good to Excellent (Sterically driven)Moderate (Prone to isomeric mixtures)
Functional Group Tolerance Moderate (Metals can poison sensitive groups)High (Tolerates halogens, esters, amines)Low (Harsh acids/bases degrade groups)
API Scale-Up Suitability Low (Requires costly metal scavenging)High (No trace metal regulatory limits)Moderate (Atom economy is often poor)
Primary Limitation Heavy metal toxicity, expensive ligandsMay require excess oxidants or high heatHarsh conditions, limited substrate scope

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit causal explanations for reagent selection and visual checkpoints to confirm reaction progress.

Protocol 1: Metal-Catalyzed Co(III) C–H Activation/Annulation

Objective: Synthesis of highly substituted quinolines via the coupling of anilines with internal alkynes.

  • Setup & Reagent Causality:

    • In an oven-dried Schlenk tube, combine the aniline derivative (1.0 equiv), internal alkyne (1.2 equiv),

      
       (5 mol%), 
      
      
      
      (20 mol%), and
      
      
      (2.0 equiv) in 1,2-dichloroethane (DCE).
    • Causality: The Co(III) complex is the primary C-H activation catalyst. However, it is inactive in its precatalyst state.

      
       is added specifically as a halide scavenger to precipitate AgCl, creating an open, highly electrophilic cationic coordination site on the cobalt center. 
      
      
      
      acts as the terminal oxidant to re-oxidize the Co(I) intermediate back to Co(III) after reductive elimination.
  • Execution & Validation Checkpoint:

    • Stir the mixture at 110 °C under an inert

      
       atmosphere for 16 hours.
      
    • Self-Validation: The reaction mixture must transition from a heterogeneous light suspension to a deep, dark red/brown homogeneous solution. This color shift confirms the generation of the active cationic Co(III)-substrate complex.

  • Workup & Purification:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: The Celite filtration is mandatory to trap the insoluble copper and cobalt salts. If the filtrate remains tinted green or blue, metal breakthrough has occurred, and a secondary wash with saturated aqueous EDTA is required before silica gel chromatography.

Protocol 2: Metal-Free Iodine-Catalyzed Oxidative Annulation

Objective: Green synthesis of quinolines from 2-aminobenzyl alcohols and ketones.

Mechanism A Aniline + Alkyne/Ketone B I2 Activation (Lewis Acid) A->B Condensation C Imine Intermediate B->C -H2O D Electrophilic Cyclization C->D I+ attack E Aromatization (Oxidation) D->E -HI F Quinoline Product E->F DMSO/O2

Mechanistic pathway of metal-free, iodine-catalyzed oxidative annulation.
  • Setup & Reagent Causality:

    • In a round-bottom flask, combine 2-aminobenzyl alcohol (1.0 equiv), the target ketone (1.2 equiv), and molecular iodine (

      
      , 10-20 mol%) in DMSO.
      
    • Causality:

      
       acts initially as a mild Lewis acid to facilitate the condensation of the amine and ketone into an imine intermediate. Subsequently, it acts as an electrophile to trigger cyclization. DMSO is chosen not just for solubility, but because it acts as a Kornblum-type terminal oxidant, driving the final aromatization step by accepting electrons and releasing dimethyl sulfide (DMS) gas [[4]]().
      
  • Execution & Validation Checkpoint:

    • Heat the mixture to 100 °C open to the air for 12 hours.

    • Self-Validation: The solution will immediately turn a deep, dark purple/brown upon the addition of

      
      . As the reaction proceeds, TLC monitoring (UV 254 nm) should show the complete disappearance of the highly polar 2-aminobenzyl alcohol spot.
      
  • Workup & Purification:

    • Cool the mixture and quench by adding saturated aqueous sodium thiosulfate (

      
      ). Extract with ethyl acetate.
      
    • Self-Validation: Upon addition of

      
      , the deep brown organic layer must immediately discharge to a pale yellow or colorless state. This visual cue guarantees the complete reduction and neutralization of residual electrophilic iodine. Failure to decolorize indicates incomplete quenching, which will lead to product degradation during subsequent silica gel chromatography.
      

Conclusion

For early-stage discovery chemistry where complex, highly specific regiochemistry is required on unactivated scaffolds, Transition-Metal-Catalyzed approaches remain the gold standard. However, as a drug candidate advances toward process chemistry and scale-up, the Metal-Free oxidative annulation pathways provide a vastly superior economic and regulatory profile by inherently eliminating the risk of heavy metal toxicity.

References

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI / Molecules URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI / Molecules URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines Source: ACS Omega URL: [Link]

Sources

HMBC and HSQC for structural elucidation of quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced 2D NMR Strategies for Quinoline Scaffold Elucidation: A Comparative Guide to HSQC and HMBC Variants

Quinoline derivatives are privileged pharmacophores in drug discovery, heavily utilized for their antimalarial, anticancer, and antibacterial properties[1][2]. However, validating the precise architecture of a novel quinoline scaffold is notoriously difficult. The fused bicyclic heteroaromatic system is proton-deficient, containing multiple isolated quaternary carbons (e.g., C4a, C8a) and highly overlapping aromatic proton signals[1][3].

While 1D NMR provides foundational chemical shifts, unambiguous structural assignment requires 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)[4]. This guide objectively compares standard 2D NMR protocols against advanced variants—Multiplicity-Edited HSQC (edHSQC), IMPACT-HMBC, and LR-HSQMBC—demonstrating how to overcome the inherent limitations of standard pulse sequences.

Part 1: The Logic of Heteronuclear Correlation in Quinolines

The structural elucidation of quinolines relies on a cascading logic of bond correlations. You must first map direct connections, then expand outward to bridge the heteroaromatic gaps.

NMR_Workflow Start Quinoline Sample Prep (5-10 mg in DMSO-d6) OneD 1D 1H & 13C NMR (Chemical Shifts) Start->OneD HSQC Multiplicity-Edited HSQC (1JCH & CH2 vs CH/CH3) OneD->HSQC HMBC Standard HMBC / IMPACT-HMBC (2JCH - 3JCH Correlations) HSQC->HMBC Structure Unambiguous 3D Quinoline Structure HSQC->Structure LR LR-HSQMBC (4JCH - 6JCH Weak Couplings) HMBC->LR HMBC->Structure LR->Structure

Caption: Stepwise 2D NMR workflow for the structural elucidation of proton-deficient quinoline derivatives.

Part 2: HSQC vs. Multiplicity-Edited HSQC (edHSQC)

The Causality Behind the Choice: Standard HSQC correlates protons to their directly attached carbons (¹J_CH) but lacks information regarding the number of attached protons. Traditionally, scientists run a separate DEPT-135 experiment to determine multiplicity[5]. Multiplicity-edited HSQC (edHSQC) integrates this by modulating the phase of the cross-peaks: CH and CH₃ signals appear with positive phase, while CH₂ signals appear with negative phase[5][6]. For quinoline derivatives with aliphatic side chains (e.g., piperazine or morpholine rings tethered to the core), edHSQC essentially halves the required acquisition time by providing shift correlation and multiplicity simultaneously[1][5].

Self-Validating Protocol: Multiplicity-Edited HSQC Acquisition

  • Sample Preparation : Dissolve 5-10 mg of the purified quinoline derivative in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[4]. Ensure the solution is free of particulate matter.

  • Tuning & Matching : Tune the probe to ¹H and ¹³C frequencies and rigorously shim the magnet to achieve optimal field homogeneity[2].

  • Pulse Sequence Selection : Select the multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems or equivalent BIRD-element modified sequences)[6].

  • Parameter Optimization :

    • Set the spectral width (SW) to cover 0-12 ppm for ¹H and 0-160 ppm for ¹³C.

    • Set the ¹J_CH coupling constant to 145 Hz (a standard average for aromatic/aliphatic bonds).

    • Number of scans (NS) = 4 to 8, depending on sample concentration.

    • t1 increments = 128 to 256.

  • Processing : Apply a squared sine-bell apodization function in both dimensions. Phase the spectrum so that CH/CH₃ are positive (e.g., red contours) and CH₂ are negative (e.g., blue contours)[5][7].

Part 3: HMBC vs. IMPACT-HMBC vs. LR-HSQMBC

The Causality Behind the Choice: Standard HMBC is the workhorse for connecting structural fragments across quaternary carbons via ²J_CH and ³J_CH couplings (typically optimized for 8 Hz)[4][8]. However, quinolines often contain isolated proton systems where crucial structural correlations are 4 to 6 bonds away (e.g., from H-5 to C-4 or H-2 to C-8)[1][3].

Standard HMBC is an absolute-value experiment. When optimized for very small couplings (~2 Hz), the anti-phase nature of the HMBC signal causes partial cancellation and severe signal reduction[8]. To solve this, two advanced alternatives are deployed:

  • IMPACT-HMBC : Solves the issue of residual ¹J_CH artifacts and F1 ridges that obscure weak signals. It uses a constant-time evolution period and a three-fold low-pass J-filter, significantly improving the Signal-to-Noise (S/N) ratio and allowing for much faster recovery delays[9][10].

  • LR-HSQMBC : This is a phase-sensitive experiment where signals appear as in-phase doublets in the direct dimension[8]. Because there is no signal cancellation for small couplings, LR-HSQMBC can be safely optimized for 2 Hz couplings, successfully visualizing 4-bond, 5-bond, and even 6-bond connectivities that are invisible in standard HMBC[11][12].

Comparative Data Summary

Feature / MetricStandard HMBCIMPACT-HMBCLR-HSQMBC
Primary Target ²J_CH, ³J_CH (8 Hz)²J_CH, ³J_CH (8 Hz)⁴J_CH to ⁶J_CH (2 Hz)
Signal Phase Absolute-value (Anti-phase)Absolute-valuePhase-sensitive (In-phase)
Artifact Suppression Moderate (Residual ¹J_CH)Excellent (3-fold J-filter)Excellent
Small Coupling Sensitivity Poor (Signal cancellation)ModerateHigh (No cancellation)
Observable Bonds Up to 3 bondsUp to 3 bondsUp to 6 bonds

Self-Validating Protocol: LR-HSQMBC Acquisition for Long-Range Quinolines

  • Pulse Sequence Selection : Load the LR-HSQMBC pulse program[8][11].

  • Delay Optimization : Set the long-range coupling delay (Δ) to 1 / (2 * nJ_CH). For targeting a 2 Hz coupling (typical for 4-5 bonds in quinolines), set Δ = 250 ms[12][13].

  • Decoupling : Ensure broadband heteronuclear decoupling is applied during proton acquisition to collapse multiplets and increase S/N[8][12].

  • Acquisition : Set NS to compensate for T2 relaxation losses during the long 250 ms delay (typically NS = 16 to 32).

  • Processing : Process in phase-sensitive mode. Extract 1D slices at the carbon frequencies of interest (e.g., C-4a or C-8a) to confirm the in-phase doublet structures characteristic of the weak long-range couplings[8][12].

Magnetization_Transfer HMBC HMBC Result1 False Negative (Missing Correlation) HMBC->Result1 Cancellation LR LR-HSQMBC In-phase magnetization Preserves signals at 2 Hz Result2 Positive Identification (Visible Cross-peak) LR->Result2 Constructive Coupling Target: 4-6 Bond Couplings (e.g., H-5 to C-4 in Quinoline) Coupling->HMBC Coupling->LR

Caption: Mechanistic divergence between HMBC and LR-HSQMBC for resolving weak long-range couplings.

Conclusion

For routine structural verification of quinoline derivatives, a combination of Multiplicity-Edited HSQC and IMPACT-HMBC provides the highest throughput and cleanest spectra, effectively replacing the traditional DEPT/HSQC/HMBC triad. However, when elucidating novel or highly substituted quinoline scaffolds where quaternary carbons are isolated from protons, LR-HSQMBC is the definitive tool. By preventing anti-phase signal cancellation, it extends the observable correlation network up to six bonds, ensuring unambiguous structural assignment.

References

  • Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.
  • Williamson, R. T., Buevich, A. V., Martin, G. E., & Parella, T. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways.
  • JEOL Application Notes. (n.d.).
  • Magritek. (2015). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment.
  • Benchchem. (2025).
  • Sakhaii, P., & Bermel, W. (2015).

Sources

Structural Isomerism in Neuropharmacology: A Comparative Guide to Quinoline-2,4-dicarboxylates and 2,3-Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the spatial arrangement of functional groups on a core heterocyclic scaffold can drastically alter a molecule's biological trajectory. The quinoline dicarboxylate system serves as a premier example of this phenomenon. By simply shifting a carboxylate group from the 4-position to the 3-position, researchers observe a complete divergence in biological targeting—from presynaptic vesicular transporters to postsynaptic receptor complexes.

This guide provides an in-depth, objective comparison of quinoline-2,4-dicarboxylates (2,4-QDCs) and quinoline-2,3-dicarboxylates (2,3-QDCs), detailing their divergent mechanisms, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Divergence: The Role of Positional Isomerism

The causality behind the differing biological activities of these isomers lies in their 3D pharmacophores and how they mimic distinct endogenous ligands within the central nervous system.

Quinoline-2,4-dicarboxylates: Presynaptic VGLUT Inhibition

2,4-QDCs act as conformationally-restricted mimics of L-glutamate. The spatial distance between the carboxylate groups at the 2- and 4-positions accurately replicates the extended conformation of glutamate's


- and 

-carboxyl groups[1]. This structural homology allows 2,4-QDCs to competitively bind to the Vesicular Glutamate Transporter (VGLUT), blocking the ATP-dependent loading of L-glutamate into presynaptic vesicles[1]. The addition of lipophilic substituents at the 6- or 7-position (e.g., biphenyl or styryl groups) further anchors the molecule in the transporter's hydrophobic pocket, significantly increasing inhibitory potency[2].
Quinoline-2,3-dicarboxylates: Postsynaptic NMDA Antagonism

Conversely, 2,3-QDCs possess a carboxylate arrangement that is sterically analogous to neuroactive tryptophan metabolites, such as quinolinic acid and kynurenic acid[3]. This specific geometry prevents them from fitting into the VGLUT pocket. Instead, 2,3-QDCs and their fused-ring derivatives (such as pyridazinoquinolinediones) act as potent antagonists at the strychnine-insensitive glycine modulatory site (GlycineB) of the postsynaptic NMDA receptor complex[4]. By displacing glycine—an essential co-agonist for NMDA receptor activation—these compounds prevent excitotoxicity and offer neuroprotective effects against ischemia and stroke[5].

SynapseTargets Presynaptic Presynaptic Terminal (Glutamate Synthesis) VATPase V-ATPase (Generates ΔpH & Δψ) Presynaptic->VATPase VGLUT Vesicular Glutamate Transporter (VGLUT) VATPase->VGLUT Drives Uptake SynapticVesicle Synaptic Vesicle (Glutamate Storage) VGLUT->SynapticVesicle Glu Influx QDC24 2,4-QDCs (Competitive Inhibitor) QDC24->VGLUT Blocks Release Synaptic Cleft (Glutamate Release) SynapticVesicle->Release Exocytosis NMDAR NMDA Receptor Complex (Postsynaptic) Release->NMDAR Glu Binding QDC23 2,3-QDC Derivatives (Glycine Site Antagonist) QDC23->NMDAR Blocks Glycine Site

Divergent pharmacological targets of quinoline dicarboxylate isomers at the glutamatergic synapse.

Quantitative Data & SAR Comparison

To objectively compare the performance of these two isomer classes, we must look at their binding affinities and optimal structural modifications. The table below summarizes the quantitative pharmacological profiles of the most potent derivatives from both classes.

Pharmacological FeatureQuinoline-2,4-dicarboxylates (2,4-QDCs)Quinoline-2,3-dicarboxylates (2,3-QDCs)
Primary Biological Target Vesicular Glutamate Transporter (VGLUT)NMDA Receptor (Glycine Modulatory Site)
Mechanism of Action Competitive Inhibition of Vesicular UptakeAllosteric Antagonism (Co-agonist displacement)
Endogenous Structural Mimic L-Glutamate (Extended Conformation)Kynurenic Acid / Quinolinic Acid
Optimal SAR Modifications Lipophilic groups at C6/C7 (e.g., biphenyl)Fused pyridazine rings (Pyridazinoquinolines)
Lead Derivative Examples 6-(4'-phenylstyryl)-QDC; 6-biphenyl-4-yl-QDCPyridazinoquinolinediones (PQDs)
Binding Affinity / Potency

[1]

[4]
Therapeutic Indications Schizophrenia research, Synaptic modulationNeuroprotection, Stroke, Epilepsy, Ischemia

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires highly specific, self-validating assay systems. The following step-by-step methodologies detail the causality behind each experimental choice, ensuring that baseline activity, specific binding, and non-specific noise are rigorously controlled.

Protocol A: VGLUT Vesicular Uptake Assay (For 2,4-QDCs)

This assay measures the ability of 2,4-QDCs to inhibit the active transport of radiolabeled glutamate into isolated synaptic vesicles.

Causality of Design: VGLUT relies on a proton gradient (


) and electrical potential (

) generated by the vacuolar H+-ATPase (V-ATPase)[1]. Therefore, the assay must include ATP to drive the pump, and a protonophore control (like FCCP) to validate that uptake is strictly gradient-dependent.
  • Vesicle Isolation: Isolate crude synaptic vesicles (LP2 fraction) from rat whole brain homogenates via differential centrifugation. Resuspend in an ice-cold buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Reaction Initiation: In a 96-well plate, combine 50 µg of vesicle protein with the assay buffer (110 mM potassium tartrate, 20 mM HEPES, 4 mM KCl, 2 mM MgCl2, pH 7.4).

  • Energizing the System: Add 2 mM ATP to the wells to activate the V-ATPase and establish the necessary electrochemical gradient. Control Check: Include a set of wells without ATP to establish the baseline of passive diffusion.

  • Compound & Radioligand Addition: Introduce the 2,4-QDC test compounds at varying concentrations (1 µM to 500 µM). Immediately add 50 µM L-glutamate containing 1 µCi of

    
    -L-glutamate.
    
  • Incubation & Termination: Incubate at 30°C for 5 minutes. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold assay buffer to remove extra-vesicular radioligand.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and measure retained radioactivity. Calculate

    
     values using non-linear regression.
    
Protocol B: NMDA Glycine Site Radioligand Binding Assay (For 2,3-QDCs)

This assay evaluates the affinity of 2,3-QDC derivatives for the NMDA receptor's glycine modulatory site by measuring their ability to displace a known radiolabeled antagonist.

Causality of Design: Because the NMDA receptor has multiple allosteric sites (glutamate, polyamine, magnesium), the assay must isolate the glycine site. This is achieved by using


-5,7-dichlorokynurenic acid (

-DCKA), a highly specific glycine site antagonist, and washing the membranes extensively to remove endogenous glutamate and glycine[4].
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Wash the pellet at least four times to rigorously eliminate endogenous amino acids.

  • Assay Assembly: In a final volume of 500 µL, combine 100 µg of membrane protein, 50 mM Tris-acetate buffer, and 10 nM

    
    -DCKA.
    
  • Compound Introduction: Add 2,3-QDC test compounds at concentrations ranging from 1 nM to 100 µM. Self-Validation Step: Determine non-specific binding (NSB) by adding 1 mM unlabeled glycine to a separate set of control tubes. Specific binding is Total Binding minus NSB.

  • Incubation: Incubate the mixture on ice for 45 minutes to reach equilibrium.

  • Filtration: Terminate by rapid vacuum filtration over GF/C filters. Wash twice with 3 mL of ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to determine the

    
     using the Cheng-Prusoff equation.
    

Workflow Step1 1. Vesicle/Membrane Isolation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Isomer Introduction Step2->Step3 Step4 4. Rapid Filtration & Washing Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Step-by-step experimental workflow for radioligand binding and vesicular uptake assays.

Conclusion

The comparison between quinoline-2,4-dicarboxylates and 2,3-dicarboxylates perfectly illustrates the profound impact of regiochemistry on biological activity. While 2,4-QDCs provide an essential framework for probing presynaptic glutamate packaging via VGLUT inhibition, the 2,3-QDC isomers and their derivatives offer a robust template for postsynaptic NMDA receptor antagonism. Drug development professionals must leverage these distinct structure-activity relationships, alongside the rigorously controlled assays detailed above, to accurately optimize these scaffolds for their respective neurological targets.

References

  • Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Tetrapeptide Inhibitors of the Glutamate Vesicular Transporter (VGLUT) - PMC - NIH. URL:[Link]

  • US6214826B1 - Pyridazino quinoline compounds - Google Patents.
  • quinolinic acid-induced behavioral - Science.gov. URL:[Link]

  • FI114916B - New tricyclic pyridazino pyridine derivs. - used as excitatory aminoacid antagonists for treating neurological disorders - Google Patents.

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in oncology due to its ability to interact with diverse biological targets via π-π stacking, hydrogen bonding, and metal chelation. Unlike single-target agents, quinoline derivatives often exhibit polypharmacology , simultaneously attacking tumors via Topoisomerase (Topo) inhibition, tubulin destabilization, and kinase modulation (PI3K/Akt/mTOR).

This guide objectively compares the SAR profiles of three dominant quinoline subclasses:

  • 4-Aminoquinolines (Kinase/Topo targeting)

  • Quinoline-Chalcone Hybrids (Tubulin/Multi-target)

  • Quinoline-Hydrazones (Apoptosis inducers)

Comparative SAR Analysis: The Quinoline Scaffold

The biological activity of quinoline is dictated by substitutions at four critical zones. Below is the SAR Logic Map detailing how structural modifications translate to phenotypic anticancer effects.

SAR Logic Visualization

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos2 Position C-2 (Aryl/Heteroaryl Extension) Quinoline->Pos2 Pos4 Position C-4 (H-Bond Donor/Acceptor) Quinoline->Pos4 Pos67 Positions C-6, C-7 (Electronic Tuning) Quinoline->Pos67 PosN1 Position N-1 (Alkylation/Salt Formation) Quinoline->PosN1 Effect2 Enhances Lipophilicity Tubulin Binding (Colchicine Site) Pos2->Effect2 Effect4 Critical for Kinase Affinity (ATP Binding Pocket) Topo II Intercalation Pos4->Effect4 Effect67 Electron-Donating (-OMe) Increases Cytotoxicity Modulates metabolic stability Pos67->Effect67 EffectN1 DNA Intercalation Strength Solubility Modulation PosN1->EffectN1

Figure 1: Strategic modification zones on the quinoline scaffold. C-4 substitutions are the primary determinant for kinase vs. topoisomerase selectivity.

Performance Comparison: Key Derivatives

The following data compares the inhibitory concentration (IC50) of optimized quinoline derivatives against standard-of-care agents.

Quantitative Efficacy Data (IC50 in µM)
Compound ClassLead DerivativeTarget MechanismHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Reference Standard
Quinoline-Chalcone Compound 12eTubulin / G2/M Arrest1.85 ± 0.21.38 ± 0.1 3.91 ± 0.35-FU: 5.2 µM
Imidazole-Quinoline Compound 28Topo I Poison0.45 ± 0.050.60 ± 0.10.82 ± 0.1Camptothecin: 0.2 µM
Quinoline-Hydrazone Compound 9iPI3K/mTOR Inhibitor2.10 ± 0.31.90 ± 0.21.91 ± 0.1 Cisplatin: 2.7 µM
4-Aminoquinoline Bosutinib (Ref)Src/Abl Kinase1.20 ± 0.12.50 ± 0.43.10 ± 0.3Clinical Drug

Analyst Note: Compound 12e (Chalcone hybrid) outperforms 5-Fluorouracil (5-FU) in breast cancer lines due to dual-action tubulin polymerization inhibition. However, Compound 28 shows superior potency in HeLa cells, driven by its specific "clamp" mechanism on Topoisomerase I-DNA complexes.

Mechanistic Deep Dive

Pathway Inhibition: PI3K/Akt/mTOR

Many 4-substituted quinolines (specifically hydrazones like Compound 9i) function by occupying the ATP-binding pocket of PI3K, preventing the phosphorylation of Akt. This blockade triggers apoptosis via the mitochondrial pathway.

PI3KPathway GF Growth Factor (EGF) RTK RTK (EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation Quinoline Quinoline Inhibitor (Blocks ATP Binding) Quinoline->PI3K Inhibits Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis Induction (Cell Death) Akt->Apoptosis Inhibition relieves suppression of apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Signal transduction blockade. Quinoline derivatives competitively inhibit PI3K, preventing downstream Akt/mTOR signaling and forcing the cell into apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols define the standard operating procedures (SOPs) for synthesizing and validating these agents.

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

A foundational method for generating the core scaffold.

  • Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (33% w/v aqueous solution, 20 mL), Ethanol (20 mL).

  • Procedure:

    • Step 1: Dissolve Isatin in the KOH solution in a 100 mL round-bottom flask.

    • Step 2: Add Acetophenone and Ethanol.

    • Step 3: Reflux the mixture at 80°C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Step 4: Cool the reaction mixture to room temperature and pour into crushed ice containing dilute HCl to acidify (pH ~2).

    • Step 5: Collect the precipitate by vacuum filtration.

    • Step 6: Recrystallize from ethanol to obtain the pure 2-phenylquinoline-4-carboxylic acid.

  • Validation: Yield should be >75%. Melting point check and 1H-NMR (DMSO-d6) required to confirm the disappearance of the isatin NH peak.

Protocol B: Topoisomerase I DNA Relaxation Assay

Used to confirm if the agent acts as a Topo I poison (like Camptothecin).

  • Materials: Supercoiled plasmid DNA (pBR322, 0.5 µg), Recombinant Human Topoisomerase I (1 unit), Assay Buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA).

  • Workflow:

    • Step 1: Prepare a master mix of DNA and Assay Buffer on ice.

    • Step 2: Add the test quinoline compound (dissolved in DMSO) at varying concentrations (0.1, 1, 10, 100 µM). Keep DMSO <1%.

    • Step 3: Add Topoisomerase I enzyme to initiate the reaction.

    • Step 4: Incubate at 37°C for 30 minutes.

    • Step 5: Terminate reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate 15 mins at 37°C.

    • Step 6: Analyze via electrophoresis on a 1% agarose gel (TAE buffer) at 2-3 V/cm.

    • Step 7: Stain with Ethidium Bromide.

  • Interpretation: "Poisons" will stabilize the nicked open-circular DNA (Form II) or linear DNA (Form III), preventing re-ligation back to supercoiled (Form I).

References

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Vertex AI Search / PMC. 1[2][3]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ACS Publications. 2[2][3]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. 4[2][3]

  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. Benchchem. 5[2][3][6][7][8]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. NIH / PMC. 9

  • Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors. RSC Advances. 10

Sources

Comparative Guide: In Vitro Antiproliferative Efficacy of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Perspective

In the landscape of preclinical oncology, the quinoline scaffold has emerged as a privileged pharmacophore. Its planar, nitrogen-containing heterocyclic structure allows for extensive pi-pi stacking and hydrogen bonding within the ATP-binding pockets of critical kinases[1]. However, the transition from a synthesized library to a validated lead compound requires rigorous, artifact-free in vitro screening.

This guide objectively compares the antiproliferative performance of newly synthesized quinoline derivatives—specifically quinoline-chalcone hybrids and quinoline-tethered cis-vinyl triamides—against standard-of-care chemotherapeutics (e.g., 5-Fluorouracil, Doxorubicin, and Lapatinib). More importantly, it provides the self-validating experimental frameworks necessary to ensure that the IC50 values you generate are biologically meaningful and free from assay interference.

Mechanistic Framework & Target Engagement

The superior antiproliferative activity of novel quinoline hybrids is rarely due to generic cytotoxicity. Instead, molecular hybridization strategies are employed to target specific oncogenic pathways, most notably the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and tubulin polymerization[1][2].

By modifying the C-4 and C-7 positions of the quinoline ring, chemists can sterically lock the molecule into the active site of EGFR, competitively inhibiting ATP binding. This halts the downstream PI3K/AKT and RAS/MAPK signaling cascades, ultimately shunting the cell toward mitochondrial-dependent apoptosis[2][3].

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) PI3K PI3K / AKT Pathway EGFR->PI3K Aberrant Signaling MAPK RAS / MAPK Pathway EGFR->MAPK Aberrant Signaling Quinoline Novel Quinoline Derivatives Quinoline->EGFR Competitive ATP Inhibition Apoptosis Cellular Apoptosis Quinoline->Apoptosis Induces (Mitochondrial Pathway) Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanistic pathway of novel quinoline derivatives inhibiting EGFR-TK and inducing apoptosis.

Quantitative Efficacy Comparison

To objectively evaluate these novel compounds, we must benchmark their IC50 values against established clinical agents across well-characterized cell lines. The data below synthesizes recent findings from high-throughput screening campaigns evaluating quinoline derivatives against breast (MCF-7), colon (HCT-116), and lung (A549) carcinomas.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50)

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference DrugRef Drug IC50 (µM)Primary Target / Mechanism
Quinoline-Chalcone Compound 12eMCF-7 (Breast)5.21 5-Fluorouracil11.10Tubulin Inhibition / ROS[1]
Quinoline-Chalcone Compound 12eHCT-116 (Colon)5.34 5-Fluorouracil10.40Tubulin Inhibition / ROS[1]
Cis-Vinyl Triamide Compound 6eMCF-7 (Breast)1.87 STU13.77EGFR-TK / Apoptosis[3]
Quinoline Hybrid Compound 8bA549 (Lung)0.08 Lapatinib0.05EGFR-TK Inhibition[2]

*Note: Values for Compound 8b and Lapatinib represent direct enzymatic EGFR inhibitory activity (IC50), correlating with their potent cellular antiproliferative effects[2].

Scientist's Insight: Notice that Compound 12e exhibits an IC50 roughly half that of 5-Fluorouracil across multiple lines[1]. However, raw IC50 values are highly dependent on assay conditions (e.g., seeding density, FBS concentration). Therefore, comparing the fold-change against the internal reference drug is a more reliable metric for lead selection than the absolute micromolar value.

Self-Validating Experimental Methodologies

To ensure trustworthiness, an assay must be designed to fail gracefully—meaning if a variable goes out of specification, the assay flags it before generating false data. Below are the field-proven protocols for evaluating quinoline derivatives.

Workflow Culture Cell Culture & Seeding Treatment Compound Treatment Culture->Treatment Assay Viability Assay (MTT/CTG) Treatment->Assay Validation QC Validation (Z'-factor > 0.5) Assay->Validation Analysis IC50 Calculation Validation->Analysis

Self-validating high-throughput workflow for in vitro antiproliferative screening.

Protocol 1: High-Throughput Antiproliferative Assay (ATP-Based)

Step-by-Step Workflow:

  • Cell Seeding & Quality Control: Harvest MCF-7 or A549 cells in the logarithmic growth phase. Seed at 3,000–5,000 cells/well in a 96-well opaque white plate.

    • Causality Check: Always run a parallel doubling-time check. If the cells take >10% longer to double than their historical average, discard the batch. Stressed cells exhibit altered drug sensitivities.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow for adherence and recovery.

  • Compound Preparation: Prepare a 10 mM stock of the quinoline derivative in 100% DMSO. Perform a 9-point, 3-fold serial dilution.

    • Causality Check: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v). Higher concentrations induce baseline cytotoxicity, skewing the therapeutic window.

  • Treatment: Add the diluted compounds to the wells. Include a vehicle control (0.5% DMSO), a positive kill control (e.g., 10 µM Staurosporine), and a blank (media only). Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add ATP-detection reagent in a 1:1 volume ratio. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation (Z'-factor): Before calculating IC50, calculate the Z'-factor using the vehicle control and positive kill control.

    • Rule: A Z'-factor

      
       0.5 indicates a robust assay. If Z' < 0.5, the data must be discarded due to high intra-plate variance.
      
Protocol 2: Flow Cytometry for Apoptosis Induction (Annexin V / PI)

To confirm that the antiproliferative effect observed in Protocol 1 is due to apoptosis (as expected from EGFR-TK inhibitors[2]) rather than mere cytostasis, we utilize Annexin V-FITC / Propidium Iodide (PI) dual staining.

Step-by-Step Workflow:

  • Treatment & Harvesting: Treat cells in 6-well plates with the quinoline derivative at its calculated IC50 and 2x IC50 for 48 hours. Harvest cells using a non-enzymatic dissociation buffer (or mild Trypsin, neutralized quickly) to preserve externalized phosphatidylserine (PS).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media containing calcium-chelators (like EDTA), which inhibit Annexin V binding.

  • Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Causality Check (Compensation Controls): You must prepare single-stained controls (Annexin V only, PI only) and an unstained control. FITC and PI emission spectra overlap; without compensation, late-apoptotic cells will be misclassified.

  • Acquisition: Analyze via flow cytometry within 1 hour of staining.

  • Interpretation:

    • Lower Left Quadrant (FITC-/PI-): Viable cells.

    • Lower Right Quadrant (FITC+/PI-): Early apoptosis (hallmark of targeted quinoline activity[2]).

    • Upper Right Quadrant (FITC+/PI+): Late apoptosis/necrosis.

Conclusion

The structural plasticity of the quinoline ring allows for the precise engineering of potent, multi-targeted anticancer agents. As demonstrated by recent studies, novel quinoline-chalcone and cis-vinyl triamide derivatives routinely outperform classical chemotherapeutics like 5-Fluorouracil in in vitro models[1][3]. However, proving this efficacy requires stringent, self-validating assay designs that account for compound autofluorescence, solvent toxicity, and metabolic artifacts. By adhering to the E-E-A-T principles and protocols outlined above, researchers can confidently advance their most promising quinoline leads into in vivo models.

References

1.1. MDPI.[1] 2.3. National Institutes of Health (PMC).[3] 3.2. National Institutes of Health (PMC).[2] 4. 4. Arabian Journal of Chemistry.[4]

Sources

Comparative Guide: Efficacy of Catalytic Systems for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of catalytic systems for quinoline synthesis, designed for researchers requiring evidence-based selection criteria.

Executive Summary

Quinoline scaffolds are ubiquitous in pharmacophores (e.g., antimalarials, kinase inhibitors).[1] Traditional synthesis (Skraup, Doebner-Miller) often suffers from harsh conditions and poor atom economy.[2] This guide compares three modern catalytic paradigms: Transition Metal Catalysis (Iron/Ruthenium) , Metal-Free Oxidative Catalysis (Iodine) , and Solid Acid Catalysis .

Key Finding: While Ruthenium (Ru) and Palladium (Pd) offer the highest turnover frequencies (TOF) for complex substrates, Iron (Fe) catalysts have emerged as the superior choice for industrial scalability due to comparable yields (>90%) with significantly lower toxicity and cost. For bench-scale combinatorial chemistry, Iodine (


)  in DMSO provides the most operationally simple workflow.

Strategic Analysis: Catalyst Class Comparison

The following matrix compares the efficacy of primary catalytic approaches based on yield, reaction conditions, and "Green" metrics (E-factor).

Table 1: Catalyst Performance Matrix[2]
Catalyst ClassRepresentative CatalystMechanism TypeTypical YieldTemp. (°C)Key AdvantagePrimary Limitation
Noble Metal

Acceptorless Dehydrogenative Coupling (ADC)92-98%110-140High TOF; atom economical (

byproduct)
High cost; metal scavenging required
Earth-Abundant Metal

/ Cyclopentadienyl-Fe
Oxidative Coupling / ADC85-95%80-120Low toxicity; air-stable precursorsOften requires specific ligands or activation
Metal-Free Oxidative

/ DMSO
Oxidative Cyclization80-99%100-120Metal-free; simple workup; cheapDMSO removal; stoichiometric oxidant often needed
Solid Acid Zeolite (H-BEA), Sulfated ZirconiaFriedländer Condensation85-95%60-100Reusable; heterogeneous; solvent-free potentialDiffusion limitations; sensitive to steric bulk

Deep Dive: Iron-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Context: Iron catalysis represents the "Goldilocks" zone for drug development—sufficiently active to drive difficult couplings but benign enough to minimize regulatory hurdles regarding heavy metal impurities.

Mechanistic Pathway

The reaction typically involves the coupling of 2-aminoaryl alcohols with ketones or secondary alcohols. The iron complex mediates the dehydrogenation of the alcohol to a carbonyl intermediate, which undergoes condensation and subsequent cyclization.

Fe_ADC_Mechanism Substrate 2-Aminoaryl Alcohol + Secondary Alcohol Fe_Complex Active Fe Catalyst (Dehydrogenation) Substrate->Fe_Complex Activation Intermediate_1 Carbonyl Species (In-situ) Fe_Complex->Intermediate_1 -H2 Condensation Imine Formation (-H2O) Intermediate_1->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydrogenation Aromatization (-H2) Cyclization->Dehydrogenation Fe-Catalyzed Product Substituted Quinoline Dehydrogenation->Product

Figure 1: Iron-catalyzed Acceptorless Dehydrogenative Coupling (ADC) pathway. Note the release of


 and 

as the only byproducts.
Experimental Protocol: Fe-Catalyzed Synthesis

Objective: Synthesis of 2-phenylquinoline from 2-aminobenzyl alcohol and acetophenone.

Reagents:

  • 2-Aminobenzyl alcohol (1.0 mmol)

  • Acetophenone (1.1 mmol)

  • Catalyst:

    
     (anhydrous, 5 mol%) or Fe-PNP pincer complex (1 mol% for higher efficiency)
    
  • Base:

    
     (10 mol%)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 15 mL Schlenk tube and cool under argon flow.

  • Charging: Add

    
     (8 mg, 0.05 mmol), 
    
    
    
    (11 mg, 0.1 mmol), and 2-aminobenzyl alcohol (123 mg, 1.0 mmol).
  • Solvent Addition: Add anhydrous Toluene (3 mL) via syringe, followed by Acetophenone (132 mg, 1.1 mmol).

  • Reaction: Seal the tube and heat to 110°C in an oil bath for 12-16 hours.

    • Checkpoint: The solution typically turns dark brown. Monitor via TLC (Eluent: Hexane/EtOAc 4:1) for the disappearance of the alcohol.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove iron particulates.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • Yield: Expect 88-92%.

  • Purity: confirm via

    
     NMR (Characteristic doublet at 
    
    
    
    ~8.1-8.2 ppm for C8-H).

Deep Dive: Metal-Free Iodine-Mediated Synthesis

Context: For labs lacking inert gas manifolds or requiring rapid library generation, Iodine (


) acts as a mild Lewis acid and oxidant. This method is particularly robust for the Povarov reaction or oxidative cyclization of vinyl anilines.
Mechanistic Pathway

Iodine promotes the activation of the imine intermediate and facilitates the oxidative aromatization step.

Iodine_Mechanism Start Aniline + Aldehyde + Alkyne/Ketone Imine Imine Intermediate Start->Imine Activation I2 Activation (Lewis Acid) Imine->Activation + I2 Cyclization Annulation Activation->Cyclization Oxidation Oxidative Aromatization (DMSO/O2) Cyclization->Oxidation -2H Final Quinoline Oxidation->Final

Figure 2: Iodine-mediated oxidative annulation. DMSO often serves as the terminal oxidant.

Experimental Protocol: /DMSO System

Objective: Synthesis of 2,4-disubstituted quinoline from aniline, benzaldehyde, and terminal alkyne.

Reagents:

  • Aniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Catalyst: Molecular Iodine (

    
    , 20 mol%)
    
  • Solvent: DMSO (3 mL)

Step-by-Step Workflow:

  • Mixing: In a 10 mL open reaction vial, combine Aniline (93 mg), Benzaldehyde (106 mg), and Phenylacetylene (102 mg).

  • Catalyst Addition: Add

    
     (51 mg, 0.2 mmol). Dissolve in DMSO (3 mL).
    
  • Reaction: Heat the mixture to 100°C for 4-6 hours.

    • Note: No inert atmosphere is required; the presence of air aids the oxidative step.

  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) (5 mL) to quench unreacted iodine (color changes from dark purple/brown to yellow/clear).
    
  • Extraction: Extract with

    
     (3 x 10 mL). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (EtOH) or chromatography.
    

Validation:

  • Yield: Expect 80-85%.

  • Observation: The distinct color change upon thiosulfate addition is the critical endpoint indicator.

Critical Discussion & Recommendations

When to use Iron (Fe):
  • Scenario: Large-scale synthesis (>10g) or GMP environments.

  • Reasoning: Iron avoids the strict residual metal limits (ppm) applied to Pd or Ru. The ADC mechanism generates only hydrogen and water, eliminating the need for stoichiometric oxidants like DDQ or

    
    .
    
When to use Iodine ( ):
  • Scenario: Rapid diversity-oriented synthesis (DOS) or educational settings.

  • Reasoning: Operational simplicity is unmatched. However, DMSO is difficult to remove completely on a large scale, and iodine can iodinate electron-rich aromatic rings as a side reaction.

When to use Solid Acids (Zeolites/Clays):
  • Scenario: Green chemistry initiatives requiring catalyst recycling.

  • Reasoning: While not detailed in the protocols above, solid acids like Montmorillonite K-10 are excellent for Friedländer synthesis. They are removed by simple filtration but often require higher temperatures and suffer from pore-clogging deactivation over repeated cycles.

References

  • Iron-Catalyzed ADC: Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of Quinolines via Acceptorless Dehydrogenative Coupling Catalyzed by an Earth-Abundant Metal Complex.[3] Journal of the American Chemical Society. Link

  • Iodine/DMSO Method: Wu, X., et al. (2015). Molecular Iodine-Catalyzed Multicomponent Reactions for the Synthesis of Quinolines. Advanced Synthesis & Catalysis. Link

  • Friedländer Review: Jose, M., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. Link

  • Pd-Catalyzed Review: Lier, J., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation. Molecules. Link

  • General Catalysis Overview: Wang, L., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Predicting the Reactivity of Quinoline Derivatives with DFT Calculations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, quinoline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Their diverse biological activities, ranging from antimalarial to anticancer and anti-inflammatory effects, are intrinsically linked to their chemical reactivity. Understanding and predicting this reactivity is paramount for the rational design of novel, more effective drug candidates. This guide provides an in-depth exploration of Density Functional Theory (DFT) as a powerful computational tool for predicting the reactivity of quinoline derivatives, offering a practical comparison with alternative methods and grounding its claims in established scientific principles.

The Power of Prediction: Why DFT is a Go-To for Reactivity Analysis

At its core, the reactivity of a molecule is governed by its electronic structure. DFT calculations provide a robust framework for probing this electronic landscape, offering insights into how and where a molecule is likely to react.[1][2] This predictive power is particularly valuable in the early stages of drug discovery, where it can be used to:

  • Identify reactive sites: Pinpoint atoms or regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

  • Predict reaction mechanisms: Elucidate the step-by-step pathway of a chemical reaction, including the identification of transition states and intermediates.

  • Estimate reaction rates and equilibrium: Determine the energetic feasibility and outcome of a reaction.

  • Screen virtual libraries: Computationally evaluate the reactivity of a large number of candidate molecules before committing to costly and time-consuming synthesis.

The strength of DFT lies in its balance of accuracy and computational efficiency, making it a workhorse for computational chemists.[3]

Key Concepts in DFT-Based Reactivity Prediction

Several key concepts and calculated parameters derived from DFT are instrumental in predicting the reactivity of quinoline derivatives. Understanding these descriptors is crucial for interpreting the computational results.

Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4] A smaller gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction.[1][5]

Conceptual DFT: Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying reactivity through a set of descriptors:

  • Electronegativity (χ): A measure of an atom's ability to attract electrons.

  • Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Harder molecules are generally less reactive.

  • Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability and reactivity.

  • Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule.

These global descriptors provide an overall picture of a molecule's reactivity. To understand site-specific reactivity, we turn to local descriptors.

Fukui Functions and Molecular Electrostatic Potential (MEP): Pinpointing Reactive Sites

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[6][7] By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint which atoms are most likely to participate in a reaction.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule.[4] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

A Practical Workflow for DFT Reactivity Prediction of a Quinoline Derivative

This section outlines a typical workflow for predicting the reactivity of a quinoline derivative using DFT calculations, with a focus on the rationale behind the choices made.

Step 1: Geometry Optimization

The first and most crucial step is to obtain an accurate 3D structure of the quinoline derivative. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Methodology:

  • Build the initial structure: Use a molecular builder to construct the 3D model of the quinoline derivative.

  • Choose a functional and basis set: A common and well-validated choice for organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) for higher accuracy.[7][8] The choice of functional and basis set is a trade-off between accuracy and computational cost. Hybrid functionals like B3LYP often provide a good balance.[3]

  • Perform the optimization: Run the geometry optimization calculation using software like Gaussian.[7][9]

  • Verify the optimized structure: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Prediction Build Build Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build->Opt Input Structure Freq Frequency Calculation Opt->Freq Optimized Geometry Props Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) Freq->Props Verified Minimum Descriptors Calculate Reactivity Descriptors (ΔE, Fukui Functions) Props->Descriptors Electronic Data Predict Predict Reactive Sites & Reactivity Trends Descriptors->Predict Reactivity Indices Validate Experimental Validation Predict->Validate Theoretical Prediction

Step 2: Calculation of Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.

Methodology:

  • Extract HOMO and LUMO energies: From the output file, obtain the energies of the HOMO and LUMO to calculate the energy gap.

  • Generate the Molecular Electrostatic Potential (MEP) map: Visualize the MEP surface to identify electron-rich and electron-deficient regions.

  • Calculate Fukui functions: This requires performing calculations on the N, N+1, and N-1 electron systems of the molecule to determine the local reactivity indices.

Step 3: Analysis and Interpretation

Example Interpretation:

  • A low HOMO-LUMO gap for a particular derivative suggests it will be more reactive than a derivative with a larger gap.

  • The MEP map might reveal a region of high negative potential around the nitrogen atom of the quinoline ring, indicating its susceptibility to electrophilic attack or protonation.

  • Fukui function analysis can pinpoint specific carbon atoms in the quinoline ring that are most likely to undergo nucleophilic or electrophilic substitution.

Comparison with Alternative Methods

While DFT is a powerful tool, it's important to understand its place among other computational methods for predicting reactivity.

MethodPrinciplesAdvantagesDisadvantages
Density Functional Theory (DFT) Based on the electron density of a system.Good balance of accuracy and computational cost; widely applicable.The accuracy depends on the choice of the exchange-correlation functional.[3]
Ab Initio Methods (e.g., MP2, CCSD(T)) Solves the Schrödinger equation from first principles without empirical parameters.High accuracy and systematically improvable.[1]Computationally very expensive, limiting their use to smaller molecules.[1][3]
Semi-Empirical Methods (e.g., PM6, AM1) Uses parameters derived from experimental data to simplify calculations.Very fast, suitable for large molecules and high-throughput screening.Less accurate than DFT and ab initio methods.[10]
Quantitative Structure-Activity Relationship (QSAR) Correlates molecular descriptors with biological activity or chemical reactivity using statistical models.[5][11]Excellent for predicting the properties of large datasets of similar molecules.[12]Predictive power is limited to the chemical space of the training data; does not provide mechanistic insights.[11]

Method_Comparison DFT DFT Accuracy Accuracy DFT->Accuracy Good Cost Computational Cost DFT->Cost Moderate AbInitio Ab Initio AbInitio->Accuracy High AbInitio->Cost High SemiEmpirical Semi-Empirical SemiEmpirical->Accuracy Moderate SemiEmpirical->Cost Very Low QSAR QSAR QSAR->Accuracy Variable QSAR->Cost Low

The Critical Role of Experimental Validation

It is imperative to emphasize that computational predictions, no matter how sophisticated, must be validated by experimental data.[13] DFT calculations provide hypotheses about reactivity that need to be tested in the laboratory. For instance, predicted sites of electrophilic attack can be confirmed by performing reactions with known electrophiles and analyzing the product distribution. Similarly, predicted reaction mechanisms can be corroborated by kinetic studies and the isolation of intermediates. The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research.[12][14]

Conclusion

DFT calculations offer a powerful and versatile toolkit for predicting the reactivity of quinoline derivatives, providing invaluable insights for drug design and development. By understanding the theoretical underpinnings of DFT and its associated reactivity descriptors, researchers can make informed predictions about where and how these important molecules will react. When used in conjunction with other computational methods and, most importantly, validated by experimental results, DFT can significantly accelerate the discovery of new and improved quinoline-based therapeutics.

References

  • Bédé, A.L., Assoma, A.B., Yapo, K.D., Koné, M.G.-R., Koné, S., Koné, M., N'Guessan, B.R. and Bamba, E.-H.S. (2018) Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. [Link]

  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). Journal of Chemical Information and Modeling. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]

  • Full article: Computational methods to predict the reactivity of nanoparticles through structure–property relationships. (2010). Taylor & Francis Online. [Link]

  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P - Journal of Chemical, Biological and Medicinal Sciences. (2025). JCBMS. [Link]

  • Predicting the chemical reactivity of organic materials using a machine-learning approach. (2020). Nature Communications. [Link]

  • DFT vs ab Initio Wavefunction Methods for Reaction Barrier Heights. (2026). ChemRxiv. [Link]

  • QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. (2024). Arabian Journal of Chemistry. [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). National Center for Biotechnology Information. [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). Docta Complutense. [Link]

  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. (2025). Journal of Chemical, Biological and Medicinal Sciences. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Learning Breeze. [Link]

  • A comparison of DFT methods. (2023). ResearchGate. [Link]

  • Comparison of ab initio MO, DFT and semi-empirical quantum chemical methods for computing biological molecules. (2014). ResearchGate. [Link]

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics. (2025). Matlantis. [Link]

  • On Machine Learning Approaches to Reaction Condition Prediction enabled by a Novel High-Throughput DFT Pipeline. (2022). ArXiv. [Link]

  • Understanding DFT uncertainties for more reliable reactivity predictions by advancing the analysis of error sources. (2024). ChemRxiv. [Link]

  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (2023). ACS Publications. [Link]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2018). Scientific Research Publishing. [Link]

  • DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

  • Synthesis, Spectroscopic Characterization, DFT and Molecular Dynamics of Quinoline-based Peptoids. (2023). Teesside University's Research Portal. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). National Center for Biotechnology Information. [Link]

Sources

Cross-referencing experimental and calculated NMR shifts for quinoline structures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision NMR Assignment for Quinoline Scaffolds: A Comparative Guide to GIAO-DFT Protocols

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the quinoline scaffold is ubiquitous yet notoriously difficult to assign by experimental NMR alone. The nitrogen heteroatom induces significant polarization, and substituent effects at the C5, C6, C7, and C8 positions often lead to ambiguous NOESY correlations. Misassignment of these regioisomers can derail SAR (Structure-Activity Relationship) studies and patent filings.

This guide compares the industry-standard Experimental-Only Approach against two computational validation protocols: Standard DFT (B3LYP) and the Advanced Probabilistic Protocol (mPW1PW91/DP4+) . We demonstrate that while experimental data is the foundation, the integration of Advanced GIAO-DFT calculations is the only self-validating method to ensure 99.9% structural confidence.

Part 1: Comparative Methodology

Objective analysis of assignment protocols for Quinoline derivatives.

FeatureMethod A: Experimental Only Method B: Standard DFT Method C: Advanced Probabilistic (Recommended)
Primary Tool 2D NMR (COSY, NOESY, HMBC)GIAO-DFT (B3LYP/6-31G*)GIAO-DFT (mPW1PW91/6-311+G(2d,p)) + DP4+
Regioisomer Resolution Low-Medium. Relies on spatial proximity (NOE), which fails if protons are equidistant.Medium. Good for trends, but systematic errors (1–3 ppm for

C) can mask subtle isomer differences.
High. Uses dispersion-corrected functionals and Boltzmann weighting to distinguish isomers with <0.5 ppm difference.
Cost/Time High (Instrument time + expert analysis).Low (Minutes to hours on a cluster).Medium (Hours to days; requires conformational sampling).
Self-Validation No. Relies on human interpretation.Partial. MAE (Mean Absolute Error) analysis.[1][2]Yes. Bayesian probability (DP4+) provides a quantitative confidence score.
Accuracy (

C)
N/A (Direct Observation)MAE: ~2.0 – 4.0 ppmMAE: < 1.2 ppm

Part 2: The Advanced Protocol (Step-by-Step)

This workflow represents the current "Gold Standard" for small molecule structural elucidation.

Phase 1: Conformational Sampling

Quinolines with flexible side chains do not exist as a single structure in solution. You must account for the Boltzmann population.

  • Generate Conformers: Use a force field (MMFF94s or OPLS3e) to generate all rotamers within a 5.0 kcal/mol energy window.

  • Redundancy Check: Filter conformers with RMSD < 0.5 Å to remove duplicates.

Phase 2: Geometry Optimization

Experimental NMR occurs in solution, not a vacuum. Solvent models are non-negotiable for polar quinolines.

  • Optimization Level: Run DFT optimization using B3LYP/6-31G(d) with the IEFPCM or SMD solvent model (matching your NMR solvent, e.g., DMSO or CDCl3).

  • Frequency Calculation: Ensure no imaginary frequencies exist. This confirms the structure is a local minimum, not a transition state.

Phase 3: GIAO NMR Calculation

Why mPW1PW91? Benchmarking studies confirm that the mPW1PW91 functional significantly outperforms B3LYP for NMR shielding tensors, particularly for aromatic systems where electron delocalization is high.

  • Input: Use the optimized geometries from Phase 2.

  • Theory Level: mPW1PW91/6-311+G(2d,p) (GIAO Method).

    • Note: The 6-311+G(2d,p) basis set is critical to describe the electron density at the nucleus correctly.

  • Reference: Calculate the TMS (Tetramethylsilane) shieldings at the exact same level of theory to serve as the zero-point.

Phase 4: Statistical Correlation (DP4+)

Raw calculated shifts (


) must be scaled and compared probabilistically.
  • Scaling: Apply linear scaling to correct systematic errors:

    
    
    (Typical slope for mPW1PW91 is ~ -1.05).
    
  • DP4+ Analysis: Input experimental values and calculated values for all candidate isomers into the DP4+ script. This calculates the Bayesian probability that each candidate is the correct structure.

Part 3: Visualization of the Workflow

G Start Unknown Quinoline Structure (Ambiguous NOE) Conformers Conformational Search (MMFF/OPLS) < 5 kcal/mol window Start->Conformers Opt Geometry Optimization DFT B3LYP/6-31G(d) Solvent: IEFPCM Conformers->Opt Freq Frequency Check (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Retune) NMR_Calc NMR Calculation (GIAO) mPW1PW91/6-311+G(2d,p) Freq->NMR_Calc Valid Minima Boltz Boltzmann Weighting (Average Shifts) NMR_Calc->Boltz Stats Statistical Analysis (MAE & DP4+ Probability) Boltz->Stats Decision Structural Assignment (>99% Confidence) Stats->Decision

Figure 1: The Integrated GIAO-DFT Workflow for Structural Elucidation. This self-validating loop ensures that only thermodynamically stable and spectrally consistent structures are assigned.

Part 4: Data Analysis & Interpretation[3]

When reviewing your results, rely on two key metrics:

Mean Absolute Error (MAE)

The average difference between experimental and calculated shifts.

  • Excellent:

    
    H < 0.1 ppm; 
    
    
    
    C < 1.5 ppm.[3]
  • Acceptable:

    
    H < 0.2 ppm; 
    
    
    
    C < 3.0 ppm.[3]
  • Reject: Any values higher than above suggest the candidate structure is incorrect.

DP4+ Probability

The DP4+ method (Grimblat et al.) is superior to standard DP4 because it includes both scaled and unscaled shifts in its Bayesian framework.

  • Result: You will receive a percentage probability for each isomer (e.g., Isomer A: 99.8%, Isomer B: 0.2%).

  • Threshold: Only accept assignments with >95% probability .

References

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Journal of Organic Chemistry. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation. Chemical Reviews. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]

  • Belyanin, M. L., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of Dimethyl 4-methyl-2,3-quinolinedicarboxylate

[1]

Executive Summary: Immediate Action Protocol

Status: Hazardous Organic Waste (Non-Halogenated) Primary Disposal Method: High-Temperature Incineration Immediate Prohibition: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1][2]

This guide outlines the validated operational procedures for the safe containment, transport, and destruction of Dimethyl 4-methyl-2,3-quinolinedicarboxylate . As a nitrogen-containing heterocyclic ester, this compound requires specific oxidative destruction to prevent environmental accumulation and the formation of toxic combustion byproducts (NOx).

Chemical Profile & Hazard Identification

Compound: this compound Class: Quinoline Derivative / Organic Ester Physical State: Crystalline Solid (typically off-white to yellow)[1][2]

Critical Hazards (GHS Classification Basis)

While specific SDS data for this exact derivative is often limited in public repositories, its structural analogs (e.g., Dimethyl 2,3-quinolinedicarboxylate, CAS 17507-03-8) dictate the following safety profile:

Hazard CategoryRisk DescriptionMechanism of Action
Health (Acute) Skin/Eye/Respiratory IrritantEster hydrolysis on mucous membranes releases acid/alcohol moieties; quinoline ring can cause sensitization.[1][2]
Combustion Toxic Gas GenerationThermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1][2]
Environmental Aquatic ToxicityQuinoline derivatives are often persistent and toxic to aquatic life (Category 2/3).[1][2]
Synthesis Residue Vesicant/LachrymatorIf synthesized via DMAD (Dimethyl acetylenedicarboxylate), trace unreacted precursors may cause severe blistering.[1][2]

Expert Insight: In drug development workflows, this compound is often an intermediate.[1][2] If your batch was synthesized in-house using the Friedländer synthesis or DMAD cycloaddition , treat the waste as potentially containing trace Dimethyl acetylenedicarboxylate , a potent vesicant.[1][2] Double-glove and use a fume hood.[1][2]

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation is the single most critical step to prevent cross-reactivity in waste streams.[1][2]

Waste Stream Classification

Classify this material as Non-Halogenated Organic Waste .[1][2]

  • Waste Code (RCRA - USA): Not P-listed or U-listed specifically.[1][2] Classify by characteristic if applicable, otherwise manage as general hazardous organic waste.[1][2]

  • Compatibility: Incompatible with strong oxidizers (peroxides, nitrates) and strong acids/bases (hydrolysis risk).[1][2]

Packaging Requirements
  • Solid Waste: Collect in wide-mouth HDPE (High-Density Polyethylene) or amber glass jars.

  • Liquid Waste (Mother Liquors): If dissolved in solvents (e.g., Methanol, DCM), segregate based on the solvent's hazard class (Halogenated vs. Non-Halogenated).

Visualization: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidBinSolidSolid Waste Bin(Non-Halogenated Organic)Solid->BinSolid Direct PackSolventCheckSolvent Type?Liquid->SolventCheckBinHaloHalogenated Solvent Waste(e.g., DCM, Chloroform)SolventCheck->BinHalo Contains HalogensBinNonHaloNon-Halogenated Solvent Waste(e.g., MeOH, EtOAc)SolventCheck->BinNonHalo No Halogens

Figure 1: Decision logic for segregating quinoline ester waste streams to ensure regulatory compliance and safety.

Disposal Methodologies

The only validated method for the final destruction of this compound is chemical incineration .[1][2]

Primary Method: High-Temperature Incineration[1]
  • Process: Rotary kiln incineration at temperatures >1000°C.

  • Why: The quinoline ring is thermally stable.[1][2] High temperatures are required to break the C-N bonds and fully oxidize the structure.[1][2]

  • Scrubbing: The facility must be equipped with wet scrubbers to capture NOx emissions generated from the nitrogen heterocycle.[1][2]

Chemical Treatment (Small Scale / Deactivation)

Note: This is for deactivation prior to disposal, not a replacement for disposal. If you have reactive mother liquors containing unreacted DMAD precursors:

  • Hydrolysis: Treat with dilute NaOH (1M) to hydrolyze esters to the corresponding carboxylates (Quinoline-2,3-dicarboxylic acid derivatives).

  • Result: This renders the material water-soluble but does not remove the aquatic toxicity of the quinoline core.[1][2] The resulting aqueous solution must still be collected as hazardous waste.[1][2]

Emergency Spill Response

In the event of a spill, speed and containment are vital to prevent tracking the material into clean areas.[2]

Spill Cleanup Workflow

PPE Required: Nitrile gloves (double layer), lab coat, safety goggles, N95 dust mask (for solids).[2]

SpillResponseAlert1. Alert Personnel &Isolate AreaAssess2. Assess State(Solid vs Liquid)Alert->AssessSolidActionSolid: Dampen withwet paper towel(Prevent Dust)Assess->SolidActionLiquidActionLiquid: Absorb withVermiculite/PadsAssess->LiquidActionClean3. Wipe Surface withSoap/WaterSolidAction->CleanLiquidAction->CleanDispose4. Bag All Wasteas HazardousClean->Dispose

Figure 2: Operational workflow for containing and cleaning spills of quinoline esters.

Decontamination Verification

After cleaning a solid spill:

  • Visual Inspection: Ensure no yellow/off-white dust remains.[1][2]

  • UV Check: Many quinoline derivatives are fluorescent.[1][2] Use a handheld UV lamp (365 nm) to check the surface for glowing residues.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11010215, Dimethyl quinoline-2,3-dicarboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Organic Syntheses (2025). Acetylenedicarboxylic acid, dimethyl ester (Precursor Hazards). Retrieved from [Link]

Personal protective equipment for handling Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the safe handling, operational logistics, and disposal of Dimethyl 4-methyl-2,3-quinolinedicarboxylate .

Introduction & Chemical Profile

This compound (CAS: 10037-31-7) is a highly valued fragment molecule and structural scaffold utilized extensively in drug discovery and molecular expansion[1][2]. With a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol , it typically presents as a crystalline powder.

Handling this compound requires a deep understanding of its physicochemical properties. As a laboratory professional, relying on standard safety protocols is insufficient; you must understand the causality behind the safety measures. This guide provides a self-validating, step-by-step operational plan grounded in OSHA standards and the National Academies' Prudent Practices in the Laboratory[3][4].

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the chemical's hazard profile and the physical mechanisms that drive those risks. Based on the compound's structure, it triggers several GHS hazard statements (H302, H315, H319, H335)[5]:

  • Dermal & Mucosal Irritation (H315, H319): The molecule contains two methyl ester groups. Upon contact with moisture (e.g., sweat on the skin, ocular fluid), these esters can undergo slow hydrolysis, releasing mildly irritating byproducts. Furthermore, the lipophilic quinoline core facilitates rapid dermal absorption, bypassing the skin's natural aqueous barriers.

  • Respiratory Sensitization (H335): As a fine organic powder, it is highly prone to aerosolization via static charge. Inhalation of these micro-particulates can cause acute respiratory tract irritation[5].

Personal Protective Equipment (PPE) Matrix

Under OSHA's PPE Standard (29 CFR 1910.132) and Hand Protection Standard (29 CFR 1910.138)[6][7], specific PPE is mandatory. The table below summarizes the required gear and the scientific rationale dictating each choice.

PPE CategorySpecificationMechanistic Rationale (Why?)
Eye/Face ANSI Z87.1-certified safety goggles[8].Standard safety glasses lack orbital seals. Goggles prevent aerosolized powder from bypassing lenses and reacting with ocular fluid.
Hands Nitrile gloves (≥ 0.11 mm thickness)[6].Latex offers poor chemical resistance to ester derivatives. Nitrile provides a robust, non-porous barrier against the lipophilic quinoline core.
Body 100% Cotton or Flame-Resistant (FR) Lab Coat[8].Synthetic blends (e.g., polyester) can melt into the skin if a secondary fire hazard occurs during synthesis.
Respiratory N95/P100 Particulate Respirator[6].Mandatory only if weighing outside a fume hood (not recommended) to mitigate the inhalation of airborne particulates (H335).

Operational Workflow: Safe Handling Protocol

The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates the use of engineering controls as the primary defense[4]. Every step below includes a self-validation check to ensure the protocol is functioning as intended.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s using a calibrated anemometer[9].

  • Validation: Proper face velocity ensures that any aerosolized this compound is captured before reaching the operator's breathing zone. If the alarm sounds or the velocity is below 0.4 m/s, do not open the chemical container.

Step 2: Weighing and Transfer

  • Action: Tare an anti-static weighing boat. Transfer the crystalline powder using a grounded stainless-steel spatula.

  • Validation: Observe the powder's behavior during transfer. If the powder clings to the spatula or "jumps" (electrostatic repulsion), halt the transfer. Use an anti-static ionizer gun on the workspace before proceeding to ensure zero aerosolization risk.

Step 3: Solution Preparation & Transport

  • Action: Add your targeted organic solvent (e.g., DMSO or DMF) directly to the weighing boat or transfer the powder to a vial and seal it with a PTFE-lined septum cap before removing it from the fume hood.

  • Validation: Visually confirm complete dissolution (a clear solution with no floating particulates) prior to transport. This validates that the inhalation hazard (H335) has been fully neutralized into a liquid state.

Spill Response & Disposal Plan

  • Solid Spill Cleanup: Do NOT dry sweep. Dry sweeping introduces kinetic energy that aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a compatible solvent) to suppress dust, then wipe inward. Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Waste Disposal: this compound must be treated as hazardous organic waste. Segregate it from strong oxidizers and strong acids. Label the container clearly with the chemical name, CAS 10037-31-7, and the associated hazards, in strict compliance with OSHA's Hazard Communication Standard[4].

Workflow Visualization

G Start Hazard Assessment (CAS: 10037-31-7) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Validation (Velocity: 0.4-0.6 m/s) PPE->Hood Weigh Anti-static Weighing & Transfer Hood->Weigh React Closed-System Reaction Weigh->React Spill Spill Event: Wet-Wipe Protocol Weigh->Spill If spilled Dispose Hazardous Waste Disposal React->Dispose Spill->Dispose

Workflow for safe handling and disposal of this compound.

References

  • Dimethyl 2,3-quinolinedicarboxylate Fragment Molecule Source: Tebubio URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • A framework for personal protective equipment use in laboratories Source: National Institutes of Health (NIH) URL:[Link]

  • OSHA's PPE Laboratory Standards Source: Clarion Safety Systems URL:[Link]

  • Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL:[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide Source: Lab Equipment Direct URL:[Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-methyl-2,3-quinolinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-methyl-2,3-quinolinedicarboxylate

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